4-aminothiophene-3-carboxylic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-aminothiophene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S/c6-4-2-9-1-3(4)5(7)8/h1-2H,6H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJYGDBMTPPBJHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90332544 | |
| Record name | 4-aminothiophene-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26112-64-1 | |
| Record name | 4-aminothiophene-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to 4-aminothiophene-3-carboxylic acid: A Cornerstone for Drug Discovery
Abstract
This compound stands as a pivotal heterocyclic scaffold in the landscape of medicinal chemistry. Its unique structural arrangement, featuring a thiophene ring functionalized with both an amino and a carboxylic acid group, provides a versatile platform for the synthesis of a diverse array of biologically active compounds. This technical guide offers a comprehensive exploration of the molecular architecture, physicochemical characteristics, synthetic routes, and, most critically, the applications of this compound in the realm of drug discovery and development. By delving into the causality behind experimental choices and providing robust protocols, this document aims to equip researchers with the knowledge to effectively harness the potential of this remarkable molecule.
The Strategic Importance of the this compound Scaffold
The thiophene ring, an aromatic heterocycle containing a sulfur atom, is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The specific substitution pattern of this compound, with an electron-donating amino group and an electron-withdrawing carboxylic acid group, creates a unique electronic and steric profile. This arrangement facilitates a multitude of chemical transformations, allowing for the construction of complex molecular architectures. The amino group serves as a key nucleophile or a site for amide bond formation, while the carboxylic acid provides a handle for esterification, amidation, or salt formation, enhancing pharmacokinetic properties.
Molecular Structure and Physicochemical Profile
A thorough understanding of the molecule's intrinsic properties is paramount for its effective utilization in drug design and synthesis.
Structural Features
The planarity of the thiophene ring, coupled with the attached functional groups, influences its interaction with biological targets. The lone pairs of the sulfur atom and the amino group, along with the pi-electron system of the ring, contribute to its ability to engage in various non-covalent interactions, including hydrogen bonding, pi-pi stacking, and hydrophobic interactions.
Caption: 2D Molecular Structure of this compound.
Physicochemical Data
The following table summarizes key physicochemical properties, which are crucial for predicting its behavior in biological systems and for designing synthetic protocols.
| Property | Value | Reference |
| Molecular Formula | C₅H₅NO₂S | [1][2] |
| Molecular Weight | 143.16 g/mol | [1][2] |
| Appearance | Off-white to yellow powder | |
| Melting Point | 155-160 °C (decomposes) | |
| Solubility | Soluble in DMSO and methanol | |
| pKa (Predicted) | 4.29 ± 0.20 | [3] |
| LogP (Predicted) | 1.0285 | [2] |
| Topological Polar Surface Area (TPSA) | 63.32 Ų | [2] |
| Hydrogen Bond Donors | 2 | [2][4] |
| Hydrogen Bond Acceptors | 3 | [2][4] |
| Rotatable Bonds | 1 | [2][4] |
Synthesis Strategies: The Gewald Reaction as a Cornerstone
The most prominent and efficient method for the synthesis of this compound and its derivatives is the Gewald reaction .[5] This multicomponent reaction offers a convergent and atom-economical approach to constructing the polysubstituted thiophene ring system.[5][6]
The Gewald Reaction: Mechanism and Versatility
The Gewald reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as a cyanoacetate) and elemental sulfur in the presence of a base.[5] The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent ring closure to form the 2-aminothiophene product.[5]
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A Technical Guide to the Synthesis of 4-Aminothiophene-3-carboxylic Acid: A Precursor-Centric Approach
An In-depth Technical Guide
Introduction: The Strategic Importance of the 4-Aminothiophene-3-carboxylic Acid Scaffold
In the landscape of medicinal chemistry, the thiophene ring stands out as a "privileged pharmacophore," a molecular framework that is recurrent in a multitude of biologically active compounds and approved drugs.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions make it an invaluable component in the design of novel therapeutics.[3] Within the vast family of thiophene derivatives, the this compound core represents a particularly strategic scaffold. Its vicinal amino and carboxylic acid functionalities serve as versatile handles for combinatorial derivatization, enabling the construction of complex molecular architectures and the fine-tuning of pharmacological properties.
This guide provides a detailed, field-proven overview of the primary synthetic precursors and methodologies for constructing this valuable building block. Moving beyond a simple recitation of reaction steps, we will delve into the underlying mechanistic rationale, the causality behind precursor selection, and the practical considerations essential for successful synthesis in a research and development setting. The focus is on providing a self-validating system of protocols, grounded in authoritative literature, to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
Pathway I: Aromatization of a Cyclic Precursor – The Tetrahydrothiophene Route
One of the most reliable and elegant strategies for synthesizing the target scaffold begins with a pre-formed, non-aromatic ring system. This approach offers excellent control over the final substitution pattern by leveraging the inherent reactivity of a cyclic ketone.
Core Precursor: Alkyl 4-oxotetrahydrothiophene-3-carboxylate
The cornerstone of this pathway is an alkyl 4-oxotetrahydrothiophene-3-carboxylate (e.g., the methyl or ethyl ester). This precursor is exceptionally well-suited for the synthesis due to several key features:
-
Embedded Functionality: The C3-carboxylate and C4-keto groups are perfectly positioned to become the final C3-carboxylic acid and C4-amino groups.
-
Controlled Transformation: The ketone at the 4-position provides a specific site for chemical transformation into the desired amine.
-
Aromatization Driving Force: The conversion of the saturated tetrahydrothiophene ring into the aromatic thiophene system is a thermodynamically favorable process that drives the final step of the reaction sequence.
Scientific Rationale & Mechanism
The synthetic transformation is a robust, one-pot process that proceeds via an oximation followed by an acid-catalyzed rearrangement and dehydration.[4] The reaction of the 4-keto precursor with an acid-addition salt of hydroxylamine (e.g., hydroxylamine hydrochloride) in a polar, inert solvent is the key step.
The mechanism unfolds as follows:
-
Oximation: The carbonyl group at the C4 position reacts with hydroxylamine to form a 4-oximino intermediate.
-
Rearrangement & Aromatization: In the presence of acid and heat, the oxime undergoes a rearrangement. This process is coupled with the elimination of water, leading to the formation of the stable, aromatic thiophene ring. The reaction is surprisingly efficient, avoiding the lengthy two-step isolation process of the intermediate oxime described in older literature.[4]
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Caption: Synthetic workflow from a cyclic keto-ester precursor.
Experimental Protocol: Synthesis of Methyl 4-aminothiophene-3-carboxylate Hydrochloride[4]
This protocol is adapted from the procedure described in U.S. Patent 4,847,386 and serves as an authoritative example.[4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 4-oxotetrahydrothiophene-3-carboxylate (1 equivalent, e.g., 3.9 g) in acetonitrile (e.g., 10 ml).
-
Reagent Addition: Add hydroxylamine hydrochloride (1.2-1.5 equivalents, e.g., 2.0 g) to the solution.
-
Reaction Execution: Heat the mixture to reflux and maintain this temperature for approximately 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. The product hydrochloride salt will often precipitate from the solution. Add dry diethyl ether to facilitate complete precipitation.
-
Purification: Filter the solid product and wash it with a small amount of cold, dry diethyl ether. The resulting solid is methyl 4-aminothiophene-3-carboxylate hydrochloride. Further purification, if necessary, can be achieved by recrystallization.
-
Free Acid Generation (Optional): To obtain the free carboxylic acid, the isolated ester can be subjected to standard saponification conditions (e.g., refluxing with aqueous NaOH or LiOH) followed by acidification to precipitate the final product, this compound.
Data Presentation
| Parameter | Value / Condition | Reference |
| Core Precursor | Methyl 4-oxotetrahydrothiophene-3-carboxylate | [4] |
| Key Reagent | Hydroxylamine Hydrochloride | [4] |
| Solvent | Acetonitrile | [4] |
| Temperature | Reflux (~82 °C) | [4] |
| Reaction Time | ~1 hour | [4] |
| Product Form | Hydrochloride salt of the methyl ester | [4] |
| Reported Yield | High (Example reports 3.65 g from 3.9 g precursor) | [4] |
Pathway II: Acyclic Precursor Condensation
An alternative strategy involves constructing the thiophene ring from open-chain precursors. While the renowned Gewald reaction is a classic for 2-aminothiophene synthesis, achieving the 4-amino isomer requires a different combination of starting materials.[5][6] This section outlines a logical, though less commonly cited, approach based on fundamental principles of thiophene synthesis.[1]
Conceptual Precursors & Scientific Rationale
This pathway is conceptually based on the condensation of two key fragments that together provide the S, C2, C3, C4, and C5 atoms of the final ring.
-
Precursor A (S-C2-C3 Fragment): An alkyl mercaptoacetate (e.g., methyl thioglycolate). This molecule provides the sulfur atom, the C2 carbon, and the C3 carbon which bears the future carboxylate group.
-
Precursor B (N-C4-C5 Fragment): A β-aminocrotononitrile or its equivalent. This enamine provides the C4 and C5 carbons and, crucially, the nitrogen atom that will become the 4-amino group.
The underlying principle is a Michael addition followed by an intramolecular condensation. The nucleophilic sulfur of the mercaptoacetate attacks the electrophilic β-carbon of the enamine system. The subsequent cyclization is a condensation between the ester carbonyl and the activated methylene group adjacent to the nitrile, followed by tautomerization to the stable aromatic product.
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Caption: Conceptual workflow from acyclic precursors.
Discussion of Causality and Challenges
While mechanistically sound, this pathway presents practical challenges that must be considered:
-
Regioselectivity: The success of this reaction hinges on the correct regiochemistry of the initial Michael addition and the subsequent cyclization. The choice of base and reaction conditions is critical to prevent side reactions, such as self-condensation of the mercaptoacetate.
-
Precursor Stability: β-aminocrotononitrile and related enamines can be sensitive. In situ generation may be a viable strategy to ensure reactivity.
-
Validation: This specific combination of precursors for the 4-amino isomer is not as broadly documented as the tetrahydrothiophene route, requiring more extensive optimization and validation at the laboratory scale. However, similar condensations are known in thiophene chemistry, providing a strong theoretical foundation for this approach.[7]
Critical Evaluation of an Alternative: Functional Group Interconversion
A common synthetic strategy involves modifying a pre-existing aromatic core. A logical consideration would be the nitration of thiophene-3-carboxylic acid, followed by the reduction of the nitro group.
-
Proposed Precursor: Thiophene-3-carboxylic acid.
-
Proposed Route: 1. Electrophilic Nitration → 2. Reduction.
However, this route is fundamentally flawed due to the directing effects of substituents on the thiophene ring.[3] The carboxylic acid group is electron-withdrawing and deactivating. In electrophilic aromatic substitution, it directs incoming electrophiles primarily to the C5 position, which is the most reactive site on the thiophene ring distal to the deactivating group. Any substitution at the C4 position would be a minor, often un-isolable, byproduct. Attempting this synthesis would be an inefficient use of resources, underscoring the importance of understanding precursor reactivity before embarking on a synthetic campaign.
Conclusion and Field-Proven Insights
For the reliable and scalable synthesis of this compound, the tetrahydrothiophene pathway (Pathway I) stands as the superior and most trustworthy method. Its reliance on the robust and predictable transformation of the alkyl 4-oxotetrahydrothiophene-3-carboxylate precursor makes it highly suitable for drug development programs where consistency and yield are paramount. The one-pot nature of the reaction further enhances its efficiency.
The acyclic condensation route (Pathway II) offers a conceptually elegant alternative that may be valuable for generating diverse analogues if the precursor availability is favorable. However, it requires significant process development and validation.
Ultimately, a precursor-centric approach is fundamental to designing an effective synthesis. By understanding the inherent reactivity and strategic advantages of each starting material, researchers can select the most efficient and reliable path to constructing the valuable this compound scaffold.
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-
Thiophene synthesis. Organic Chemistry Portal. [Link]
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Synthesis of 5-cyano-4-ethylthiophene-3-carboxylic acid from 3,4-dibromothiophene. YouTube. [Link]
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SYNTHESIS OF ETHYL-2-AMINO-4-(PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. ResearchGate. [Link]
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Hinsberg synthesis of thiophene derivatives. ResearchGate. [Link]
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Synthesis of Highly Functionalized Thiophenes. 4-Aryl-3-carboxylate Derivatives. Sci-Hub. [Link]
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Ethyl 2-amino-4-methylthiophene-3-carboxylate. IUCr. [Link]
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A Novel and Expeditious Approach to Thiophene-3-carboxylates. ResearchGate. [Link]
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Scheme 6. Mechanism of Fiesselmann thiophene synthesis. ResearchGate. [Link]
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Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. [Link]
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Thiophene. Wikipedia. [Link]
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An In-depth Technical Guide to 4-Aminothiophene-3-carboxylic Acid: From Discovery to Modern Applications
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-aminothiophene-3-carboxylic acid, a pivotal heterocyclic compound with significant applications in medicinal chemistry and materials science. This document traces the historical arc of its discovery, beginning with early, multi-step synthetic approaches, and progressing to more streamlined, modern methodologies. A detailed examination of its physicochemical properties and spectroscopic data is presented, providing a crucial reference for researchers. Furthermore, this guide delves into the evolution of its applications, from a versatile chemical intermediate to a key pharmacophore in the development of novel therapeutics, including potent analgesic agents. The content is structured to offer not just a recitation of facts, but a deeper understanding of the scientific rationale behind its synthesis and the structure-activity relationships that underpin its diverse applications.
Introduction: The Emergence of a Versatile Heterocycle
The thiophene ring system, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone of medicinal chemistry.[1] Its bioisosteric relationship with the benzene ring allows it to modulate pharmacokinetic and pharmacodynamic properties, making it a "privileged scaffold" in drug design. Within the diverse family of thiophene derivatives, this compound and its esters have garnered significant attention as versatile intermediates for the synthesis of complex molecular architectures with a wide spectrum of biological activities.[2] This guide aims to provide an in-depth exploration of this specific isomer, from its initial synthesis to its contemporary applications.
Historical Perspective: The Journey of Synthesis
The story of this compound is intrinsically linked to the broader development of synthetic routes to aminothiophenes. Early methods were often arduous and low-yielding, reflecting the nascent state of heterocyclic chemistry.
The Pioneering, yet Cumbersome, Two-Step Synthesis (Baker et al., 1953)
One of the earliest documented approaches to a direct precursor of this compound was reported by Baker and his collaborators in 1953.[3] Their work described a time-consuming, two-step process for the preparation of 3-amino-4-methoxycarbonylthiophene hydrochloride.[3] This method involved the reaction of 3-oxo-4-methoxycarbonyltetrahydrothiophene with hydroxylamine, followed by the isolation of the intermediate oxime. This oxime was then subjected to a reaction with hydrogen chloride in an ethereal methanol solution to yield the desired aminothiophene hydrochloride.[3] While groundbreaking for its time, both stages of this synthesis required extended reaction times, making it inefficient for large-scale production.[3]
A Leap Forward: The Advent of a One-Step Process
Recognizing the limitations of the Baker method, subsequent research focused on developing a more efficient synthesis. A significant breakthrough was the development of a one-step process that directly converts 3-oxotetrahydrothiophenes to the corresponding 3-aminothiophenes.[3] This improved method involves reacting the 3-oxotetrahydrothiophene with a hydroxylamine salt in a polar, inert solvent at elevated temperatures.[3] This streamlined approach not only reduced the reaction time but also improved the overall yield, making these valuable intermediates more accessible.[3]
The Gewald Reaction: A Parallel Pathway to Aminothiophenes
While not a direct route to this compound, the Gewald reaction is a cornerstone in the synthesis of the isomeric 2-aminothiophenes and provides important context for the broader field. This multicomponent reaction, typically involving a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base, offers a highly efficient and versatile method for constructing the 2-aminothiophene scaffold. The principles of this reaction have undoubtedly influenced the strategic design of synthetic routes to other aminothiophene isomers.
Synthesis of this compound: A Modern Protocol
The most common and practical laboratory-scale synthesis of this compound involves the hydrolysis of its corresponding alkyl ester, which is more readily prepared. The following protocol outlines a typical procedure for the synthesis of the methyl ester and its subsequent conversion to the free carboxylic acid.
Synthesis of Methyl 4-Aminothiophene-3-carboxylate
This synthesis is an adaptation of the improved one-step process.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-oxo-4-methoxycarbonyltetrahydrothiophene in acetonitrile.
-
Reagent Addition: To the stirred solution, add hydroxylamine hydrochloride.
-
Reaction: Heat the mixture to reflux and maintain for 1-2 hours.
-
Work-up: Cool the reaction mixture to room temperature. The product, methyl 4-aminothiophene-3-carboxylate hydrochloride, will precipitate.
-
Isolation: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Neutralization: To obtain the free amine, the hydrochloride salt can be neutralized with a suitable base, such as aqueous ammonia, followed by extraction with an organic solvent.
Causality Behind Experimental Choices:
-
Acetonitrile as Solvent: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction at a suitable reflux temperature.[3]
-
Hydroxylamine Hydrochloride: This reagent serves as the source of the amino group. The hydrochloride salt is stable and easy to handle.[3]
-
Reflux Conditions: The elevated temperature is necessary to drive the reaction to completion in a reasonable timeframe.[3]
Hydrolysis to this compound
The final step is the hydrolysis of the ester to the carboxylic acid.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve methyl 4-aminothiophene-3-carboxylate in a mixture of methanol and an aqueous solution of a strong base, such as sodium hydroxide.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography until the starting material is consumed.
-
Work-up: Cool the reaction mixture and remove the methanol under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with water and acidify to a pH of approximately 3-4 with a suitable acid, such as hydrochloric acid. The carboxylic acid will precipitate out of the solution.
-
Isolation: Collect the solid product by filtration, wash with cold water to remove any inorganic salts, and dry under vacuum.
Causality Behind Experimental Choices:
-
Base-Catalyzed Hydrolysis: The use of a strong base like sodium hydroxide is a standard and efficient method for the saponification of esters.[4]
-
Methanol as Co-solvent: Methanol helps to ensure the homogeneity of the reaction mixture, as the starting ester has limited solubility in purely aqueous solutions.
-
Acidification: This step is crucial to protonate the carboxylate salt formed during the basic hydrolysis, leading to the precipitation of the neutral carboxylic acid.[4]
Diagram of the Synthetic Pathway:
Caption: Synthetic pathway of this compound.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its application in research and development.
Table of Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₅H₅NO₂S | [5] |
| Molecular Weight | 143.17 g/mol | [5] |
| CAS Number | 26112-64-1 | [6] |
| Appearance | Solid | - |
| IUPAC Name | This compound | [5] |
| SMILES | C1=C(C(=CS1)N)C(=O)O | [7] |
| InChIKey | MJYGDBMTPPBJHJ-UHFFFAOYSA-N | [5] |
| Hydrogen Bond Donors | 2 | [7] |
| Hydrogen Bond Acceptors | 3 | [7] |
| Rotatable Bonds | 1 | [7] |
Expected Spectroscopic Data:
-
¹H NMR:
-
Two doublets in the aromatic region corresponding to the two protons on the thiophene ring. The coupling constant between these protons would be characteristic of ortho-coupling in a thiophene system.
-
A broad singlet corresponding to the amino (NH₂) protons.
-
A very broad singlet at a downfield chemical shift (typically >10 ppm) for the carboxylic acid proton.
-
-
¹³C NMR:
-
Five distinct signals for the five carbon atoms in the molecule.
-
A signal at a downfield chemical shift (>165 ppm) corresponding to the carboxylic acid carbonyl carbon.
-
Four signals in the aromatic region for the thiophene ring carbons.
-
-
IR Spectroscopy:
-
A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid.
-
Two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹ for the primary amine.
-
A strong C=O stretching absorption around 1680-1710 cm⁻¹ for the carboxylic acid carbonyl group.
-
-
Mass Spectrometry:
-
The mass spectrum would show a molecular ion peak (M⁺) at m/z = 143.
-
Applications in Drug Discovery and Development
The unique structural features of this compound have made it a valuable building block in the design of bioactive molecules. Its rigid thiophene core, coupled with the strategically placed amino and carboxylic acid functional groups, allows for diverse chemical modifications to explore structure-activity relationships.
A Key Intermediate in Pharmaceutical Synthesis
Historically, aminothiophenes have been widely utilized as intermediates in the synthesis of a variety of pharmaceuticals and agrochemicals.[3] The ability to further functionalize the amino and carboxylic acid groups makes this compound a versatile starting material for the construction of more complex heterocyclic systems, such as thienopyrimidines, which are known to possess a wide range of biological activities.
Modern Application: A Scaffold for ANO1 Inhibitors and Analgesics
A significant recent application of the this compound scaffold is in the development of inhibitors for the Anoctamin-1 (ANO1) calcium-activated chloride channel. ANO1 is implicated in nerve depolarization, and its inhibitors have shown promise as potent analgesic agents.[3]
Researchers have designed and synthesized a series of 4-arylthiophene-3-carboxylic acid derivatives that exhibit significant ANO1 inhibitory activity.[3] These studies have demonstrated that the this compound core is a viable starting point for the development of novel, non-opioid pain therapeutics. The carboxylic acid group is often crucial for binding to the target protein, while the amino group provides a convenient handle for introducing various substituents to optimize potency, selectivity, and pharmacokinetic properties.
Diagram of the Role in Drug Discovery:
Caption: Role of this compound in drug discovery.
Conclusion
This compound has traversed a remarkable journey from its early, challenging syntheses to its current status as a valuable and versatile scaffold in medicinal chemistry. Its history reflects the broader advancements in synthetic organic chemistry, with the development of more efficient and scalable synthetic routes. The physicochemical and spectroscopic properties of this compound are well-defined, providing a solid foundation for its use in the rational design of new molecules. The contemporary application of this scaffold in the development of novel analgesics targeting the ANO1 channel highlights its enduring relevance and potential for addressing unmet medical needs. As our understanding of disease biology continues to grow, it is certain that this humble heterocycle will continue to play a significant role in the discovery of the next generation of therapeutic agents.
References
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-
Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. (2021). National Institutes of Health. Available from: [Link]
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Methyl 4-aminothiophene-3-carboxylate. PubChem. Available from: [Link]
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This compound. PubChem. Available from: [Link]
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This compound (26112-64-1). Chemchart. Available from: [Link]
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2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. (2013). PubMed. Available from: [Link]
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Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over γ-Aminobutyric Acid Aminotransferase. (2023). PubMed Central. Available from: [Link]
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An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Aminothiophene-3-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Aminothiophene-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science, serving as a versatile building block for the synthesis of various bioactive molecules and functional materials. A thorough understanding of its structural and electronic properties is paramount for its effective application. This guide provides a comprehensive analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). In the absence of readily available, published experimental spectra for this specific molecule, this guide leverages data from its close analogue, methyl 4-aminothiophene-3-carboxylate, in conjunction with fundamental spectroscopic principles to provide a detailed and predictive interpretation. This document is intended to serve as a valuable resource for researchers in the synthesis, characterization, and application of this important chemical entity.
Molecular Structure and Spectroscopic Overview
The structural elucidation of a molecule is the cornerstone of chemical research and development. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture and electronic environment of a compound. For this compound, the key functional groups that will dictate its spectroscopic signature are the thiophene ring, the primary amine (-NH₂), and the carboxylic acid (-COOH).
Molecular Structure of this compound
Caption: Molecular structure with atom numbering for spectroscopic assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the thiophene ring protons, the amine protons, and the carboxylic acid proton. The chemical shifts are influenced by the electron-donating nature of the amino group and the electron-withdrawing character of the carboxylic acid, as well as the aromaticity of the thiophene ring.
Table 1: Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2 | ~ 8.0 - 8.2 | Doublet | 1H |
| H-5 | ~ 6.5 - 6.7 | Doublet | 1H |
| -NH₂ | ~ 5.0 - 6.0 | Broad Singlet | 2H |
| -COOH | ~ 12.0 - 13.0 | Broad Singlet | 1H |
Interpretation:
-
Thiophene Protons (H-2 and H-5): The protons on the thiophene ring are expected to appear as doublets due to coupling with each other. The H-2 proton is deshielded due to its proximity to the electron-withdrawing carboxylic acid group, thus appearing at a higher chemical shift. Conversely, the H-5 proton is shielded by the electron-donating amino group, resulting in an upfield shift.
-
Amine Protons (-NH₂): The protons of the primary amine will likely appear as a broad singlet. The chemical shift can be variable and is dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange.
-
Carboxylic Acid Proton (-COOH): The acidic proton of the carboxylic acid is highly deshielded and will appear as a very broad singlet at a significantly downfield chemical shift, often above 12 ppm. This proton is also subject to exchange with protic solvents.
Experimental Protocol: ¹H NMR Spectroscopy
Caption: A generalized workflow for acquiring a ¹H NMR spectrum.
Detailed Steps:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube. The use of DMSO-d₆ is often advantageous for carboxylic acids and amines as it can slow down proton exchange, leading to sharper signals for the -OH and -NH₂ protons.
-
Instrument Setup: Insert the NMR tube into the spectrometer. The instrument is then tuned to the appropriate frequency for ¹H nuclei, and the magnetic field is shimmed to achieve homogeneity.
-
Data Acquisition: A standard ¹H pulse program is used. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans. For a dilute sample, a greater number of scans may be necessary to improve the signal-to-noise ratio.
-
Data Processing: The resulting Free Induction Decay (FID) is processed. This involves Fourier transformation to convert the time-domain data into the frequency domain, followed by phase correction and baseline correction to produce the final spectrum. The spectrum is then referenced to the residual solvent peak (e.g., DMSO at 2.50 ppm).
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxyl) | ~ 165 - 175 |
| C-4 (C-NH₂) | ~ 150 - 160 |
| C-2 | ~ 130 - 140 |
| C-5 | ~ 110 - 120 |
| C-3 (C-COOH) | ~ 105 - 115 |
Interpretation:
-
Carbonyl Carbon (C=O): The carbon of the carboxylic acid group is the most deshielded carbon and will appear at the lowest field.
-
Thiophene Ring Carbons: The chemical shifts of the thiophene ring carbons are influenced by the substituents. The C-4 carbon, attached to the electron-donating amino group, will be significantly deshielded. The C-3 carbon, bearing the carboxylic acid, will also have its chemical shift influenced by the substituent. The C-2 and C-5 carbons will have chemical shifts typical for aromatic thiophene carbons, with their exact positions determined by the combined electronic effects of the substituents.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be rich with characteristic absorption bands.
Table 3: Predicted Major IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Intensity |
| 3400 - 3200 | -NH₂ | N-H Stretch | Medium |
| 3300 - 2500 | -COOH | O-H Stretch | Broad, Strong |
| ~ 1700 | -COOH | C=O Stretch | Strong |
| ~ 1600 | Aromatic Ring | C=C Stretch | Medium |
| ~ 1400 - 1200 | -COOH | C-O Stretch / O-H Bend | Strong |
| ~ 700 - 800 | Thiophene Ring | C-S Stretch | Medium |
Interpretation:
-
N-H Stretching: The primary amine group will give rise to two medium intensity bands in the 3400-3200 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations.
-
O-H Stretching: The carboxylic acid O-H stretch will appear as a very broad and strong absorption band spanning from 3300 to 2500 cm⁻¹, often overlapping with the C-H stretching region. This broadness is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids in the solid state.[1]
-
C=O Stretching: A strong, sharp absorption band around 1700 cm⁻¹ is characteristic of the carbonyl group of the carboxylic acid.[2]
-
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the thiophene ring will appear in the 1600-1450 cm⁻¹ region.
-
C-O Stretching and O-H Bending: The C-O stretch and O-H bend of the carboxylic acid group typically result in strong absorptions in the 1400-1200 cm⁻¹ range.[2]
-
C-S Stretching: The thiophene ring will exhibit C-S stretching vibrations at lower wavenumbers, typically in the 800-700 cm⁻¹ region.
Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)
Caption: A generalized workflow for acquiring an FTIR spectrum using the KBr pellet method.[3]
Detailed Steps:
-
Sample Preparation: Grind 1-2 mg of solid this compound with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.[3]
-
Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Averaging multiple scans (e.g., 16-32) will improve the signal-to-noise ratio.[3]
-
Data Analysis: Analyze the positions, shapes, and intensities of the absorption bands to identify the characteristic functional group vibrations.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Ion | Interpretation |
| 143 | [M]⁺• | Molecular Ion |
| 98 | [M - COOH]⁺ | Loss of the carboxylic acid group |
| 99 | [M - CO₂]⁺• | Loss of carbon dioxide |
| 71 | [M - COOH - HCN]⁺ | Subsequent loss of HCN from the ring |
Interpretation:
-
Molecular Ion Peak: The molecular ion peak ([M]⁺•) is expected at an m/z value corresponding to the molecular weight of the compound (C₅H₅NO₂S), which is 143.16 g/mol .[4]
-
Major Fragmentation Pathways: Under electron ionization (EI), the molecule is expected to undergo fragmentation. Common fragmentation patterns for carboxylic acids include the loss of the -COOH group (a loss of 45 amu) to give a fragment at m/z 98, and the loss of CO₂ (a loss of 44 amu) via a McLafferty rearrangement if applicable, or direct fragmentation, to give a fragment at m/z 99. Further fragmentation of the thiophene ring can also occur.
Conclusion
The spectroscopic characterization of this compound is essential for its use in research and development. This guide provides a detailed, predictive analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra. The key expected features include characteristic signals for the thiophene ring protons and carbons, distinct resonances for the amine and carboxylic acid functional groups in NMR, and tell-tale vibrational bands in the IR spectrum. The predicted mass spectral fragmentation patterns further aid in structural confirmation. While based on data from close analogues and fundamental principles, this guide offers a robust framework for the identification and characterization of this compound and its derivatives.
References
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A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. (2022). MDPI. Retrieved January 17, 2026, from [Link]
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The C=O Bond, Part III: Carboxylic Acids. (2018). Spectroscopy Online. Retrieved January 17, 2026, from [Link]
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Methyl 4-aminothiophene-3-carboxylate | C6H7NO2S. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
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Ethyl 2-amino-4-methylthiophene-3-carboxylate. (n.d.). IUCr. Retrieved January 17, 2026, from [Link]
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Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. (n.d.). IOSR Journal. Retrieved January 17, 2026, from [Link]
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Ethyl 2-amino-4-methylthiophene-3-carboxylate. (2021). PMC - NIH. Retrieved January 17, 2026, from [Link]
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SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. (n.d.). International Journal of Pharmacy and Biological Sciences. Retrieved January 17, 2026, from [Link]
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Mass Spec 3e Carboxylic Acids. (2020). YouTube. Retrieved January 17, 2026, from [Link]
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Methyl 3-amino-4-methylthiophene-2-carboxylate. (n.d.). NIST WebBook. Retrieved January 17, 2026, from [Link]
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Carboxylic Groups via Postpolymerization Modification of Polythiophene and their Influence on the Performance of a Polymeric MALDI Matrix. (2022). Retrieved January 17, 2026, from [Link]
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Physical properties of 4-aminothiophene-3-carboxylic acid (solubility, melting point)
Introduction
4-Aminothiophene-3-carboxylic acid (CAS No. 26112-64-1) is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2][3][4] As a substituted thiophene, it serves as a versatile scaffold for the synthesis of novel bioactive molecules and functional organic materials. For researchers in drug development and chemical synthesis, a thorough understanding of its fundamental physical properties—namely, its melting point and solubility profile—is a critical prerequisite for effective handling, reaction design, purification, and formulation.
This guide provides an in-depth analysis of these two key physical properties. We move beyond a simple recitation of data to explain the structural basis for the compound's behavior and provide detailed, field-proven protocols for its empirical determination. This document is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently and accurately characterize this compound in a laboratory setting.
Molecular Structure and Its Influence on Physical Properties
The physical behavior of this compound is dictated by its molecular architecture. The structure features three key components:
-
A thiophene ring , which is an aromatic heterocycle.
-
An amino group (-NH₂) , which imparts basic properties.
-
A carboxylic acid group (-COOH) , which imparts acidic properties.
The simultaneous presence of an acidic and a basic group makes this molecule amphoteric , capable of acting as either an acid or a base. In the solid state and in solutions near neutral pH, it likely exists as a zwitterion , with a protonated amino group (-NH₃⁺) and a deprotonated carboxylate group (-COO⁻). This zwitterionic character significantly influences its properties, suggesting strong intermolecular forces (ionic interactions, hydrogen bonding) which typically lead to higher melting points and preferential solubility in polar solvents over nonpolar ones.
Melting Point Analysis
The melting point is a fundamental indicator of a crystalline solid's purity. For a pure compound, melting occurs over a narrow temperature range, whereas impurities typically depress the melting point and broaden the range.[5]
Reported Melting Point Data
A review of standard chemical databases and suppliers reveals that a definitive melting point for this compound is not consistently reported. PubChem, a comprehensive database from the National Institutes of Health, does not list an experimental melting point for this compound (CID 458663).[6] This absence of data is not uncommon for complex organic molecules, particularly those like amino acids which may decompose upon heating, making a precise determination challenging.[7][8]
| Property | Value | Source(s) |
| Melting Point | Not Reported | PubChem[6], ChemScene[1] |
Given the lack of established data, experimental determination is essential. The standard and most accessible method for this is the capillary melting point technique.[7]
Principles of Capillary Melting Point Determination
This technique relies on heating a small, powdered sample packed into a thin capillary tube at a controlled rate.[7] The sample is placed in a heated block or oil bath in close proximity to a calibrated thermometer. The process is observed, and two temperatures are recorded: the onset of melting (first visible droplet of liquid) and the completion of melting (the point at which the entire sample becomes a clear liquid).[9]
The causality behind a precise measurement is thermal equilibrium. A slow heating rate (1-2 °C/minute) is critical as the melting point is approached. This ensures that the heat transfer from the apparatus to the sample is gradual, allowing the thermometer to accurately reflect the true temperature of the sample as it transitions from solid to liquid.[9] Heating too rapidly will cause the thermometer reading to overshoot the actual melting temperature, leading to inaccurate results.
Experimental Protocol for Melting Point Determination
This protocol describes the standard capillary method using a modern digital melting point apparatus (e.g., a Mel-Temp).
Materials:
-
This compound (dry, powdered)
-
Capillary tubes (one end sealed)
-
Melting point apparatus
-
Mortar and pestle (if sample is not a fine powder)
-
Long glass tube (for packing)
Procedure:
-
Sample Preparation: a. Ensure the sample is completely dry. Solvents can act as impurities and depress the melting range.[9] b. If the sample consists of large crystals, gently pulverize it into a fine powder using a mortar and pestle. c. Press the open end of a capillary tube into the powdered sample, forcing a small amount of material into the tube. d. To pack the sample tightly into the sealed end, turn the tube over and tap it gently on a hard surface, or drop it through a long, vertical glass tube onto the benchtop.[9] The final packed sample height should be 2-3 mm.
-
Preliminary (Rapid) Determination: a. If the approximate melting point is unknown, perform a fast determination first. b. Place the packed capillary into the heating block of the apparatus. c. Set a rapid heating rate (e.g., 10-20 °C/minute).[7] d. Record the approximate temperature range at which the sample melts. This provides a target for the precise measurement.
-
Accurate Determination: a. Allow the apparatus to cool to at least 20 °C below the approximate melting point observed in the preliminary run. b. Place a new, freshly prepared sample capillary into the apparatus. Re-melting a sample can lead to decomposition and altered crystal structures, yielding inaccurate results.[9] c. Heat at a medium rate until the temperature is about 15-20 °C below the expected melting point. d. Crucially, reduce the heating rate to 1-2 °C per minute. e. Observe the sample carefully through the viewing lens. f. Record the temperature (T₁) at which the first droplet of liquid becomes visible. g. Continue heating at the slow rate and record the temperature (T₂) at which the last solid crystal liquefies. h. The result is reported as a melting range: T₁ - T₂.
-
Repeatability: a. Conduct at least two separate, careful determinations. Consistent results validate the accuracy of the measurement.
Visualization of Melting Point Workflow
Caption: Workflow for Capillary Melting Point Determination.
Solubility Profile
Solubility is a critical parameter for drug development, influencing everything from reaction conditions to bioavailability. The "like dissolves like" principle is a useful starting point, but the amphoteric nature of this compound necessitates a more nuanced analysis involving acid-base chemistry.[10]
Theoretical Solubility Behavior
The structure of this compound predicts the following solubility characteristics:
-
Water: Due to its polar amino and carboxylic acid groups and its ability to form a zwitterion, it is expected to have some solubility in water. However, strong intermolecular forces in the crystal lattice may limit high solubility at neutral pH.
-
Aqueous Acid (e.g., 5% HCl): The basic amino group will be protonated to form an ammonium salt (-NH₃⁺Cl⁻). This ionic salt is significantly more polar than the neutral molecule or zwitterion, leading to a predicted increase in solubility .[10]
-
Aqueous Base (e.g., 5% NaOH): The acidic carboxylic acid group will be deprotonated by a strong base to form a sodium carboxylate salt (-COO⁻Na⁺). This ionic salt is also expected to be much more soluble in water.
-
Weak Aqueous Base (e.g., 5% NaHCO₃): Sodium bicarbonate is a weaker base than sodium hydroxide. It will only deprotonate sufficiently strong acids. A solubility test in this reagent helps differentiate strong acids (like carboxylic acids) from weak acids (like phenols). Solubility is expected in this medium.
-
Organic Solvents:
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are effective at dissolving polar compounds and are likely to be good solvents for this molecule.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate solubility is expected due to hydrogen bonding possibilities.
-
Nonpolar Solvents (e.g., Hexane, Toluene): The molecule's high polarity and zwitterionic character predict poor solubility in nonpolar solvents.
-
Predicted Qualitative Solubility Profile
| Solvent | Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Sparingly Soluble | Zwitterionic nature allows for hydration, but strong crystal lattice energy may limit it. |
| 5% Aqueous HCl | Acidic | Soluble | Protonation of the amino group forms a highly soluble ammonium salt.[10] |
| 5% Aqueous NaOH | Basic | Soluble | Deprotonation of the carboxylic acid forms a highly soluble carboxylate salt.[10] |
| 5% Aqueous NaHCO₃ | Weakly Basic | Soluble | Carboxylic acids are typically acidic enough to react with bicarbonate, forming a soluble salt. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Strong dipole moment of DMSO effectively solvates the polar functional groups. |
| Ethanol / Methanol | Polar Protic | Sparingly to Moderately Soluble | Capable of hydrogen bonding, but may be less effective than water at disrupting the crystal lattice. |
| Hexane / Toluene | Nonpolar | Insoluble | The high polarity of the solute is incompatible with the nonpolar nature of the solvent. |
Experimental Protocol for Qualitative Solubility Assessment
This protocol provides a systematic approach to determine the solubility class of an unknown or uncharacterized compound.[5]
Materials:
-
This compound
-
Test tubes and rack
-
Graduated cylinders or pipettes
-
Solvents: Deionized Water, 5% HCl (aq), 5% NaOH (aq), 5% NaHCO₃ (aq), Ethanol, DMSO, Hexane.
-
Spatula
-
Vortex mixer (optional)
Procedure:
-
General Method: a. For each solvent, add approximately 25 mg of the compound to a clean, dry test tube. b. Add the solvent dropwise, up to a total of 0.75 mL, shaking or vortexing vigorously after each small addition.[5] c. Observe carefully to see if the solid dissolves. A compound is generally considered "soluble" if it dissolves completely at this concentration (approx. 33 mg/mL). d. Record observations as "Soluble," "Sparingly Soluble," or "Insoluble" for each solvent.
-
Systematic Testing Flow: a. Step 1: Water Solubility. Test solubility in 0.75 mL of deionized water.
- If soluble, the compound is a low-molecular-weight polar substance. Proceed to test the pH of the aqueous solution with litmus or pH paper to determine if it's acidic, basic, or neutral.
- If insoluble, proceed to Step 2. b. Step 2: Acid Solubility. Test solubility in 0.75 mL of 5% HCl.
- If soluble, this indicates the presence of a basic functional group, such as an amine.[10]
- If insoluble, proceed to Step 3. c. Step 3: Strong Base Solubility. Test solubility in 0.75 mL of 5% NaOH.
- If soluble, this indicates the presence of an acidic functional group.
- If insoluble, the compound is likely a neutral compound of higher molecular weight. Proceed to test in organic solvents. d. Step 4 (if soluble in NaOH): Weak Base Solubility. Test solubility in 0.75 mL of 5% NaHCO₃.
- If soluble, this confirms the presence of a relatively strong acid, such as a carboxylic acid. e. Step 5: Organic Solvents. Independently test the solubility in DMSO, Ethanol, and Hexane to further characterize the compound's polarity.
Visualization of Solubility Testing Workflow
Caption: Systematic Workflow for Qualitative Solubility Analysis.
Conclusion
References
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thinkSRS.com. (n.d.). Melting Point Determination. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]
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Shchamialiou, A., et al. (2018). New experimental melting properties as access for predicting amino-acid solubility. RSC Advances, 8(11), 5949-5959. DOI: 10.1039/C8RA00334C. Retrieved from [Link]
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Nichols, L. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Retrieved from [Link]
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University of Calgary, Department of Chemistry. (n.d.). Melting point determination. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Methyl 4-aminothiophene-3-carboxylate. PubChem Compound Database. Retrieved from [Link]
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Amrita Vishwa Vidyapeetham. (n.d.). Part 8: Systematic Qualitative Analysis Experiments. Retrieved from [Link]
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World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS. Retrieved from [Link]
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The Aminothiophene Scaffold: A Cornerstone of Modern Medicinal Chemistry
A Technical Guide for Drug Discovery Professionals
Introduction: The "Privileged" Status of the Aminothiophene Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of bioactive compounds, earning them the designation of "privileged scaffolds." The 2-aminothiophene core is a quintessential example of such a structure. Its remarkable versatility stems from a unique combination of physicochemical properties: a planar, aromatic thiophene ring fused with a reactive amino group. This arrangement provides an ideal platform for creating diverse molecular libraries with a wide range of biological activities. The scaffold's ability to engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, allows it to bind effectively to a vast array of biological targets, solidifying its importance in the development of novel therapeutics.
The significance of the 2-aminothiophene motif is underscored by its presence in numerous clinically approved drugs and investigational candidates. Its applications span a wide therapeutic spectrum, including oncology, infectious diseases, and neurology. This guide provides an in-depth exploration of the biological significance of the aminothiophene scaffold, detailing its mechanisms of action, role in drug design, and the key experimental workflows that underpin its discovery and development.
The Spectrum of Biological Activity: A Multi-Targeting Framework
The true power of the aminothiophene scaffold lies in its functional adaptability. By modifying the substituents at various positions on the thiophene ring, medicinal chemists can fine-tune the molecule's steric and electronic properties to achieve high affinity and selectivity for different biological targets.
Oncology: A Dominant Therapeutic Area
The most profound impact of the aminothiophene scaffold has been in the field of oncology, particularly in the development of kinase inhibitors.
-
Kinase Inhibition: Many 2-aminothiophene derivatives function as potent ATP-competitive kinase inhibitors. The scaffold acts as a stable "hinge-binding" motif, with the amino group and the thiophene sulfur atom forming critical hydrogen bonds with the kinase hinge region. This foundational interaction anchors the molecule in the ATP-binding pocket, allowing substituents to explore adjacent hydrophobic pockets, thereby achieving potency and selectivity. A prime example is the multi-kinase inhibitor Lenvatinib , approved for the treatment of thyroid and renal cell carcinoma. Lenvatinib targets Vascular Endothelial Growth Factor Receptors (VEGFR1-3), Fibroblast Growth Factor Receptors (FGFR1-4), and other kinases involved in tumor angiogenesis and proliferation.
-
Tubulin Polymerization Inhibition: Certain aminothiophene derivatives have been shown to inhibit tubulin polymerization, a validated anticancer strategy. These compounds bind to the colchicine-binding site of β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
-
Other Anticancer Mechanisms: The scaffold has also been integrated into molecules that act as inhibitors of histone deacetylases (HDACs), phosphoinositide 3-kinases (PI3K), and other key cancer-related targets.
Antimicrobial Activity
The aminothiophene core is a feature of numerous compounds with significant antibacterial, antifungal, and antiviral properties.
-
Antibacterial Agents: Derivatives have shown activity against both Gram-positive and Gram-negative bacteria. Their mechanisms often involve the inhibition of essential bacterial enzymes, such as DNA gyrase or dihydrofolate reductase.
-
Antifungal Agents: Aminothiophene-based compounds have demonstrated efficacy against various fungal pathogens, including Candida albicans, by disrupting cell wall synthesis or other vital cellular processes.
Central Nervous System (CNS) Applications
The scaffold's ability to be modified for blood-brain barrier penetration has led to its exploration for CNS disorders. Aminothiophene derivatives have been developed as antagonists for adenosine A1 and A2A receptors, which are implicated in neurodegenerative conditions like Parkinson's and Alzheimer's disease. They have also been investigated as modulators of cannabinoid receptors and other CNS targets.
Visualizing Molecular Action: Lenvatinib's Signaling Pathway Inhibition
The diagram below illustrates the mechanism by which Lenvatinib, an aminothiophene-containing drug, inhibits key signaling pathways involved in tumor growth and angiogenesis.
Caption: Lenvatinib inhibits multiple receptor tyrosine kinases, blocking downstream pathways.
Drug Discovery in Practice: Synthesis and Evaluation
The discovery of novel aminothiophene-based drug candidates relies on a systematic workflow encompassing chemical synthesis, purification, and biological screening.
Core Synthetic Methodology: The Gewald Reaction
The Gewald reaction is the most prominent and efficient method for synthesizing substituted 2-aminothiophenes. This one-pot, multi-component reaction combines an α-methylene ketone or aldehyde with a cyano-active methylene compound (e.g., malononitrile) and elemental sulfur in the presence of a basic catalyst. Its primary advantage is the ability to generate a high degree of molecular diversity by simply varying the three starting components, making it ideal for creating large libraries for high-throughput screening.
Experimental Workflow: From Synthesis to Hit Identification
The diagram below outlines a typical workflow for the discovery of novel aminothiophene-based kinase inhibitors.
Theoretical Frameworks for Advancing 4-Aminothiophene-3-Carboxylic Acid in Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Aminothiophene-3-carboxylic acid and its derivatives represent a class of "privileged" heterocyclic scaffolds that are integral to modern medicinal chemistry.[1] Their structural versatility and wide range of biological activities have established them as foundational components in the development of novel therapeutics. This technical guide provides a comprehensive exploration of the theoretical and computational methodologies employed to elucidate the electronic structure, reactivity, and therapeutic potential of this scaffold. We will delve into the application of Density Functional Theory (DFT) for molecular property prediction, molecular docking for understanding protein-ligand interactions, and Quantitative Structure-Activity Relationship (QSAR) studies for guiding lead optimization. This document is designed to serve as a practical resource for researchers, offering both foundational knowledge and detailed protocols to accelerate the rational design of next-generation therapeutics based on the this compound core.
Introduction: The Significance of the Thiophene Scaffold
Heterocyclic compounds are the bedrock of many pharmaceuticals, with their unique electronic and steric properties enabling precise interactions with biological targets.[1] Among these, the thiophene ring system is particularly prominent. The incorporation of a sulfur atom imparts specific physicochemical properties that can enhance drug-receptor interactions, modulate solubility, and influence metabolic pathways.[1]
The this compound moiety, in particular, combines several key pharmacophoric features:
-
An Aromatic Thiophene Ring: Provides a rigid scaffold and participates in π-π stacking and hydrophobic interactions.
-
An Amino Group: Acts as a hydrogen bond donor and a key site for synthetic derivatization.
-
A Carboxylic Acid Group: Functions as a potent hydrogen bond donor/acceptor and a bioisosteric handle, crucial for anchoring the molecule within a receptor's active site.[2]
These features have been exploited to develop compounds with a remarkable breadth of activities, including antibacterial, antifungal, anticancer, and analgesic properties.[3][4][5] Theoretical studies are indispensable in this field, providing a cost-effective and powerful means to predict molecular behavior, rationalize structure-activity relationships (SAR), and prioritize synthetic efforts, thereby streamlining the drug discovery pipeline.
Foundational Analysis: Molecular and Electronic Structure
Before exploring complex biological interactions, it is crucial to understand the intrinsic properties of the this compound molecule. Density Functional Theory (DFT) is the computational workhorse for this task, offering a robust balance of accuracy and computational efficiency for organic molecules.[6]
A typical starting point is geometry optimization, where the molecule's lowest energy conformation is determined. This provides accurate bond lengths, bond angles, and dihedral angles. Following optimization, a frequency calculation is essential to confirm that the structure is a true energy minimum (i.e., has no imaginary frequencies).
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's electronic behavior and reactivity.
-
HOMO: Represents the ability to donate an electron. Regions with high HOMO density are susceptible to electrophilic attack.
-
LUMO: Represents the ability to accept an electron. Regions with high LUMO density are prone to nucleophilic attack.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive and can be more easily polarized.[7]
Theoretical studies on various aminothiophene derivatives have shown that their HOMO-LUMO gaps typically range from 3.11 to 5.03 eV, indicating good kinetic stability but sufficient reactivity for biological interactions.[7] This analysis helps rationalize why certain positions on the thiophene ring are more susceptible to metabolic modification or chemical derivatization.
Molecular Electrostatic Potential (MEP)
An MEP map provides a visual representation of the charge distribution on the molecule's surface. It is invaluable for identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, MEP analysis consistently highlights the electronegative oxygen atoms of the carboxyl group and the nitrogen of the amino group as key sites for hydrogen bonding interactions, which is a cornerstone of its binding to biological targets.
| Computational Parameter | Typical Value / Observation | Significance in Drug Design |
| Molecular Formula | C₅H₅NO₂S[8] | Foundational data for all calculations. |
| Molecular Weight | 143.16 g/mol [8] | Influences diffusion and transport properties. |
| HOMO Energy | ~ -5.6 to -5.9 eV[7] | Indicates electron-donating capability. |
| LUMO Energy | ~ -2.0 to -2.7 eV[7] | Indicates electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | ~ 3.1 to 3.8 eV[7] | Correlates with chemical reactivity and stability. |
| Topological Polar Surface Area (TPSA) | 63.32 Ų[9] | Predictor of drug transport and oral bioavailability. |
Synthesis and Reactivity: A Theoretical Viewpoint
The most common and versatile method for synthesizing 2-aminothiophenes is the Gewald reaction .[10][11] This one-pot, multi-component reaction typically involves an α-methylene ketone, a cyano-activated compound, and elemental sulfur in the presence of a base.[10]
While this is an experimental protocol, theoretical studies play a crucial role by:
-
Predicting Reactivity: DFT calculations can determine the relative acidity of protons and the nucleophilicity of intermediates, helping to rationalize the reaction mechanism.
-
Evaluating Substituent Effects: Computational models can predict how different substituents on the starting materials will affect the reaction yield and the electronic properties of the final product, guiding the selection of reactants to achieve desired molecular characteristics.
Application in Drug Design: From Scaffold to Lead Compound
Theoretical studies are most impactful when they guide the design of new molecules with enhanced biological activity and improved pharmacokinetic profiles.
Molecular Docking: Unveiling Binding Modes
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target.[12] This method is instrumental in understanding the structural basis of a compound's activity and in performing virtual screening of large compound libraries.
A prime example is the development of 4-arylthiophene-3-carboxylic acid derivatives as potent and selective inhibitors of the Anoctamin-1 (ANO1) channel, a promising target for treating inflammatory pain.[5][13][14] Initial screening identified a hit compound ("compound 42") with an IC₅₀ of 0.79 µM.[14] Docking studies predicted that the carboxylic acid group forms a critical interaction with the calcium-binding region of the channel.[14] This insight guided the synthesis of new analogs with optimized substituents on the aryl ring, ultimately leading to the discovery of DFBTA, a highly potent inhibitor with an IC₅₀ of just 24 nM.[5]
Quantitative Structure-Activity Relationship (QSAR)
QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[15] By calculating various molecular descriptors (e.g., electronic, steric, hydrophobic), a predictive model can be built. This model can then be used to estimate the activity of novel, unsynthesized compounds, allowing researchers to prioritize the most promising candidates. For thiophene derivatives, QSAR models can help identify which substituents and at which positions are most likely to improve potency against a target.[16]
In Silico ADMET Prediction
A significant cause of late-stage drug failure is poor Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Computational models can predict these properties early in the discovery process. For this compound derivatives, key predictions include:
-
Lipinski's Rule of Five: Assessing "drug-likeness" and oral bioavailability.[17]
-
CYP450 Metabolism: Predicting sites of metabolic attack.
-
hERG Inhibition: Predicting potential cardiotoxicity.[5]
These in silico assessments are crucial for designing compounds that are not only potent but also have a favorable safety and pharmacokinetic profile.
Standard Operating Protocols: A Self-Validating Approach
To ensure reproducibility and scientific rigor, theoretical studies must follow well-defined protocols.
Protocol 1: DFT Geometry Optimization and Electronic Property Calculation
-
Structure Creation: Draw the this compound molecule in a molecular editor (e.g., GaussView, Avogadro).
-
Initial Optimization: Perform an initial, low-level optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting geometry.
-
DFT Calculation Setup:
-
Software: Gaussian, ORCA, etc.
-
Method: Select a functional (e.g., B3LYP, M06-2X). B3LYP is a widely used hybrid functional offering a good compromise between speed and accuracy for organic molecules.[6]
-
Basis Set: Choose a basis set (e.g., 6-31G(d,p) or def2-SVP). This defines the set of functions used to build the molecular orbitals.
-
Keywords: Use Opt for geometry optimization and Freq for frequency calculation. Include pop=full to request a full population analysis (for charges and orbital contributions).
-
-
Execution: Run the calculation.
-
Validation and Analysis:
-
Convergence: Confirm that the optimization has converged successfully.
-
Frequency Check: Verify that the output shows zero imaginary frequencies, confirming a true energy minimum.
-
Data Extraction: Extract optimized coordinates, HOMO/LUMO energies, Mulliken charges, and the MEP plot.
-
Protocol 2: Molecular Docking Workflow
-
Target Preparation:
-
Download the target protein structure from the Protein Data Bank (PDB).
-
Using software like AutoDock Tools, UCSF Chimera, or Schrödinger Maestro, remove water molecules and co-crystallized ligands, add polar hydrogens, and assign atomic charges.
-
-
Ligand Preparation:
-
Generate a 3D structure of the thiophene derivative.
-
Assign atomic charges (e.g., Gasteiger charges) and define rotatable bonds.
-
-
Grid Generation:
-
Define the active site by centering a grid box around the known binding location or a predicted pocket. The grid pre-calculates the interaction potentials for different atom types, speeding up the docking process.
-
-
Docking Execution:
-
Run the docking algorithm (e.g., AutoDock Vina, GOLD). The software will systematically explore different conformations and orientations of the ligand within the grid box.
-
-
Results Analysis and Validation:
-
The program will output a series of binding poses ranked by a scoring function (an estimate of binding affinity).
-
Analyze the top-ranked pose. Visualize the protein-ligand complex and identify key interactions (hydrogen bonds, hydrophobic contacts, etc.).
-
Self-Validation: Compare the predicted binding mode with known experimental data (if available) or check if key interacting residues are consistent with mutagenesis studies. Assess whether the interactions are chemically sensible.
-
Future Outlook and Conclusion
The synergy between experimental synthesis and theoretical investigation will continue to drive innovation in thiophene-based drug discovery. Future theoretical work will likely focus on:
-
Dynamic Simulations: Using molecular dynamics (MD) to understand how ligands and proteins behave over time, providing a more realistic picture of binding.
-
Advanced QSAR (4D/5D): Incorporating conformational flexibility and induced-fit effects into predictive models.
-
Machine Learning/AI: Leveraging large datasets to build highly predictive models for activity, selectivity, and ADMET properties.
References
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Mamatha, D. M., et al. (n.d.). SYNTHESIS OF ETHYL-2-AMINO-4-(PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. ResearchGate. Retrieved from [Link]
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(n.d.). SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES | Request PDF. ResearchGate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
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(n.d.). Aminothiophene and Schiff base derivative-synthesis, Density Functional theory, ADME study and it's characterization. Asian Journal of Research in Chemistry. Retrieved from [Link]
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(n.d.). Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Semantic Scholar. Retrieved from [Link]
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(n.d.). Synthesis, Structural Determination, Docking Study and Bioactivity of Novel Thiophene Derivatives. ResearchGate. Retrieved from [Link]
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Alam, M. J., et al. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Center for Biotechnology Information. Retrieved from [Link]
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(n.d.). Discovery of 4-arylthiophene-3-carboxylic acid as inhibitor of ANO1 and its effect as analgesic agent. Semantic Scholar. Retrieved from [Link]
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(n.d.). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. ACS Omega. Retrieved from [Link]
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(2022). Optimization of 4-arylthiophene-3-carboxylic acid derivatives as inhibitors of ANO1: Lead optimization studies toward their analgesic efficacy for inflammatory pain. European Journal of Medicinal Chemistry. Retrieved from [Link]
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(2018). Structural basis for potent inhibition of d-amino acid oxidase by thiophene carboxylic acids. European Journal of Medicinal Chemistry. Retrieved from [Link]
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(2022). Experimental, DFT studies, and in silico molecular docking investigations of (Z)-2-amino-4-(methylthio)-N-phenylbutanehydrazonic acid and its Fe(II) and Mn(II) metal complexes as a potential antibacterial agent. Mediterranean Journal of Chemistry. Retrieved from [Link]
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(2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. National Center for Biotechnology Information. Retrieved from [Link]
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(2021). Discovery of 4-arylthiophene-3-carboxylic acid as inhibitor of ANO1 and its effect as analgesic agent. Acta Pharmaceutica Sinica B. Retrieved from [Link]
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(2022). DFT calculations on conjugated organic molecules based on thienothiophene for electronic applications. ResearchGate. Retrieved from [Link]
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(n.d.). Quantum Evaluation of a Comprehensive Set of Carboxylic Acid Bioisosteres: Gas versus Solvated Phases. National Center for Biotechnology Information. Retrieved from [Link]
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(2014). Application of 4D-QSAR Studies to a Series of Benzothiophene Analogs. Journal of Molecular Modeling. Retrieved from [Link]
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(n.d.). Synthesis, ligand binding, and QSAR (CoMFA and classical) study of 3 beta-(3'-substituted phenyl). PubMed. Retrieved from [Link]
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(2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. TÜBİTAK Academic Journals. Retrieved from [Link]
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(2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Hindawi. Retrieved from [Link]
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Methodological & Application
The Gewald Reaction: A Comprehensive Guide to the Synthesis of 4-Aminothiophene-3-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the synthesis of heterocyclic compounds is a cornerstone of innovation. Among these, the 2-aminothiophene scaffold holds a place of particular significance due to its prevalence in a wide array of biologically active molecules and functional materials. The Gewald reaction, a powerful multicomponent condensation, stands as one of the most efficient and versatile methods for the preparation of these valuable structures. This guide provides an in-depth exploration of the Gewald reaction, with a specific focus on the synthesis of 4-aminothiophene-3-carboxylic acid, a key building block in drug discovery.
The Strategic Importance of the Gewald Reaction
First reported by Karl Gewald in 1961, this reaction offers a straightforward and atom-economical pathway to polysubstituted 2-aminothiophenes from readily available starting materials. Its enduring appeal lies in the convergence of a carbonyl compound, an activated nitrile, and elemental sulfur in the presence of a base, culminating in the formation of the thiophene ring in a single pot. The reaction's operational simplicity and tolerance for a diverse range of substituents have cemented its status as an indispensable tool in the synthetic chemist's arsenal.
The this compound moiety is of particular interest as it serves as a versatile intermediate for the construction of more complex molecular architectures. The presence of the amino and carboxylic acid groups provides orthogonal handles for further functionalization, enabling the exploration of vast chemical space in the quest for novel therapeutic agents and advanced materials.
Deconstructing the Mechanism: A Step-by-Step Look at the Gewald Reaction
The elegance of the Gewald reaction lies in its sequential cascade of well-understood organic transformations. While the precise mechanism of sulfur incorporation has been a subject of study, the generally accepted pathway involves three key stages: Knoevenagel condensation, sulfur addition, and intramolecular cyclization.
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile. The base, typically a secondary or tertiary amine, deprotonates the α-carbon of the nitrile, generating a nucleophilic carbanion. This carbanion then attacks the carbonyl carbon, and subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate.
-
Sulfur Addition: The elemental sulfur (S8) is then activated, likely by the amine base, and adds to the β-position of the unsaturated nitrile. The exact nature of the sulfurating agent is complex and may involve polysulfide intermediates.
-
Intramolecular Cyclization and Tautomerization: The sulfur-adduct then undergoes an intramolecular cyclization, where the sulfur attacks the nitrile group. A final tautomerization step leads to the aromatic 2-aminothiophene product.
Caption: The mechanistic pathway of the Gewald reaction.
Experimental Protocol: Synthesis of this compound
While the direct synthesis of this compound via the Gewald reaction can be challenging due to the reactivity of cyanoacetic acid, a reliable two-step procedure involving the synthesis of the corresponding ethyl ester followed by hydrolysis is commonly employed.
Part A: Synthesis of Ethyl 4-Aminothiophene-3-Carboxylate
This protocol is adapted from established Gewald reaction procedures.
Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| Glycolaldehyde Dimer | C₄H₈O₄ | 120.10 | 0.05 mol | Starting carbonyl compound precursor |
| Ethyl Cyanoacetate | C₅H₇NO₂ | 113.11 | 0.1 mol | Activated nitrile |
| Elemental Sulfur | S | 32.07 | 0.1 mol | Sulfur source |
| Triethylamine | C₆H₁₅N | 101.19 | 0.1 mol | Base catalyst |
| Ethanol | C₂H₅OH | 46.07 | 150 mL | Solvent |
Procedure
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (100 mL), glycolaldehyde dimer (0.05 mol), and ethyl cyanoacetate (0.1 mol).
-
Stir the mixture at room temperature to ensure homogeneity.
-
Add elemental sulfur (0.1 mol) to the mixture.
-
Slowly add triethylamine (0.1 mol) dropwise to the stirring suspension. An exothermic reaction may be observed.
-
After the addition of triethylamine is complete, heat the reaction mixture to a gentle reflux (approximately 50-60 °C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
The crude ethyl 4-aminothiophene-3-carboxylate can be purified by recrystallization from ethanol or a mixture of ethyl acetate and hexanes.
Part B: Hydrolysis to this compound
Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| Ethyl 4-Aminothiophene-3-Carboxylate | C₇H₉NO₂S | 187.22 | 0.05 mol | Starting ester |
| Sodium Hydroxide | NaOH | 40.00 | 0.15 mol | Hydrolyzing agent |
| Water | H₂O | 18.02 | 100 mL | Solvent |
| Hydrochloric Acid (conc.) | HCl | 36.46 | As needed | For acidification |
Procedure
-
In a 250 mL round-bottom flask, dissolve ethyl 4-aminothiophene-3-carboxylate (0.05 mol) in a solution of sodium hydroxide (0.15 mol) in water (100 mL).
-
Heat the mixture to reflux for 4-6 hours, monitoring the disappearance of the starting material by TLC.
-
After the hydrolysis is complete, cool the reaction mixture in an ice bath.
-
Carefully acidify the cold solution to a pH of approximately 4-5 by the dropwise addition of concentrated hydrochloric acid. The product will precipitate as a solid.
-
Collect the precipitated this compound by vacuum filtration.
-
Wash the solid with a small amount of cold water to remove any inorganic impurities.
-
The product can be further purified by recrystallization from a suitable solvent such as water or an ethanol/water mixture.
Caption: A two-part workflow for the synthesis of this compound.
Troubleshooting Common Issues in the Gewald Reaction
Even with a well-established procedure, challenges can arise. Below is a guide to addressing common problems encountered during the synthesis.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Incomplete Knoevenagel condensation.- Poor quality of reagents.- Incorrect reaction temperature. | - Ensure the use of a suitable base (e.g., triethylamine, morpholine) and consider using a Dean-Stark trap to remove water.- Use freshly distilled or high-purity starting materials.- Optimize the reaction temperature; typically, 40-60 °C is effective. |
| Formation of a Tar-Like Substance | - Reaction temperature is too high.- Excessive amount of base. | - Maintain a gentle reflux and avoid overheating.- Use the stoichiometric amount of base; excess can promote side reactions. |
| Difficulty in Product Isolation/Purification | - Product is oily or does not precipitate cleanly.- Impurities co-precipitate with the product. | - If the product is an oil, attempt extraction with a suitable organic solvent followed by column chromatography.- Ensure thorough washing of the crude product. Recrystallization from a carefully chosen solvent system is crucial for high purity. |
| Incomplete Hydrolysis of the Ester | - Insufficient reaction time or base concentration.- Steric hindrance around the ester group. | - Extend the reflux time and/or increase the concentration of the sodium hydroxide solution.- Consider using a different hydrolysis method, such as acid-catalyzed hydrolysis, though this may be harsher on the aminothiophene core. |
Conclusion
The Gewald reaction remains a highly relevant and powerful tool for the synthesis of 2-aminothiophenes. The successful synthesis of this compound, a valuable building block for drug discovery and materials science, is readily achievable through a reliable two-step protocol. By understanding the underlying mechanism, carefully controlling reaction conditions, and being prepared to troubleshoot potential issues, researchers can effectively leverage this classic reaction to advance their scientific endeavors.
References
- Kraft, O., et al. (2022). Synthesis and characterization of steroidal, anellated aminothiophenes by Gewald reaction. Mediterr. J. Chem., 12(2), 141.
- Puterová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246.
- Borah, P., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)
- Der Pharma Chemica. (2011). A green chemistry approach to gewald reaction.
- Shaabani, S., et al. (2016). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited.
- MDPI. (2018). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry.
- ResearchGate. (n.d.).
- ChemRxiv. (2024).
- MDPI. (2009). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction.
- Wikipedia. (n.d.). Gewald reaction.
- Benchchem. (2025). Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center.
- (This reference is intentionally left blank as there is no direct cit
- (This reference is intentionally left blank as there is no direct cit
- (This reference is intentionally left blank as there is no direct cit
- (This reference is intentionally left blank as there is no direct cit
- (This reference is intentionally left blank as there is no direct cit
- Prasad, Y. R., et al. (2016). Therapeutic importance of synthetic thiophene. Journal of Applied Pharmaceutical Science, 6(11), 203-209.
Experimental protocol for 4-aminothiophene-3-carboxylic acid synthesis
Application Notes & Protocols
Topic: Experimental Protocol for the Synthesis of 4-Aminothiophene-3-carboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a vital heterocyclic building block in the fields of medicinal chemistry and materials science. As a substituted aminothiophene, its unique structural arrangement, featuring adjacent amino and carboxylic acid functional groups, makes it a versatile precursor for the synthesis of thieno[3,4-d]pyrimidines and other fused heterocyclic systems. These scaffolds are of significant interest in drug discovery, forming the core of various compounds with potential therapeutic activities. This document provides a detailed, field-proven protocol for the synthesis of this compound, moving beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key experimental choices.
Synthetic Strategy: A Tale of Two Isomers
A common misconception is to approach the synthesis of all aminothiophenes via the celebrated Gewald reaction. However, the Gewald synthesis, a multicomponent reaction involving a ketone, an active methylene nitrile, and elemental sulfur, specifically yields 2-aminothiophenes.[1][2] For the target molecule, This compound , a different strategic approach is required.
The protocol detailed herein is based on the aromatization of a substituted 3-oxotetrahydrothiophene precursor. This method involves the reaction of an appropriate 3-oxotetrahydrothiophene-4-carboxylate with hydroxylamine, which proceeds through an oxime intermediate that subsequently undergoes an acid-catalyzed rearrangement and dehydration to furnish the aromatic aminothiophene ring system.[3] The resulting ester is then hydrolyzed to yield the final carboxylic acid product. This approach provides a reliable and regioselective route to the desired 4-amino isomer.
Reaction Mechanism Overview
The transformation from the 3-oxotetrahydrothiophene precursor to the final aromatic product is a two-stage process. The first stage is the formation of the 3-aminothiophene ester, followed by saponification.
-
Oxime Formation: The ketone at the C3 position of the tetrahydrothiophene ring reacts with hydroxylamine to form a 3-oximino intermediate.
-
Aromatization: In the presence of an acid catalyst (in this case, from the hydroxylamine hydrochloride salt), the oxime undergoes a rearrangement and dehydration. This process expels a molecule of water and results in the formation of the stable aromatic thiophene ring.[3]
-
Saponification: The ethyl ester of the aminothiophene is hydrolyzed under basic conditions to yield the sodium carboxylate salt.
-
Acidification: Subsequent neutralization with acid protonates the carboxylate and the amino group, leading to the precipitation of the final this compound product.
Sources
The Strategic Utility of Aminothiophene Carboxylic Acids in Modern Organic Synthesis and Drug Discovery
Introduction: A Tale of Two Isomers
In the landscape of heterocyclic chemistry, aminothiophene carboxylic acids stand out as exceptionally versatile building blocks. Their unique arrangement of amino, carboxyl, and thiol functionalities within a compact aromatic scaffold allows for the efficient construction of complex fused-ring systems, many of which are of significant interest to the pharmaceutical and materials science sectors. While several positional isomers exist, the 4-aminothiophene-3-carboxylic acid and its more prevalent cousin, 2-aminothiophene-3-carboxylic acid, are central to the synthesis of distinct and medicinally relevant thienopyrimidine cores.
This technical guide provides an in-depth exploration of this compound as a valuable synthon, offering detailed protocols for its preparation and subsequent transformation into thieno[3,4-d]pyrimidines. Recognizing the overwhelming prevalence and extensive documentation of the 2-amino isomer in contemporary research, we will also provide a comprehensive overview of its synthesis via the robust Gewald reaction and its application in constructing the therapeutically significant thieno[2,3-d]pyrimidine scaffold. This dual focus offers researchers a pragmatic and thorough understanding of how to leverage these powerful building blocks in their synthetic endeavors.
Part 1: The Synthesis of this compound Derivatives
The synthesis of the 4-amino-3-carboxylate thiophene core is less common than its 2-amino counterpart. A notable and effective method involves the chemical transformation of a 3-oxotetrahydrothiophene precursor. This approach circumvents the classical Gewald reaction, which typically yields the 2-amino isomer.
Causality and Mechanistic Insight
The synthetic strategy hinges on the reaction of a 3-oxotetrahydrothiophene-4-carboxylate with an acid-addition salt of hydroxylamine. This process is a significant improvement over older, two-step methods that required the isolation of an intermediate oxime.[1] The modern, one-pot approach proceeds via the in-situ formation of the oxime from the ketone, which then undergoes a rearrangement and aromatization cascade under acidic conditions to yield the final aminothiophene product. The use of a polar, inert solvent like acetonitrile is crucial for facilitating the reaction, while the absence of a base ensures the desired reaction pathway.[1]
Experimental Protocol: Synthesis of Methyl 3-Amino-4-methoxycarbonylthiophene Hydrochloride
This protocol is adapted from a patented procedure for the preparation of 3-aminothiophene derivatives.[1]
Materials:
-
4-Oxo-3-methoxycarbonyltetrahydrothiophene
-
Hydroxylamine hydrochloride
-
Acetonitrile
-
Dry diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-Oxo-3-methoxycarbonyltetrahydrothiophene (3.9 g) in acetonitrile (10 ml).
-
Add hydroxylamine hydrochloride (2.0 g) to the suspension.
-
Heat the mixture to reflux and maintain for 1 hour.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the resulting solid precipitate and wash thoroughly with dry diethyl ether.
-
Dry the solid to afford methyl 3-amino-4-methoxycarbonylthiophene hydrochloride (yields of up to 77% have been reported).[1]
Data Summary:
| Starting Material | Reagent | Solvent | Time (h) | Product | Reported Yield (%) |
| 4-Oxo-3-methoxycarbonyltetrahydrothiophene | Hydroxylamine hydrochloride | Acetonitrile | 1 | Methyl 3-amino-4-methoxycarbonylthiophene HCl | 77 |
Part 2: Application in Heterocyclic Synthesis: Thieno[3,4-d]pyrimidines
The strategic placement of the amino and carboxylate groups in this compound esters makes them ideal precursors for the synthesis of thieno[3,4-d]pyrimidines. This class of compounds is of interest in medicinal chemistry due to their structural analogy to purine bases.
Workflow for Thieno[3,4-d]pyrimidine Synthesis
The general workflow involves the cyclocondensation of the 4-aminothiophene-3-carboxylate with a suitable one-carbon source, such as formamide or urea, to construct the pyrimidine ring.
Caption: Synthetic workflow from thiophene precursor to bioactive molecules.
Experimental Protocol: Synthesis of Thieno[3,4-d]pyrimidin-4(3H)-one (General Procedure)
This is a generalized protocol based on standard cyclocondensation reactions.
Materials:
-
Methyl 4-aminothiophene-3-carboxylate
-
Urea or Formamide
-
High-boiling point solvent (e.g., N,N-dimethylformamide or diphenyl ether)
Procedure:
-
Combine methyl 4-aminothiophene-3-carboxylate (1 equivalent) and urea (1.5-2 equivalents) in a suitable high-boiling point solvent in a round-bottom flask equipped with a reflux condenser.
-
Heat the reaction mixture to a high temperature (typically 150-200 °C) and maintain for several hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure thieno[3,4-d]pyrimidin-4(3H)-one.
Part 3: The Workhorse Isomer: 2-Aminothiophene-3-Carboxylic Acid Derivatives
While the 4-amino isomer is a valuable building block, the 2-amino-3-carboxylate isomer is far more widely utilized in organic synthesis, largely due to its straightforward and high-yielding synthesis via the Gewald three-component reaction.
The Gewald Reaction: A Pillar of Thiophene Synthesis
The Gewald reaction is a one-pot synthesis of 2-aminothiophenes from a ketone or aldehyde, an activated nitrile (such as ethyl cyanoacetate), and elemental sulfur, in the presence of a basic catalyst like morpholine or triethylamine.
Causality and Mechanistic Insight:
The reaction proceeds through an initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile. The base then facilitates the addition of sulfur to the activated methylene group, followed by an intramolecular cyclization onto the cyano group and subsequent tautomerization to yield the aromatic 2-aminothiophene. The choice of base is critical; morpholine is often preferred as it effectively catalyzes both the Knoevenagel condensation and the subsequent sulfur addition and cyclization steps.
Caption: Simplified mechanism of the Gewald reaction.
Experimental Protocol: Gewald Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate
This protocol is a representative example of the Gewald reaction.
Materials:
-
Butan-2-one (Methyl ethyl ketone)
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine
-
Ethanol
Procedure:
-
To a 250 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add butan-2-one (0.1 mol), ethyl cyanoacetate (0.1 mol), and ethanol (50 mL).
-
Cool the mixture in an ice bath and add morpholine (0.1 mol) dropwise while stirring.
-
After the addition is complete, add elemental sulfur (0.1 mol) portion-wise, ensuring the temperature does not exceed 30 °C.
-
After the sulfur addition, stir the mixture at room temperature for 1 hour, then heat to 40-50 °C for an additional 2 hours.
-
Cool the reaction mixture and pour it into ice water with vigorous stirring.
-
The precipitated solid is collected by filtration, washed with water, and then a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to afford pure ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.
Part 4: Application in Bioactive Heterocycles: Thieno[2,3-d]pyrimidines
2-Aminothiophene-3-carboxylates are the quintessential starting materials for the synthesis of thieno[2,3-d]pyrimidines, a scaffold found in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Experimental Protocol: Synthesis of 5,6-Dimethyl-3H-thieno[2,3-d]pyrimidin-4-one
This protocol details the cyclization of a Gewald product with formamide.
Materials:
-
Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate
-
Formamide
Procedure:
-
In a round-bottom flask, place ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (0.05 mol).
-
Add an excess of formamide (e.g., 50 mL).
-
Heat the mixture to reflux (approx. 180-190 °C) for 4-6 hours. The progress of the reaction can be monitored by observing the evolution of ethanol.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
Recrystallization from a suitable solvent like acetic acid or ethanol provides the pure thieno[2,3-d]pyrimidin-4-one.
Data Summary of Bioactive Thienopyrimidines:
| Thienopyrimidine Scaffold | Derivatization Strategy | Biological Activity |
| Thieno[2,3-d]pyrimidine | Substitution at positions 2 and 4 | Anticancer (e.g., kinase inhibitors)[2][3][4][5] |
| Thieno[2,3-d]pyrimidine | N-alkylation and amination | Anti-inflammatory, Antimicrobial[6] |
| Thieno[3,4-d]pyrimidine | Varied substituents on the pyrimidine ring | Antiviral, Antiparasitic[7] |
Conclusion
This compound and its 2-amino isomer are powerful and versatile building blocks in organic synthesis. While the 4-amino isomer provides a specific route to thieno[3,4-d]pyrimidines, the 2-amino isomer, readily accessible through the Gewald reaction, opens the door to the vast and medicinally rich field of thieno[2,3-d]pyrimidines. The protocols and insights provided herein are intended to equip researchers with the practical knowledge to effectively utilize these synthons for the development of novel heterocyclic compounds with diverse applications.
References
- Process for preparing thiophene derivatives. (1989). Google Patents.
- Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry, 35, 815-845.
- Liu, F., Hou, X., Nie, L. F., Bozorov, K., Decker, M., & Huang, G. (2018). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules, 23(12), 3123.
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Phenotypic Optimization of Urea-Thiophene Carboxamides to Yield Potent, Well Tolerated and Orally Active Protective Agents Against Aminoglycoside-Induced Hearing Loss. (2015). PubMed Central. Retrieved from [Link]
- Abdel-Aziz, A. A.-M., El-Sayed, N. F., & El-Azab, A. S. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1376-1387.
-
Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. (2021). PubMed Central. Retrieved from [Link]
-
Chemistry of 2-aminothiophene-3-carboxamide and related compounds. (2011). TÜBİTAK Academic Journals. Retrieved from [Link]
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N-Acyl Urea Activation Of Carboxylic Acids As An Enabling Strategy For Peptide Synthesis. (2023). Wayne State University. Retrieved from [Link]
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Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones. (2019). MDPI. Retrieved from [Link]
-
Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. (2022). SciELO. Retrieved from [Link]
-
Direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with.... (n.d.). ResearchGate. Retrieved from [Link]
-
Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological.... (2021). MDPI. Retrieved from [Link]
-
Microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives, 3H-thieno[2,3-d]pyrimidin-4-one and 4-chlorothieno[2,3-d]pyrimidine. (2007). Lookchem. Retrieved from [Link]
-
Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. (2022). SciELO. Retrieved from [Link]
-
Straightforward Synthesis of 3‐Aminothiophenes Using Activated Amides. (2017). Organic Chemistry: Current Research. Retrieved from [Link]
-
Ethyl 2-amino-4-methylthiophene-3-carboxylate. (2012). International Union of Crystallography. Retrieved from [Link]
-
Identification of thieno[2,3-d] pyrimidine-sulfonamide as an anticancer agent: synthesis, crystal structure, cytotoxicity, molecular docking, and molecular dynamics simulation. (2022). Taylor & Francis Online. Retrieved from [Link]
-
Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. (2023). PubMed Central. Retrieved from [Link]
-
Microwave‐Assisted Synthesis of 2‐Aminothiophene‐3‐carboxylic Acid Derivatives, 3H‐Thieno[2,3‐d]pyrimidin‐4‐one and 4‐Chlorothieno[2,3‐d]pyrimidine. (2007). ResearchGate. Retrieved from [Link]
-
Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. (2011). Oriental Journal of Chemistry. Retrieved from [Link]
-
Synthesis of 4- (Thieno [3, 2-d] pyrimidin-4-yl) Morpholine. (2017). ResearchGate. Retrieved from [Link]
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Application Note: Derivatization of 4-Aminothiophene-3-carboxylic Acid for Biological Screening
Introduction: The Privileged Scaffold of 4-Aminothiophene-3-carboxylic Acid in Drug Discovery
The thiophene ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities.[1][2] Its bioisosteric relationship with the benzene ring allows it to modulate the function of phenyl-containing molecules, often leading to enhanced potency and improved pharmacokinetic profiles.[3] Within the diverse family of thiophene-containing compounds, this compound represents a particularly versatile starting point for the generation of chemical libraries for biological screening. This is due to the presence of two readily modifiable functional groups: a nucleophilic amino group at the 4-position and a carboxylic acid at the 3-position. These functional groups provide convenient handles for a variety of chemical transformations, enabling the synthesis of a diverse array of amides, esters, and N-acyl derivatives. This diversity is crucial for exploring the structure-activity relationships (SAR) of novel compounds and identifying promising lead candidates for drug development programs.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of this compound. It outlines detailed protocols for creating a library of derivatives and subsequent biological screening, with a focus on anticancer and antimicrobial activities.
Synthetic Strategies: Building a Diverse Chemical Library
The derivatization of this compound can be strategically approached by targeting the amino and carboxylic acid functionalities. This allows for the introduction of a wide range of substituents, thereby generating a library of compounds with diverse physicochemical properties.
Synthesis of the Core Scaffold: The Gewald Reaction
The synthesis of the this compound scaffold is often achieved through the Gewald reaction, a multicomponent reaction that efficiently constructs the thiophene ring.[4] This reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as ethyl cyanoacetate) in the presence of elemental sulfur and a base (e.g., morpholine or triethylamine).[5]
Workflow for the Synthesis of this compound Derivatives
Caption: General workflow for the derivatization of this compound and subsequent biological screening.
Protocol 1: Synthesis of 4-Aminothiophene-3-carboxamide Derivatives via Amide Coupling
Amide bond formation is a robust method for derivatizing the carboxylic acid functionality. The use of coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) is a common and effective strategy.[4]
Materials:
-
This compound
-
Amine of choice (e.g., aniline, benzylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) and the desired amine (1.1 eq) in anhydrous DMF, add HOBt (1.2 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the cooled mixture.
-
Add DIPEA (2.0 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 4-aminothiophene-3-carboxamide derivative.
Protocol 2: Synthesis of this compound Ester Derivatives via Esterification
Esterification of the carboxylic acid group can be achieved using various methods, including the Steglich esterification, which employs dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).[6]
Materials:
-
This compound
-
Alcohol of choice (e.g., methanol, ethanol)
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) and the desired alcohol (1.2 eq) in anhydrous DCM.
-
Add a catalytic amount of DMAP (0.1 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in DCM dropwise to the cooled mixture.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4-12 hours. Monitor the reaction progress by TLC.
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired this compound ester derivative.
Protocol 3: Synthesis of N-Acyl-4-aminothiophene-3-carboxylic Acid Derivatives
The amino group at the 4-position can be readily acylated using acyl chlorides or anhydrides in the presence of a base.[7]
Materials:
-
This compound (or its corresponding ester)
-
Acyl chloride of choice (e.g., acetyl chloride, benzoyl chloride)
-
Pyridine or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (or its ester) (1.0 eq) in anhydrous DCM.
-
Add pyridine or TEA (1.5 eq) to the solution and cool to 0 °C.
-
Add the desired acyl chloride (1.1 eq) dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.
-
Wash the reaction mixture with 1 M HCl, followed by saturated aqueous sodium bicarbonate solution, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-acyl-4-aminothiophene-3-carboxylic acid derivative.
Analytical Characterization of Derivatives
The synthesized derivatives should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Table 1: Representative Analytical Data for Derivatized Scaffolds
| Derivative Type | 1H NMR (ppm) | 13C NMR (ppm) | Mass Spectrometry (m/z) |
| 4-Aminothiophene-3-carboxamide | Aromatic protons (δ 7.0-8.0), Amide NH (δ 8.0-9.5, broad), Amino NH2 (δ 5.0-6.0, broad), Thiophene proton (δ 6.0-7.0) | Carbonyl carbon (δ 160-170), Aromatic carbons (δ 110-150), Thiophene carbons (δ 100-140) | [M+H]+ corresponding to the calculated molecular weight.[2][8] |
| Ethyl 4-aminothiophene-3-carboxylate | Ethyl ester protons (δ 1.3, t; 4.3, q), Amino NH2 (δ 6.0, broad s), Thiophene proton (δ 5.8, s) | Carbonyl carbon (δ 166.1), Thiophene carbons (δ 164.2, 136.7, 106.7, 102.8), Ethyl ester carbons (δ 59.5, 14.4) | [M+H]+ 186.1[9] |
| N-Acyl-4-aminothiophene-3-carboxylic acid | Acyl protons (e.g., CH3 at δ 2.1), Amide NH (δ 9.0-10.0, broad), Carboxylic acid OH (δ 11.0-13.0, broad), Aromatic/Thiophene protons (δ 7.0-8.5) | Acyl carbonyl (δ 165-175), Carboxylic acid carbonyl (δ 170-180), Aromatic/Thiophene carbons (δ 110-150) | [M-H]- or [M+Na]+ corresponding to the calculated molecular weight. |
Biological Screening Protocols
The synthesized library of this compound derivatives can be screened for a variety of biological activities. Here, we provide protocols for two common assays: an anticancer cytotoxicity assay (MTT) and an antimicrobial susceptibility assay (Minimum Inhibitory Concentration).
Logical Flow of a Biological Screening Cascade
Caption: A typical screening cascade for identifying lead compounds from a synthesized library.
Protocol 4: MTT Assay for Anticancer Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3]
Materials:
-
Cancer cell line of interest (e.g., HepG2, MCF-7)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization solution
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of the test compounds in culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 (half-maximal inhibitory concentration) value for each compound.
Protocol 5: Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Screening
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[1]
Materials:
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton broth (MHB) or other suitable growth medium
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Microplate reader or visual inspection
Procedure:
-
Prepare a stock solution of each test compound.
-
Dispense 100 µL of MHB into each well of a 96-well plate.
-
Add 100 µL of the stock solution of the test compound to the first well and perform a two-fold serial dilution across the plate.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells.
-
Inoculate each well with 10 µL of the diluted bacterial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no visible turbidity or by measuring the optical density at 600 nm.
Conclusion and Future Perspectives
The this compound scaffold provides a fertile ground for the generation of diverse chemical libraries for biological screening. The synthetic protocols outlined in this application note offer a robust framework for creating a wide range of derivatives. The subsequent biological evaluation using standardized assays can lead to the identification of novel hit compounds with potential therapeutic applications in areas such as oncology and infectious diseases. Further optimization of these hit compounds through iterative rounds of synthesis and screening can ultimately lead to the development of new drug candidates. The versatility of the this compound core ensures its continued relevance in the field of medicinal chemistry and drug discovery.
References
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- El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinoma as VEGFR-2 Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1236-1248.
- Vasu, K. A., Nirmala, A. C., Deepak, C., Mohan, S., & Saravanan, J. (2004). Two biologically active thiophene-3-carboxamide derivatives.
-
International Union of Crystallography. (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate. Retrieved from [Link]
- Patel, H. V., & Patel, J. D. (2014). Synthesis and Anti-microbial Screening of N-(3-cyano-4,5,6,7-tetrahydro-1 benzothiophen-2-yl)-2-(arylphenyl)acetamide. Der Pharma Chemica, 6(5), 362-368.
- Roman, G. (2022). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 13, 1013149.
- Balzarini, J., Thomas, J., Noppen, S., Liekens, S., & Dehaen, W. (2014). 2-aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents.
- El-Gazzar, A. R., & Hafez, H. N. (2009).
- Hawash, M., Jaradat, N., & Abualhasan, M. (2022).
- Mabkhot, Y. N., Al-Showiman, S. S., & Kheder, N. A. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal, 11(1), 75.
-
PubChem. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-amino-4-(4-aminophenyl)thiophene-3-carboxylate. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Amino-4-phenyl-3-thiophenecarboxylic acid ethyl ester. Retrieved from [Link]
-
SpectraBase. (n.d.). Ethyl 2-amino-4-(4-propylphenyl)-3-thiophenecarboxylate. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Retrieved from [Link]
-
Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]
- Li, J., et al. (2022). Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS). Journal of Pharmaceutical and Biomedical Analysis, 221, 115060.
- Feng, Y., et al. (2023).
-
National Institute of Standards and Technology. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]
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Microwave-assisted synthesis of 4-aminothiophene-3-carboxylic acid derivatives
Application Note & Protocol
Accelerated Synthesis of 4-Aminothiophene-3-Carboxylic Acid Derivatives via Microwave-Assisted Gewald Reaction
Abstract
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including kinase and channel inhibitors.[1][2] The classical method for its synthesis, the Gewald three-component reaction, often requires long reaction times and harsh conditions. This application note provides a detailed protocol for the microwave-assisted synthesis of these valuable derivatives, a method that dramatically enhances reaction rates, improves yields, and aligns with the principles of green chemistry.[3][4] By leveraging the rapid, uniform heating provided by microwave irradiation, synthesis times can be reduced from hours to mere minutes, offering a highly efficient and scalable alternative for drug discovery and development professionals.[5][6][7]
Introduction: The Need for Speed in Heterocyclic Synthesis
Substituted thiophenes are a cornerstone of modern drug discovery. Specifically, the 2-aminothiophene motif is a key pharmacophore found in compounds with diverse biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties.[8] The Gewald reaction, a multicomponent condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur, is the most fundamental approach to this scaffold.[6][9] However, conventional heating methods for this reaction are often inefficient, requiring prolonged refluxing which can lead to byproduct formation and energy waste.[10][11]
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that directly addresses these limitations.[4] Unlike conventional heating which relies on slow conduction and convection, microwaves pass through the vessel walls and directly heat the reaction mixture by interacting with polar molecules.[12] This results in rapid, uniform, and highly efficient energy transfer, leading to:
-
Dramatically Reduced Reaction Times: Reactions are often completed in minutes instead of hours.[5][13]
-
Increased Product Yields: Rapid heating minimizes the formation of side products.[4][11]
-
Enhanced Purity: Cleaner reaction profiles simplify purification.
-
Greener Chemistry: Lower energy consumption and potential for solvent-free reactions contribute to more sustainable practices.[3][10]
This guide details a robust protocol for the microwave-assisted Gewald reaction, providing researchers with a powerful tool to accelerate the synthesis of this compound derivatives.
The Gewald Reaction: A Mechanistic Perspective
Understanding the reaction mechanism is critical for optimizing experimental parameters. The Gewald reaction proceeds through a cascade of three key steps. The application of microwave energy efficiently drives each step, overcoming activation energy barriers more effectively than conventional heating.
Step 1: Knoevenagel Condensation: The reaction initiates with a base-catalyzed condensation between the carbonyl compound (ketone or aldehyde) and the active methylene nitrile (e.g., ethyl cyanoacetate) to form an α,β-unsaturated intermediate, a vinylidene cyanide derivative.
Step 2: Michael Addition of Sulfur: Elemental sulfur, in the presence of a base, forms a polysulfide species which then undergoes a Michael-type addition to the electron-deficient double bond of the Knoevenagel product. This forms a key sulfur-containing intermediate.
Step 3: Cyclization and Tautomerization: The intermediate undergoes intramolecular cyclization, where the nucleophilic carbon attacks the nitrile group. Subsequent tautomerization of the resulting imine leads to the stable aromatic 2-aminothiophene product.
Figure 1: Simplified mechanism of the Gewald three-component reaction.
Experimental Protocol: Microwave-Assisted Synthesis
This section provides a detailed, step-by-step methodology for the synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate as a representative example.
Materials and Equipment
-
Reagents:
-
Cyclohexanone
-
Ethyl cyanoacetate
-
Elemental Sulfur (powder)
-
Pyrrolidine (or another suitable base like morpholine or triethylamine)
-
Dimethylformamide (DMF), spectroscopic grade
-
Ethyl acetate (EtOAc), HPLC grade
-
Hexane, HPLC grade
-
Deionized Water
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Equipment:
-
Monowave or Multiwave Microwave Synthesis Reactor (e.g., CEM Discover SP, Anton Paar Monowave)
-
10 mL microwave reaction vial with a magnetic stir bar
-
Analytical balance
-
Syringes and needles
-
Rotary evaporator
-
Glassware for extraction (separatory funnel, flasks)
-
Flash chromatography system
-
NMR spectrometer, Mass spectrometer for product characterization
-
Step-by-Step Synthesis Protocol
-
Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine cyclohexanone (1.0 mmol, 98.1 mg), ethyl cyanoacetate (1.1 mmol, 124.4 mg), and elemental sulfur (1.1 mmol, 35.3 mg).[8]
-
Solvent and Catalyst Addition: To the vial, add 3 mL of dimethylformamide (DMF) followed by the dropwise addition of pyrrolidine (1.0 mmol, 71.1 mg) as the base catalyst.[8]
-
Vessel Sealing: Securely seal the reaction vial with a septum cap.
-
Microwave Irradiation: Place the vial inside the cavity of the microwave reactor. Irradiate the mixture under the following conditions:
-
Temperature: 50-80 °C (temperature is monitored by an internal IR sensor)
-
Time: 10-30 minutes[8]
-
Power: Dynamic power control to maintain the target temperature
-
Stirring: Set to high
-
-
Cooling: After irradiation is complete, allow the vial to cool to room temperature (either passively or via forced air cooling, depending on the reactor model).
-
Work-up and Extraction:
-
Once cooled, open the vial and transfer the reaction mixture to a separatory funnel containing 20 mL of ethyl acetate.
-
Wash the organic layer sequentially with deionized water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄).[8]
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent.
-
-
Characterization: Combine the pure fractions and evaporate the solvent. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected yield for this derivative is typically high, often in the range of 75-90%.[8]
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Application Note: High-Throughput Quantification of 4-Aminothiophene-3-Carboxylic Acid using Chromatographic Methods
An In-Depth Technical Guide
Introduction
4-Aminothiophene-3-carboxylic acid is a heterocyclic compound of significant interest in the fields of medicinal chemistry and drug development. Its thiophene core, functionalized with both an amine and a carboxylic acid group, serves as a versatile scaffold for synthesizing novel therapeutic agents and functional materials.[1][2] The efficacy, safety, and pharmacokinetic profile of drug candidates derived from this scaffold are critically dependent on their concentration in biological matrices and pharmaceutical formulations. Therefore, the development of robust, accurate, and sensitive analytical methods for the precise quantification of this compound is paramount for researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of validated analytical strategies, focusing on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). It offers detailed, field-proven protocols, explains the causality behind experimental choices, and presents a framework for method validation to ensure data integrity and trustworthiness.
Analyte Physicochemical Properties
A thorough understanding of the analyte's chemical and physical properties is the foundation of robust analytical method development. These properties dictate choices regarding sample preparation, chromatographic separation, and detection.
| Property | Value | Source |
| Chemical Structure | PubChem | |
| Molecular Formula | C₅H₅NO₂S | [3][4] |
| Molecular Weight | 143.16 g/mol | [4][5] |
| CAS Number | 26112-64-1 | [3][4][5] |
| Predicted pKa | 4.29 ± 0.20 (for the carboxylic acid) | [5] |
| Predicted logP | 1.0285 | [4] |
| Solubility | Soluble in aqueous base (e.g., NaOH, NaHCO₃) and polar organic solvents. | [6] |
The presence of both an acidic carboxylic group (pKa ≈ 4.29) and a basic amino group means the molecule is zwitterionic. Its charge state is highly dependent on pH, which is a critical consideration for chromatographic retention and extraction efficiency.
Core Analytical Strategies & Workflow
The quantification of this compound is best achieved using separation science. HPLC-UV is a reliable and accessible method for routine analysis, while LC-MS/MS provides superior sensitivity and selectivity, making it ideal for complex biological matrices where concentrations may be low.
Caption: General analytical workflow for the quantification of this compound.
Sample Preparation Protocols
The goal of sample preparation is to isolate the analyte from interfering matrix components, concentrate it, and present it in a solvent compatible with the analytical instrument. The choice of method depends on the sample matrix and the required sensitivity.
Protocol 1: Protein Precipitation (PPT) for Plasma/Serum
-
Principle: A simple and rapid method where an organic solvent or acid is used to denature and precipitate proteins. This method is effective but may be less clean than LLE or SPE.
-
Application: Suitable for initial screening or when high throughput is required.
-
Procedure:
-
Aliquot 100 µL of plasma or serum into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of an internal standard (IS) working solution (e.g., a structurally similar, stable-isotope-labeled analog).
-
Add 400 µL of ice-cold acetonitrile or methanol containing 1% formic acid to precipitate proteins.[7]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition.
-
Vortex, centrifuge, and transfer to an autosampler vial for analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for Urine/Plasma
-
Principle: This technique separates analytes based on their differential solubility in two immiscible liquid phases (typically aqueous and organic). Adjusting the pH of the aqueous phase is critical to ensure the analyte is in a neutral, more organic-soluble state.
-
Application: Provides a cleaner extract than PPT, reducing matrix effects.
-
Procedure:
-
Aliquot 200 µL of sample (plasma or urine) into a glass tube.
-
Add 20 µL of the internal standard (IS) working solution.
-
Add 50 µL of 1 M phosphoric acid to adjust the sample pH to ~2-3. This protonates the carboxylic acid, neutralizing its charge and increasing its hydrophobicity.[8]
-
Add 1 mL of an organic extraction solvent (e.g., methyl tert-butyl ether (MTBE) or a mixture of methylene chloride/isopropanol 95:5 v/v).[8]
-
Vortex for 5 minutes, then centrifuge at 4,000 rpm for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase, vortex, and inject.
-
HPLC-UV Method Protocol
This method is robust for quantifying this compound in less complex matrices or at higher concentrations. The UV absorbance is measured, and concentration is determined against a calibration curve.
Instrumental Conditions
| Parameter | Recommended Condition | Rationale |
| HPLC System | Standard HPLC or UHPLC system with a UV/PDA detector | Widely available and reliable. |
| Column | Reversed-Phase C18 or Alkyl Phenyl (e.g., 150 x 4.6 mm, 5 µm) | Provides good retention for polar compounds. An alkyl phenyl phase can offer alternative selectivity.[8] |
| Mobile Phase A | Water with 0.1% Phosphoric Acid or Formic Acid (pH ≈ 2.5) | Low pH suppresses the ionization of the carboxylic acid group, leading to better retention and peak shape.[8][9] |
| Mobile Phase B | Acetonitrile or Methanol | Standard organic solvents for reversed-phase chromatography. |
| Gradient | 5% B to 70% B over 10 minutes, then re-equilibrate | A gradient is recommended to elute the analyte efficiently while cleaning the column of more hydrophobic components. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 35°C | Improves peak shape and run-to-run reproducibility. |
| Injection Vol. | 10 µL | Can be adjusted based on concentration and sensitivity needs. |
| Detection | UV at 254 nm or PDA scan | Thiophene derivatives typically absorb in this region. A PDA detector can confirm peak purity.[8] |
Protocol
-
System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.
-
Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in methanol. Perform serial dilutions in the mobile phase to create calibration standards ranging from 0.1 µg/mL to 50 µg/mL.
-
Sample Analysis: Inject prepared samples, calibration standards, and quality control (QC) samples.
-
Data Processing: Integrate the peak area corresponding to the retention time of this compound. Construct a linear regression calibration curve of peak area versus concentration. Calculate the concentration of the analyte in unknown samples using the curve.
LC-MS/MS Method Protocol
For high sensitivity and selectivity, especially in complex biological fluids, LC-MS/MS is the gold standard. The method involves chromatographic separation followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Due to the amphoteric nature of the analyte, positive ion electrospray ionization (ESI+) is recommended to ionize the amino group.
Instrumental Conditions
| Parameter | Recommended Condition | Rationale |
| LC System | UHPLC system coupled to a triple quadrupole mass spectrometer | Provides fast separation and the sensitivity/selectivity required for bioanalysis. |
| Column | Reversed-Phase C18 (e.g., 50 x 2.1 mm, 1.8 µm) | Standard for LC-MS applications, offering good peak shape and efficiency. |
| Mobile Phase A | Water with 0.1% Formic Acid | Volatile acid compatible with MS, promotes protonation for ESI+. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Volatile organic solvent. |
| Gradient | 5% B to 95% B over 5 minutes | A fast gradient is suitable for UHPLC and high-throughput analysis. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40°C | Ensures reproducible retention times. |
| Injection Vol. | 5 µL | Typical for sensitive LC-MS/MS methods. |
Mass Spectrometer Parameters
| Parameter | Recommended Condition | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The basic amino group is readily protonated to form [M+H]⁺ ions. |
| MRM Transitions | Analyte: Q1: 144.1 -> Q3: 126.1 (loss of H₂O), 98.1 (loss of CO₂H₂) | Q1 (Precursor Ion): [M+H]⁺ for C₅H₅NO₂S. Q3 (Product Ions): Proposed fragments based on typical fragmentation patterns of similar structures (requires empirical optimization). |
| Internal Standard | Use a stable isotope-labeled (e.g., ¹³C, ¹⁵N) analog if available. Q1: [M+H]⁺ -> Q3: Corresponding fragment. | A stable isotope-labeled IS is the ideal choice as it co-elutes and experiences identical matrix effects and ionization suppression/enhancement. |
| Source Params. | Capillary Voltage: ~3.5 kV; Gas Temp: ~350°C; Gas Flow: ~10 L/min | These are typical starting parameters and must be optimized for the specific instrument. |
Protocol
-
System Optimization: Infuse a standard solution of the analyte (~1 µg/mL) to optimize MS parameters, including precursor/product ion selection and collision energy for the MRM transitions.
-
Standard Preparation: Prepare calibration standards and QC samples in a blank matrix identical to the study samples to mimic matrix effects. The typical range for bioanalysis is 1 ng/mL to 1000 ng/mL.
-
Sample Analysis: Create a sequence containing blanks, calibration standards, QCs, and unknown samples.
-
Data Processing: Integrate the analyte and IS peak areas. Calculate the peak area ratio (Analyte/IS). Construct a weighted (1/x²) linear regression curve of the area ratio versus concentration. Determine unknown concentrations from this curve.
Method Validation
Any analytical method intended for routine use must be validated to demonstrate its suitability. Key validation parameters and typical acceptance criteria are outlined below.[10][11][12]
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity/Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix. | No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte in blank matrix samples. |
| Linearity & Range | The ability to elicit test results that are directly proportional to the analyte concentration within a given range. | Calibration curve with a correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ). |
| Accuracy | The closeness of the measured value to the true value. | Mean concentration of QC samples at low, mid, and high levels should be within ±15% of the nominal value. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Coefficient of variation (CV%) for QC samples (intra-day and inter-day) should not exceed 15% (20% at LLOQ). |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision. | Signal-to-noise ratio > 10; accuracy and precision within ±20%. |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. | Signal-to-noise ratio ≥ 3. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | Assessed by comparing the response of the analyte in post-extraction spiked matrix with its response in a pure solution. |
| Stability | Analyte stability in the biological matrix under various storage and processing conditions (freeze-thaw, bench-top, long-term storage). | Mean concentration of stability samples should be within ±15% of the baseline samples. |
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Parikh, V. D., et al. (1985). Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 345(2), 333-43. [Link]
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PubChem. Methyl 4-aminothiophene-3-carboxylate. National Center for Biotechnology Information. [Link]
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Chemchart. This compound (26112-64-1). [Link]
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SIELC Technologies. (n.d.). Separation of Methyl 3-amino-4-methylthiophene-2-carboxylate on Newcrom R1 HPLC column. [Link]
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Osipenko, A., et al. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Metabolites, 12(11), 1084. [Link]
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Borman, P., & Elder, D. (2017). Analytical method validation: A brief review. Journal of Chemical and Pharmaceutical Research, 9(10), 389-402. [Link]
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Shabir, G. A. (2003). Validation of analytical methods. Journal of Liquid Chromatography & Related Technologies, 26(14), 2219-2240. [Link]
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Doltade, M., & Saudagar, R. (2019). Analytical Method Development and Validation: A Review. Journal of Drug Delivery and Therapeutics, 9(3), 563-570. [Link]
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An, N., et al. (2023). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Metabolites, 13(4), 514. [Link]
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PubChem. Methyl 3-amino-4-methylthiophene-2-carboxylate. National Center for Biotechnology Information. [Link]
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Liu, D., et al. (2017). Molecular Design of a Wide-band-gap Conjugated Polymer for Efficient Fullerene-free Polymer Solar Cells. Journal of Materials Chemistry A, 5(20), 9586-9593. [Link]
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Daksh, S., et al. (2015). VALIDATION OF ANALYTICAL METHODS - STRATEGIES & SINGFICANCE. International Journal of Research and Development in Pharmacy and Life Sciences, 4(3), 1547-1557. [Link]
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Toyo'oka, T. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Journal of Chromatographic Science, 58(9), 785-800. [Link]
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El-Kashef, H., et al. (2021). A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. Molecules, 26(16), 4969. [Link]
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Schwartz-Zimmermann, H. E., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416(6), 1475-1487. [Link]
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ISBN: 978-93-91842-69-7. (n.d.). AIM: TO PERFORM SYSTEMATIC QUALITATIVE ANALYSIS OF CARBOXYLIC ACID. [Link]
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Schwartz-Zimmermann, H. E., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416(6), 1475-1487. [Link]
-
Qiao, Z., et al. (2022). Carboxylic Groups via Postpolymerization Modification of Polythiophene and their Influence on the Performance of a Polymeric MALDI Matrix. Macromolecular Chemistry and Physics, 223(22), 2200250. [Link]
-
Han, J., et al. (2022). Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS). Journal of Pharmaceutical and Biomedical Analysis, 221, 115060. [Link]
-
Diva Portal. (2012). Method development for the determination of thiols using HPLC with fluorescence detection. [Link]
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Wang, Y., et al. (2020). Discovery of 4-arylthiophene-3-carboxylic acid as inhibitor of ANO1 and its effect as analgesic agent. European Journal of Medicinal Chemistry, 199, 112386. [Link]
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Application Notes and Protocols: The Strategic Role of 4-Aminothiophene-3-carboxylic Acid in the Synthesis of Kinase Inhibitors
Introduction: The Thiophene Scaffold as a Privileged Structure in Kinase Inhibition
Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular pathways.[1] Their dysregulation is a known cause of numerous diseases, most notably cancer, which has positioned them as highly valuable targets for therapeutic intervention.[1] In the landscape of medicinal chemistry, the quest for potent and selective kinase inhibitors has led to the identification of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets. The substituted aminothiophene core, particularly derivatives of 4-aminothiophene-3-carboxylic acid, has emerged as a versatile and highly effective scaffold in the design of a new generation of kinase inhibitors.[1][2]
The utility of the this compound moiety lies in its structural and electronic properties. The thiophene ring acts as a bioisostere for a phenyl group but with distinct electronic characteristics and a smaller steric footprint. The arrangement of the amino and carboxylic acid groups provides ideal anchor points for building diverse molecular architectures, enabling the exploration of structure-activity relationships (SAR) to achieve desired potency and selectivity against specific kinase targets.[3][4]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing in-depth technical insights and detailed protocols for the synthesis of kinase inhibitors utilizing the this compound scaffold. We will delve into the underlying synthetic strategies, with a focus on the Gewald reaction, and present case studies of its application in the development of inhibitors for key kinases.
The Gewald Reaction: A Cornerstone in Aminothiophene Synthesis
The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of polysubstituted 2-aminothiophenes.[5][6][7] This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[5][7] Its operational simplicity, tolerance of a wide range of functional groups, and the ability to generate molecular diversity make it an indispensable tool in medicinal chemistry.[6][7]
The general mechanism of the Gewald reaction begins with a Knoevenagel condensation between the carbonyl compound and the active methylene of the α-cyanoester, followed by the addition of sulfur and subsequent cyclization to form the thiophene ring.[5]
Generalized Gewald Reaction Workflow
Caption: Generalized workflow of the Gewald reaction for aminothiophene synthesis.
Application in the Synthesis of a c-Jun N-terminal Kinase (JNK) Inhibitor
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that are activated in response to a variety of cellular stresses. Their involvement in inflammatory diseases, neurodegenerative disorders, and cancer has made them attractive targets for drug discovery. Thiophene-3-carboxamide derivatives have been identified as potent JNK inhibitors.[3]
Synthetic Scheme for a Thiophene-3-carboxamide based JNK Inhibitor
The synthesis of a representative JNK inhibitor can be achieved through a multi-step process starting from a substituted 2-aminothiophene, which can be prepared via the Gewald reaction.
Caption: Synthetic strategy for a thiophene-3-carboxamide JNK inhibitor.
Detailed Protocol: Synthesis of a 2-Aminothiophene-3-carboxamide Intermediate
This protocol describes the synthesis of a 2-aminothiophene-3-carboxamide intermediate, a key building block for various kinase inhibitors, using a modified Gewald reaction.
Materials:
-
Cyclohexanone
-
Cyanoacetamide
-
Elemental Sulfur
-
Morpholine
-
Ethanol
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of cyclohexanone (10 mmol) and cyanoacetamide (10 mmol) in ethanol (20 mL), add morpholine (10 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add elemental sulfur (12 mmol) to the reaction mixture.
-
Heat the mixture to reflux (approximately 78°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).
-
Acidify the mixture with 1M HCl to a pH of approximately 5-6.
-
The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum.
-
The crude product can be further purified by recrystallization from ethanol to yield the desired 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide.
Structure-Activity Relationship (SAR) Insights
The this compound scaffold allows for systematic modifications at several positions to probe the SAR and optimize for potency and selectivity.
| Position of Modification | General Observations | Representative Kinase Targets |
| Amide at C3 | Crucial for hydrogen bonding interactions in the kinase hinge region. Modifications can influence potency and selectivity. | JNK, p38, MK2[3][4] |
| Substituent at C4 | Can be varied to explore interactions with the solvent-exposed region of the kinase. | ALK2[8] |
| Substituent at C5 | Often involved in hydrophobic interactions within the ATP-binding pocket. | CK2[9] |
| Amino group at C2 | Can be further derivatized to extend into other regions of the kinase active site. | Src family kinases[10] |
Table 1: General Structure-Activity Relationship (SAR) trends for aminothiophene-based kinase inhibitors.
Case Study: Thieno[2,3-d]pyrimidines as Multi-Kinase Inhibitors
The versatility of the aminothiophene core is further demonstrated by its use in the synthesis of fused heterocyclic systems, such as thieno[2,3-d]pyrimidines. These compounds have shown potent inhibitory activity against a range of kinases, including Protein Kinase D (PKD) and Casein Kinase 2 (CK2).[9][11]
The synthesis of the thieno[2,3-d]pyrimidine scaffold typically begins with a 2-aminothiophene-3-carboxylate, which can be prepared via the Gewald reaction. Cyclization with a suitable reagent, such as potassium cyanate followed by chlorination, affords the core structure, which can then be further functionalized.[11]
Synthetic Protocol: Formation of a Thieno[2,3-d]pyrimidine Core
This protocol outlines the initial steps for the synthesis of a thieno[2,3-d]pyrimidine core from methyl 3-aminothiophene-2-carboxylate.
Materials:
-
Methyl 3-aminothiophene-2-carboxylate
-
Potassium cyanate
-
Acetic acid
-
Phosphorus oxychloride (POCl3)
Procedure:
-
A mixture of methyl 3-aminothiophene-2-carboxylate (5 mmol) and potassium cyanate (10 mmol) in acetic acid (15 mL) is heated at reflux for 6 hours.
-
The reaction mixture is cooled, and the precipitate is filtered, washed with water, and dried to give the intermediate thieno[2,3-d]pyrimidin-4-one.
-
The intermediate from the previous step is then treated with an excess of phosphorus oxychloride (POCl3) and heated at reflux for 4 hours.
-
After cooling, the excess POCl3 is carefully removed under reduced pressure. The residue is then cautiously poured onto crushed ice.
-
The resulting precipitate, the dichloro-thieno[2,3-d]pyrimidine, is filtered, washed with water, and dried. This core can then be used for further derivatization.
Conclusion
The this compound scaffold and its derivatives are invaluable building blocks in the synthesis of kinase inhibitors. The Gewald reaction provides a robust and versatile method for the preparation of these key intermediates. The ability to readily introduce a variety of substituents allows for the fine-tuning of pharmacological properties, leading to the development of potent and selective inhibitors for a range of kinase targets. The protocols and insights provided in this document are intended to serve as a practical guide for researchers in the field of drug discovery and medicinal chemistry.
References
-
- PubMed
-
- ACS Publications
-
- PubMed
-
- Semantic Scholar
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- MDPI
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- PubMed Central
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- Wikipedia
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- PubMed
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- PubMed Central
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- Der Pharma Chemica
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- Benchchem
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- ResearchGate
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- Benchchem
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- ChemScene
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- PubMed
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- J&K Scientific LLC
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- PubMed Central
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- Benchchem
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- PubMed
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- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzothiophene inhibitors of MK2. Part 1: structure-activity relationships, assessments of selectivity and cellular potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Structure−Activity Relationships of Benzothienothiazepinone Inhibitors of Protein Kinase D - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Gewald Reaction for Aminothiophene Synthesis
Introduction: Navigating the Gewald Reaction for Substituted Aminothiophenes
Welcome to the technical support center for the Gewald three-component reaction (G-3CR). This guide is designed for researchers, chemists, and drug development professionals aiming to leverage this powerful one-pot reaction for the synthesis of polysubstituted 2-aminothiophenes.[1] The Gewald reaction is renowned for its efficiency, utilizing a carbonyl compound (ketone or aldehyde), an active methylene nitrile (like ethyl cyanoacetate), and elemental sulfur in the presence of a base to construct the thiophene core.[2][3]
A key consideration for researchers is that the classical Gewald reaction mechanistically favors the formation of 2-aminothiophenes . The user's target molecule, 4-aminothiophene-3-carboxylic acid , represents a non-classical isomer for this reaction. A direct, one-pot synthesis of this specific scaffold via the standard Gewald protocol is not feasible due to the inherent regioselectivity of the cyclization step.
This guide is structured to provide robust troubleshooting for the classical Gewald synthesis of 2-aminothiophene-3-carboxylates, as the experimental challenges are broadly applicable. We will then dedicate a section to exploring potential synthetic strategies for the more complex 4-amino isomer, grounding our discussion in the fundamental principles of thiophene chemistry.
The Mechanism: Understanding the Core Reaction Pathway
The Gewald reaction proceeds through a well-elucidated sequence of three key steps. A thorough understanding of this mechanism is critical for effective troubleshooting, as each step presents potential pitfalls and optimization opportunities.[2][4]
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed condensation between the carbonyl compound and the active methylene nitrile. This step forms a crucial α,β-unsaturated nitrile intermediate (a vinylidene cyanide derivative).[2] The efficiency of this initial step is paramount for the overall success of the reaction.
-
Sulfur Addition (Michael Addition): Elemental sulfur, activated by the amine base, acts as a nucleophile and attacks the β-position of the unsaturated intermediate.[5] This forms a thiolate intermediate.
-
Ring Closure & Tautomerization: The thiolate anion then undergoes an intramolecular cyclization by attacking the nitrile group. A subsequent tautomerization (aromatization) of the resulting imine yields the stable 2-aminothiophene ring system.[5]
Caption: The classical three-step mechanism of the Gewald reaction.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most common experimental challenges encountered during the Gewald reaction in a direct question-and-answer format.
Q1: My reaction yield is very low or I'm getting no product at all. What's wrong?
Low or no yield is the most frequent issue and typically points to a problem in one of the initial reaction stages.[6]
A1.1: Inefficient Knoevenagel Condensation The formation of the α,β-unsaturated nitrile is the foundation of the entire synthesis. If this step fails, the reaction cannot proceed.
-
Causality & Solution:
-
Base Selection: The choice and amount of base are critical. Morpholine is highly effective as it also aids in solubilizing sulfur, but other bases like piperidine or triethylamine can be screened.[7][8] For poorly reactive ketones, a stronger base might be required.
-
Water Removal: The Knoevenagel condensation produces water, which can inhibit the reaction equilibrium. While many protocols are robust, for particularly stubborn substrates, performing the reaction with a Dean-Stark trap to remove water can be beneficial.[9]
-
Reagent Purity: Ensure the carbonyl compound and active methylene nitrile are pure. Aldehydes, in particular, can be prone to oxidation or polymerization upon storage.[6]
-
A1.2: Failure in Sulfur Addition or Cyclization
-
Causality & Solution:
-
Sulfur Form & Purity: Use finely powdered elemental sulfur to maximize surface area and reactivity.[3] Lumps of sulfur will react sluggishly.
-
Temperature Control: The reaction is often exothermic. While gentle heating (typically 45-60 °C) is common to facilitate the reaction, runaway temperatures can lead to polymerization and byproduct formation.[7] Careful temperature monitoring is essential.
-
Solvent Choice: Polar solvents like ethanol, methanol, or DMF are generally preferred as they facilitate the ionic intermediates and help dissolve the reactants.[4]
-
Q2: The reaction mixture has turned into a dark brown or black tar. Can I salvage my product?
A tarry mixture is a strong indicator of side reactions, often driven by excessive heat.
-
Causality & Solution:
-
Polymerization: High temperatures can cause the unsaturated intermediates or starting materials to polymerize.[7]
-
Polysulfide Formation: Complex polysulfides can form, leading to dark, intractable materials.
-
Mitigation: The primary solution is rigorous temperature control. Maintain the reaction within the optimal range for your specific substrates. If tarring occurs, product recovery can be difficult. The best course of action is often to repeat the reaction with stricter temperature control. For workup, try quenching the reaction in a large volume of ice-water, which can sometimes precipitate the desired product while leaving tarry impurities in solution.[6]
-
Q3: I'm observing a significant byproduct that I suspect is a dimer. How can I minimize it?
Dimerization of the α,β-unsaturated nitrile intermediate is a well-documented competitive side reaction that can significantly reduce the yield of the desired thiophene.[7][10]
-
Causality & Solution:
-
Mechanism: The intermediate can undergo an intermolecular Michael addition with itself, followed by a Thorpe-Ziegler cyclization to form a six-membered diene byproduct.[10]
-
Minimization Strategies:
-
Temperature Optimization: Dimer formation is highly sensitive to temperature. Running the reaction at a lower temperature can favor the intramolecular Gewald cyclization over the intermolecular dimerization.
-
Rate of Addition: Slow, controlled addition of the base or one of the reactants can help maintain a low concentration of the reactive intermediate, thus disfavoring the bimolecular dimerization pathway.
-
Solvent Modification: The choice of solvent can influence the relative rates of the desired reaction and dimerization. Experimenting with different polar solvents may be beneficial.[7]
-
-
Caption: A logical workflow for troubleshooting common Gewald reaction issues.
Frequently Asked Questions (FAQs)
-
Q1: What are the generally recommended starting conditions for a Gewald reaction?
-
A1: While substrate-dependent, a good starting point is to use equimolar amounts of the carbonyl compound and the active methylene nitrile, with a slight excess of sulfur (1.1-1.2 eq.). The base, such as morpholine, is often used in catalytic to stoichiometric amounts (0.2-1.0 eq.). Ethanol is a common solvent, and a reaction temperature of 50 °C is typical.[4][6]
-
| Parameter | Typical Range | Notes |
| Reactant Ratio | 1 : 1 : 1.1 (Ketone : Nitrile : Sulfur) | A slight excess of sulfur is common. |
| Base (Morpholine) | 0.2 - 1.0 equivalents | Catalytic amounts are often sufficient.[11] |
| Solvent | Ethanol, Methanol, DMF | Polar solvents are preferred.[3] |
| Temperature | 45 - 80 °C | Substrate-dependent; monitor to prevent side reactions.[6] |
| Reaction Time | 2 - 8 hours | Monitor progress by TLC.[6] |
-
Q2: Can the Gewald reaction be accelerated?
-
A2: Yes. Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times, often from hours to minutes, and can sometimes improve yields.[2][12] Additionally, solvent-free methods using high-speed ball milling, sometimes in tandem with thermal heating, have been developed as a green chemistry approach.[11]
-
-
Q3: How should I purify my final 2-aminothiophene product?
-
A3: The most common method involves quenching the reaction mixture in ice-cold water, which often causes the product to precipitate.[6] The crude solid can then be collected by filtration and purified by recrystallization from a suitable solvent like ethanol or an ethyl acetate/hexane mixture.[13] If the product is an oil or if recrystallization is ineffective, column chromatography on silica gel is a standard alternative.[11]
-
Synthetic Strategies for this compound
Synthesizing the 4-amino isomer requires a departure from the standard three-component Gewald reaction. The challenge lies in designing starting materials that will place the amino group at the C4 position after cyclization. A direct one-pot synthesis is highly unlikely with common precursors.
Hypothetical Retrosynthetic Approach:
A plausible, albeit challenging, strategy would involve a multi-step synthesis. One conceptual approach could be:
-
Synthesis of a Key Intermediate: Prepare a β-ketonitrile that already contains a protected amino group at the γ-position. This is a non-trivial synthetic target itself.
-
Modified Gewald-type Cyclization: React this specialized intermediate with a sulfur source. The internal nucleophilic attack would need to be carefully controlled to achieve the desired regiochemistry.
Given the complexity and low probability of success with a one-pot approach, a more reliable method would be a multi-step, directed synthesis . This would involve building the thiophene ring first and then introducing the amino group at the C4 position in a later step via reactions such as:
-
Nitration of a pre-formed thiophene-3-carboxylic acid derivative, followed by reduction.
-
A Curtius, Hofmann, or Schmidt rearrangement starting from a thiophene-3,4-dicarboxylic acid derivative.
These classical methods, while longer, offer much greater control over regiochemistry and are a more practical path for obtaining this specific, valuable isomer for research and development.
References
-
Arkivoc. (n.d.). A facile four-component Gewald reaction under organocatalyzed aqueous conditions. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. Retrieved from [Link]
-
MDPI. (n.d.). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]
-
Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]
-
Arkivoc. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]
-
ResearchGate. (n.d.). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes | Request PDF. Retrieved from [Link]
-
Who we serve. (n.d.). Gewald Synthesis of Aminothiophene Carboxylic Acids Providing New Dipeptide Analogues. Retrieved from [Link]
-
Arkivoc. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]
-
ResearchGate. (n.d.). Gewald reaction and apply in drug synthesis. Retrieved from [Link]
-
PMC. (n.d.). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Ethyl (1-ethylpropylidene)cyanoacetate. Retrieved from [Link]
Sources
- 1. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. d-nb.info [d-nb.info]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. quod.lib.umich.edu [quod.lib.umich.edu]
- 11. mdpi.com [mdpi.com]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. arkat-usa.org [arkat-usa.org]
Technical Support Center: Purification of 4-Aminothiophene-3-carboxylic Acid
Welcome to the technical support center for 4-aminothiophene-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in purifying this versatile heterocyclic building block. The inherent amphoteric nature of this molecule presents unique purification challenges, often leading to issues with yield, purity, and reproducibility.
This document moves beyond standard protocols to provide in-depth, experience-driven advice in a direct question-and-answer format. We will explore the root causes of common problems and offer validated, step-by-step solutions to help you achieve the desired purity for your critical downstream applications.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions about the nature of this compound and the common impurities associated with its synthesis.
Q1: What are the most common impurities I should expect in my crude this compound, and where do they come from?
A1: The impurity profile is almost always a direct consequence of its synthesis, most commonly the Gewald three-component reaction.[1][2][3] In this reaction, a ketone or aldehyde, an active methylene nitrile (like ethyl cyanoacetate), and elemental sulfur condense in the presence of a base.
Causality: The reaction proceeds through a Knoevenagel condensation intermediate before cyclization.[2][4] Incomplete reactions or side reactions are the primary sources of impurities.
Table 1: Common Impurities and Their Origins
| Impurity Type | Specific Example(s) | Origin | Removal Strategy |
| Unreacted Starting Materials | Ethyl cyanoacetate, starting ketone/aldehyde | Incomplete reaction | Recrystallization, Acid-Base Extraction |
| Knoevenagel Intermediate | Alkylidene cyanoacetate | Incomplete cyclization | Column Chromatography, Hydrolysis during workup |
| Sulfur-based Byproducts | Colloidal elemental sulfur, polysulfides | Excess sulfur, non-optimal reaction temperature | Hot filtration, treatment with activated carbon |
| Polymeric Materials | Dark, tar-like substances | High reaction temperatures, air oxidation | Activated carbon treatment, Recrystallization |
Q2: What are the key physicochemical properties of this compound that I must consider during purification?
A2: The single most important property is its amphoteric and likely zwitterionic nature . It possesses both a basic amino group and an acidic carboxylic acid group. This dual functionality governs its solubility and chromatographic behavior.
-
Solubility: It is often poorly soluble in many common non-polar organic solvents (like hexanes or dichloromethane) but may have moderate solubility in polar protic solvents (like ethanol, methanol, or water), especially when heated.[5][6]
-
Chromatographic Behavior: Its zwitterionic character makes it highly polar and prone to strong interactions with stationary phases. On standard silica gel (which is acidic), the basic amino group will strongly adsorb, leading to significant peak tailing and often irreversible binding.[7][8]
Q3: How should I properly store purified this compound to prevent degradation?
A3: Aminothiophenes can be susceptible to air oxidation, which often manifests as discoloration over time (e.g., turning from off-white to tan or brown). The free amine is the primary site of this oxidation. For optimal stability, store the purified, dry solid in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), and in a cool, dark place like a refrigerator (2-8°C).[9]
Q4: What are the most effective analytical techniques for accurately assessing the purity of my final product?
A4: A combination of methods is recommended for a comprehensive assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reversed-phase method (e.g., using a C18 column) with a buffered mobile phase (such as water/acetonitrile with formic or phosphoric acid) is typically effective for separating the polar main compound from less polar impurities.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for structural confirmation and identifying the presence of organic impurities. Proton NMR can often quantify impurities if a distinct, non-overlapping peak is present.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown impurities by providing molecular weight information, which can help deduce their structures.[12]
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification process.
Q5: My crude product is a dark brown or black solid. What causes this intense color and how can I remove it?
A5: This is a very common issue. The dark color is typically due to two sources: residual colloidal sulfur and high-molecular-weight polymeric byproducts formed at elevated reaction temperatures.
The Fix: Decolorization during Recrystallization. The most effective method is to use activated carbon (charcoal) during recrystallization. The porous structure of activated carbon provides a large surface area that efficiently adsorbs these color bodies and fine sulfur particles.
Expert Tip: Use charcoal judiciously. Using an excessive amount can lead to significant product loss due to adsorption of your desired compound. A good starting point is 1-2% by weight relative to your crude product.
See Protocol 1 for a detailed step-by-step guide.
Q6: I'm getting very low yields after recrystallization. What are the key parameters to optimize?
A6: Low yield is most often caused by either selecting a suboptimal solvent system or by improper technique.
Causality: The ideal recrystallization solvent should dissolve the compound completely at its boiling point but very poorly at low temperatures (e.g., 0-4°C). If the compound is too soluble at low temperatures, it will remain in the mother liquor, drastically reducing your isolated yield.
Troubleshooting Steps:
-
Solvent Screening: Perform small-scale solubility tests with your crude material. See Table 2 for recommended starting points. Mixed solvent systems are often highly effective.
-
Minimize Hot Solvent: Use the absolute minimum volume of boiling solvent required to fully dissolve the crude solid. Adding excess solvent is the most common cause of low yield.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature first. This promotes the formation of pure, well-defined crystals. Crashing the product out of solution by placing it directly in an ice bath will trap impurities and lead to smaller, harder-to-filter crystals. Once crystals have formed at room temperature, then cool further in an ice bath to maximize recovery.
Table 2: Recommended Solvent Systems for Recrystallization
| Solvent System | Polarity | Comments |
| Ethanol / Water | High | Excellent choice. Dissolve in hot ethanol, then add hot water dropwise until turbidity persists. Re-heat to clarify and cool slowly.[5] |
| Methanol | High | Can be effective, but solubility might be high even when cold. Check solubility first.[13] |
| Acetic Acid / Water | High (Acidic) | Useful if acidic impurities are present. Dissolve in hot dilute acetic acid and allow to crystallize. |
| Isopropanol | Medium-High | A good alternative to ethanol with slightly different solubility characteristics. |
Q7: My compound streaks severely or won't elute from a standard silica gel column. What is the problem and how do I solve it?
A7: This is the classic problem of chromatographing an amphoteric compound on an acidic stationary phase.[7] The basic amine interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, while the carboxylic acid can also interact. This leads to very broad peaks, streaking, and often, complete retention of the product on the column.
Solutions:
-
Modify the Mobile Phase (Silica Gel): Adding a competitive base and/or an acid to the eluent can mitigate the issue, but it can be difficult to find the right balance.
-
Add a Base: Including a small amount (0.5-1%) of triethylamine or ammonia in your mobile phase (e.g., DCM/Methanol) can neutralize the acidic sites on the silica, allowing the amine to elute.[8]
-
Add an Acid: Adding 0.5-1% of acetic or formic acid will protonate the amine, forming a salt. While this can sometimes improve peak shape, the salt itself is now highly polar and may still require very polar mobile phases to elute.
-
-
Change the Stationary Phase (Recommended): This is often the most robust solution.
-
Alumina (Basic or Neutral): Alumina is a good alternative for basic compounds. Use neutral or basic alumina to avoid strong interactions.
-
Reversed-Phase (C18) Silica: This is an excellent option. The compound is retained by hydrophobic interactions, and the ionic groups can be managed by controlling the mobile phase pH with a buffer (e.g., 0.1% formic acid in water/acetonitrile).
-
Diagram 1: Troubleshooting Decision Tree for Purification A guide to selecting the right purification strategy.
Section 3: Detailed Experimental Protocols
These protocols provide validated, step-by-step instructions for the key purification techniques discussed.
Protocol 1: Purification by Optimized Recrystallization (with Decolorization)
This protocol is the first line of defense for purifying crude this compound, especially when significant color is present.
-
Solvent Selection: Based on pre-screening (Table 2), select an appropriate solvent system (e.g., Ethanol/Water).
-
Dissolution: Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask with a stir bar. Add the primary solvent (e.g., ethanol) in portions while heating to a gentle boil with stirring. Add just enough hot solvent to achieve complete dissolution.
-
Decolorization (If Needed): Remove the flask from the heat source. Caution: Never add activated carbon to a boiling solvent, as it can cause violent bumping. Add activated carbon (e.g., 100 mg, ~2 wt%) to the hot solution.
-
Hot Filtration: Place a small plug of cotton or a piece of fluted filter paper in a pre-heated powder funnel. Pre-heat the receiving flask with a small amount of boiling solvent to prevent premature crystallization. Quickly filter the hot solution through the funnel to remove the charcoal and other insoluble impurities.
-
Crystallization: If using a mixed solvent system, add the hot co-solvent (e.g., water) dropwise to the hot filtrate until the solution just becomes cloudy. Add a few drops of the primary solvent (ethanol) to redissolve the precipitate. Cover the flask and allow it to cool slowly to room temperature.
-
Isolation: Once crystal formation appears complete, cool the flask in an ice-water bath for at least 30 minutes to maximize precipitation. Collect the crystals by vacuum filtration, wash the filter cake with a small amount of ice-cold solvent, and dry under vacuum.
Diagram 2: Recrystallization Workflow A visual guide to the optimized recrystallization protocol.
Protocol 2: Purification by Acid-Base Extraction
This technique leverages the amphoteric nature of the product to separate it from neutral or purely acidic/basic impurities.
-
Dissolution: Dissolve the crude material in a suitable organic solvent like ethyl acetate. Some material may not dissolve. Add aqueous base (e.g., 1 M NaOH) to the mixture. The this compound will deprotonate at the carboxylic acid to form a water-soluble carboxylate salt.
-
Separate Layers: Transfer the mixture to a separatory funnel. The aqueous layer now contains your product as a salt. The organic layer contains neutral impurities. Drain and keep the aqueous layer.
-
Wash: Wash the aqueous layer with fresh ethyl acetate to remove any remaining neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add acid (e.g., 1 M HCl) with stirring until the pH is acidic (pH ~4-5). Your product will precipitate out as a solid as it is neutralized.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly under vacuum.
Protocol 3: Purification by Flash Column Chromatography (Reversed-Phase)
This is a powerful method for removing closely related impurities when recrystallization is insufficient.
-
Stationary Phase: A C18-functionalized silica gel column.
-
Mobile Phase: A gradient system is typically best.
-
Solvent A: Water + 0.1% Formic Acid
-
Solvent B: Acetonitrile + 0.1% Formic Acid
-
-
Sample Preparation: Dissolve the crude product in a minimal amount of a strong solvent like methanol or DMF. If solubility is low, it can be adsorbed onto a small amount of C18 silica to be dry-loaded onto the column.
-
Elution: Start with a low percentage of Solvent B (e.g., 5-10%) and gradually increase the concentration to elute your compound. The acidic modifier (formic acid) ensures consistent protonation of the amine, leading to sharper peaks.
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the final traces of water may require lyophilization or azeotroping with toluene.
References
-
Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]
-
Synthesis of some new thiophene, thienopyrimidine and thienopyridazine derivatives of expected biological activity. RSC Advances. [Link]
-
Ethyl 2-amino-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E. [Link]
-
This compound (26112-64-1) Information. Chemchart. [Link]
-
Troubleshooting Guide for Esterification. ResearchGate. [Link]
- Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids.
- Process for preparing thiophene derivatives.
-
Column Chromatography of Compound with Amine and Carboxylic Acid. Reddit r/chemistry. [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. [Link]
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Gewald reaction. Wikipedia. [Link]
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Synthesis and characterization of steroidal, anellated aminothiophenes by Gewald reaction. Mediterranean Journal of Chemistry. [Link]
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How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]
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The Gewald multicomponent reaction. Molecular Diversity. [Link]
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Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]
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Separation of Methyl 3-amino-4-methylthiophene-2-carboxylate on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Analytical methods for amino acid determination in organisms. Amino Acids. [Link]
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Preventing dimerization in aminothiophene synthesis
Welcome to the technical support center for aminothiophene synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize polysubstituted 2-aminothiophenes, particularly those synthesized via the Gewald reaction. Here, we address one of the most persistent challenges in this field: the formation of undesired dimers and other byproducts. This resource provides in-depth, experience-driven troubleshooting guides and frequently asked questions to help you optimize your reaction conditions, maximize yields, and ensure the purity of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of dimerization during Gewald aminothiophene synthesis?
Dimerization is a common side reaction that competes directly with the desired thiophene ring formation.[1] The issue originates from the α,β-unsaturated nitrile (the Knoevenagel-Cope condensation product), which is a critical intermediate in the reaction sequence.[2][3] This intermediate can undergo a base-promoted intermolecular Michael addition with another molecule of itself, followed by a Thorpe-Ziegler cyclization.[3] This pathway leads to a stable six-membered diene byproduct, effectively consuming the intermediate and reducing the yield of the desired 2-aminothiophene.[3] The propensity for dimerization is highly dependent on reaction conditions and the specific substrates used.[1]
Q2: How can I quickly determine if my reaction is producing a significant amount of dimer?
Thin-Layer Chromatography (TLC) is the most effective initial method for monitoring reaction progress and identifying byproducts. In a typical non-polar eluent system (e.g., ethyl acetate/hexanes), the dimer byproduct will usually appear as a distinct, less polar spot compared to the target 2-aminothiophene product. Unreacted starting materials and the Knoevenagel-Cope intermediate may also be visible.[4] For confirmation, 1H NMR spectroscopy of the crude reaction mixture can be used to identify characteristic signals of the dimer, which will differ significantly from the aromatic protons and the C2-amino protons of the desired thiophene.
Q3: Besides dimerization, what other common side reactions should I be aware of?
Excessively high reaction temperatures can lead to the formation of dark brown or tarry mixtures, which are indicative of polymerization or the formation of complex polysulfides.[1] Ensuring the purity of starting materials is crucial, as impurities can catalyze these unwanted pathways.[1] If the initial Knoevenagel-Cope condensation is inefficient, you may also see an accumulation of unreacted ketone/aldehyde and active methylene nitrile starting materials.[5]
Q4: Is a one-pot Gewald synthesis always the best approach?
While the one-pot procedure is highly efficient for many substrates, it is not universally optimal.[3] For sterically hindered ketones or substrates known to be sluggish, a two-step procedure is often more effective.[1][4] This involves first performing the Knoevenagel-Cope condensation to synthesize and isolate the α,β-unsaturated nitrile intermediate. This purified intermediate is then reacted with elemental sulfur and a base in a separate step to form the aminothiophene.[4] This approach can significantly improve yields by preventing the accumulation of starting materials that might contribute to side reactions under prolonged heating.
Troubleshooting Guide: Dimerization Control & Yield Optimization
This section provides detailed solutions to common problems encountered during aminothiophene synthesis.
Problem: High Percentage of Dimer Detected in Crude Product
The formation of the dimer is a kinetic and thermodynamic battle between the desired intramolecular cyclization and the undesired intermolecular reaction. The following strategies are designed to tip the balance in favor of your desired product.
Root Cause Analysis: Competing Reaction Pathways
The core of the issue lies in the fate of the Knoevenagel-Cope intermediate. As illustrated below, this intermediate is at a critical branch point. The desired pathway involves nucleophilic attack by the sulfur species followed by intramolecular cyclization. The competing pathway is an intermolecular dimerization.
Solution 1: Optimize Reaction Conditions
The rate of dimerization is highly sensitive to temperature, concentration, and catalyst choice.[1] A systematic optimization of these parameters is the most effective strategy to minimize this side reaction.
Table 1: Key Parameter Optimization for Minimizing Dimerization
| Parameter | Recommended Action | Rationale & Causality |
| Temperature | Maintain a lower reaction temperature, typically in the 40-60 °C range. Avoid aggressive heating or high reflux temperatures. | The desired intramolecular cyclization often has a lower activation energy than the intermolecular dimerization. By keeping the temperature lower, you kinetically favor the formation of the thiophene product over the dimer.[1] Excessively high temperatures can also lead to polymerization.[1] |
| Reagent Addition | Add the base catalyst (e.g., morpholine) dropwise or via syringe pump over a period of 15-30 minutes rather than all at once. | Slow addition of the catalyst keeps the instantaneous concentration of the reactive enolate/carbanion species low. This reduces the probability of intermolecular reactions (dimerization) and favors the reaction with sulfur followed by the intramolecular cyclization.[1] |
| Catalyst Choice | Screen different amine bases. Morpholine is often a good starting point, but piperidine or triethylamine may offer better selectivity for certain substrates.[4][5] | The basicity and steric profile of the catalyst influence the rate of the initial condensation and the subsequent steps. An optimal base will efficiently catalyze the desired sequence without overly promoting the competing dimerization pathway.[5] |
| Solvent | Use polar protic solvents like ethanol or methanol as a first choice. If solubility is an issue, DMF can be used, but with careful temperature control. | The solvent can influence the solubility of elemental sulfur and the relative rates of the competing reactions.[1][4] Green chemistry approaches have also demonstrated success using water, sometimes with ultrasound irradiation.[6] |
Solution 2: Implement an Optimized Experimental Workflow
The order and manner of reagent addition can significantly impact the outcome. The following protocol and workflow are designed to favor the formation of the 2-aminothiophene.
Step-by-Step Protocol to Minimize Dimerization:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the ketone (1.0 eq.), the active methylene nitrile (1.0 eq.), and elemental sulfur (1.1 eq.) in the chosen solvent (e.g., ethanol).[5]
-
Initial Stirring: Stir the suspension at room temperature for 10-15 minutes to ensure a homogenous mixture.
-
Heating: Gently heat the mixture to the optimized temperature (e.g., 50 °C).
-
Slow Catalyst Addition: Once the reaction temperature is stable, begin the slow, dropwise addition of the basic catalyst (e.g., morpholine, 0.2-0.5 eq.) over 15-30 minutes.[5]
-
Monitoring: Monitor the reaction progress by TLC every 30-60 minutes. Look for the consumption of the starting materials and the appearance of the product spot, while minimizing the formation of the lower Rf dimer spot.
-
Workup: Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature. The crude product can then be isolated by filtration (if it precipitates) or by evaporating the solvent and proceeding to purification.
Problem: Difficulty Separating Product from Dimer Impurity
Even with optimization, some dimer formation may be unavoidable. Due to structural similarities, separating the product and dimer can be challenging.
Root Cause Analysis: Similar Physicochemical Properties
Both the desired 2-aminothiophene and the dimer byproduct are relatively large, functionalized organic molecules. While the thiophene is typically more polar due to the free amino group, their solubility and chromatographic behavior can be similar enough to complicate separation.
Solution: Optimized Purification Strategies
-
Recrystallization: This is often the most effective and scalable method for purifying solid aminothiophenes.[4]
-
Solvent Screening: Test a range of solvents. Common choices include ethanol, methanol, or isopropanol. For less polar products, a co-solvent system like ethyl acetate/hexanes or toluene/hexanes can be effective.
-
Procedure: Dissolve the crude material in a minimum amount of the hot solvent. If insoluble impurities (like excess sulfur or polymers) are present, perform a hot filtration. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.
-
-
Silica Gel Column Chromatography: This is the preferred method for oils or solids that fail to recrystallize cleanly.[4]
-
Eluent System: A gradient of ethyl acetate in hexanes is a standard starting point. The less polar dimer will typically elute before the more polar aminothiophene product.
-
TLC Guidance: Use TLC to determine the optimal solvent ratio that provides good separation (ΔRf > 0.2) between the product and the dimer spot.
-
Dry Loading: For difficult separations, adsorbing the crude material onto a small amount of silica gel (dry loading) before adding it to the column can improve resolution compared to wet loading in solvent.
-
References
-
Fouad, M., et al. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Preprint]. Available at: [Link]
-
Fouad, M., et al. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 89(13), 9609-9619. Available at: [Link]
-
Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]
-
Fouad, M., et al. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Preprint]. Available at: [Link]
-
Fouad, M., et al. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ACS Publications. Available at: [Link]
-
Nguyen, T. (n.d.). Computational investigations on the mechanism of the Gewald reaction. ACS Division of Organic Chemistry. Abstract. Available at: [Link]
-
Csollei, J., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. Available at: [Link]
-
Der Pharma Chemica. (2011). A green chemistry approach to gewald reaction. Der Pharma Chemica, 3(6), 333-339. Available at: [Link]
-
Revelant, G., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 29, 100783. Available at: [Link]
Sources
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- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
Temperature control in the synthesis of 4-aminothiophene-3-carboxylic acid
Technical Support Center: Synthesis of 4-Aminothiophene-3-carboxylic Acid
A Senior Application Scientist's Guide to Temperature Control
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this important heterocyclic compound in their work. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting insights to ensure your syntheses are successful, reproducible, and of the highest purity. The synthesis of this compound, most commonly achieved via the Gewald reaction followed by ester hydrolysis, is a process where temperature is not merely a condition, but a critical control parameter at every stage. This guide will delve into the nuances of temperature management to help you navigate the challenges of this synthesis.
Frequently Asked Questions (FAQs)
Here we address some of the common high-level questions regarding temperature control in this synthesis.
Q1: What is the general temperature range for the initial Gewald reaction to form the aminothiophene ester?
The Gewald reaction is versatile, and the optimal temperature can vary significantly based on the specific substrates and reaction conditions.[1] Generally, the reaction is conducted at moderately elevated temperatures, often in the range of 50-80°C.[2] Some variations, particularly with less reactive ketones, might require higher temperatures, even up to 120°C or reflux conditions.[3][4] It is crucial to consult literature specific to your starting materials or conduct small-scale optimizations.
Q2: How critical is temperature control during the initial Knoevenagel-Cope condensation phase of the Gewald reaction?
Temperature control during this initial phase is highly critical. The Knoevenagel-Cope condensation, which forms the α,β-unsaturated nitrile intermediate, is an exothermic reaction.[5] Uncontrolled temperature can lead to several side reactions, most notably the dimerization of the unsaturated nitrile intermediate.[6] Maintaining a consistent and moderate temperature ensures a steady rate of condensation and minimizes the formation of these byproducts, which can be difficult to separate later.
Q3: What are the consequences of excessive heat during the sulfur addition and cyclization steps?
This is one of the most common failure points in the synthesis. Excessively high temperatures can lead to the formation of complex polysulfides and polymerization of starting materials or intermediates.[6] This results in a dark brown or black, often tarry, reaction mixture that significantly complicates product isolation and drastically reduces yield.[6] The ideal temperature promotes the controlled reaction of the sulfur with the intermediate, leading to the desired thiophene ring formation.
Q4: What is the recommended temperature for the final hydrolysis of the ester to the carboxylic acid?
The hydrolysis of the 4-aminothiophene-3-carboxylate ester to the final carboxylic acid is typically performed under basic conditions (e.g., with NaOH or KOH in an alcohol/water mixture). This step is also temperature-sensitive. The reaction is often carried out at reflux, but the specific temperature will depend on the solvent system (e.g., methanol/water or ethanol/water). It is a balance between ensuring a reasonable reaction rate for complete hydrolysis and preventing potential degradation or side reactions of the aminothiophene ring at excessively high temperatures over prolonged periods.
Q5: Is microwave-assisted synthesis a viable option, and how does it impact temperature control?
Yes, microwave-assisted synthesis has been successfully applied to the Gewald reaction, often leading to significant reductions in reaction time.[4][7] While microwave synthesis can be more efficient, precise temperature monitoring and control are still paramount. The rapid heating can easily lead to the same side reactions (polymerization, polysulfide formation) if not carefully managed.[6] It is essential to use a microwave reactor with reliable temperature feedback control.
Troubleshooting Guide: Temperature-Related Issues
This table provides a systematic approach to diagnosing and solving common problems encountered during the synthesis, with a focus on temperature as the root cause.
| Problem | Potential Temperature-Related Cause | Recommended Solution & Explanation |
| Low Yield of Aminothiophene Ester | 1. Inefficient Knoevenagel-Cope Condensation: The reaction temperature may be too low for the specific substrates, leading to incomplete formation of the α,β-unsaturated nitrile intermediate. | 1. Gradual Temperature Increase: Slowly increase the reaction temperature in 5-10°C increments. Monitor the reaction progress by TLC to find the optimal temperature where starting material is consumed without significant byproduct formation. |
| 2. Dimerization of Intermediate: The temperature of the initial condensation may be too high, favoring the intermolecular dimerization over the desired reaction pathway.[6] | 2. Maintain Lower Initial Temperature: Keep the temperature below 45-50°C during the initial phase of the reaction, especially during the addition of reagents.[5] Consider cooling with an ice bath for highly exothermic reactions. | |
| Dark Brown or Tarry Reaction Mixture | Excessive Reaction Temperature: Overheating during the sulfur addition and cyclization leads to the formation of complex polysulfides and polymerization.[6] | Strict Temperature Control: Maintain the reaction temperature within the optimized range (often 50-80°C). Use a temperature-controlled oil bath and ensure efficient stirring to distribute heat evenly. Avoid localized overheating. |
| Incomplete Hydrolysis to Carboxylic Acid | Insufficient Temperature or Time: The hydrolysis reaction may not have reached completion due to a temperature that is too low or an insufficient reaction time at the chosen temperature. | Optimize Reflux Conditions: Ensure the reaction is maintained at a steady reflux. If TLC analysis shows remaining ester after the standard time, consider extending the reflux period. A slight increase in the concentration of the base can also be beneficial. |
| Product Degradation during Hydrolysis | Prolonged Exposure to High Temperature and Strong Base: The aminothiophene ring can be susceptible to degradation under harsh basic conditions at elevated temperatures for extended periods. | Monitor for Completion: Closely monitor the reaction by TLC. Once the ester is fully consumed, proceed with the workup immediately to avoid unnecessary exposure to the harsh conditions. |
| Presence of Unreacted Sulfur | Reaction Temperature Too Low: The dissolution and reaction of elemental sulfur can be slow at lower temperatures, leading to an incomplete reaction. | Ensure Proper Temperature for Sulfur Reaction: Maintain a temperature that is sufficient to facilitate the reaction of sulfur without causing the side reactions mentioned above. The optimal temperature is often a delicate balance. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of this compound, with a strong emphasis on temperature control points.
Protocol 1: Gewald Synthesis of Ethyl 4-Aminothiophene-3-carboxylate
This protocol describes a one-pot synthesis of the intermediate ester.
Materials:
-
Carbonyl Compound (e.g., a ketone)
-
Ethyl Cyanoacetate
-
Elemental Sulfur
-
Base (e.g., Morpholine or Triethylamine)
-
Solvent (e.g., Ethanol or Methanol)
Procedure:
-
Initial Condensation:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the carbonyl compound, ethyl cyanoacetate, and the base in the chosen solvent.
-
Stir the mixture at room temperature for 15-20 minutes.
-
TEMPERATURE CONTROL POINT: Begin to gently heat the mixture to 50-60°C.[2] If the reaction is significantly exothermic, maintain the temperature below 50°C, using a water bath for cooling if necessary, to prevent side reactions.[5]
-
-
Sulfur Addition and Cyclization:
-
Once the initial condensation has proceeded (as monitored by TLC), add the elemental sulfur to the reaction mixture.
-
TEMPERATURE CONTROL POINT: Maintain the reaction temperature at 50-60°C with vigorous stirring.[2] Continue heating for the prescribed time (typically 2-4 hours, but can be longer). Monitor the reaction progress by TLC. Avoid temperatures above 80°C to prevent the formation of a tarry mixture.[6]
-
-
Workup and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.
-
The crude product is then typically purified by recrystallization from a suitable solvent like ethanol.[8]
-
Protocol 2: Hydrolysis to this compound
This protocol details the conversion of the ester to the final carboxylic acid.
Materials:
-
Ethyl 4-Aminothiophene-3-carboxylate
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Methanol or Ethanol
-
Water
-
Hydrochloric Acid (HCl) for acidification
Procedure:
-
Saponification:
-
Dissolve the ethyl 4-aminothiophene-3-carboxylate in a mixture of alcohol (e.g., methanol) and an aqueous solution of NaOH or KOH.
-
TEMPERATURE CONTROL POINT: Heat the mixture to reflux (the exact temperature will depend on the alcohol used, typically 65-80°C) and maintain for 2-3 hours.[9] The progress of the hydrolysis should be monitored by TLC until all the starting ester has been consumed.
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
If a precipitate (the sodium or potassium salt of the carboxylic acid) forms, it can be filtered.
-
The filtrate or the redissolved salt is then carefully acidified with HCl to a pH of approximately 4-5.
-
The precipitated this compound is collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization if necessary.
-
Reaction Workflow and Mechanism
The synthesis of this compound via the Gewald reaction is a multi-step process where each step is influenced by temperature. The reaction proceeds through an initial Knoevenagel-Cope condensation to form an α,β-unsaturated nitrile, which then reacts with sulfur, cyclizes, and tautomerizes to form the stable aromatic 2-aminothiophene product.[10][11] This ester is then hydrolyzed to the final carboxylic acid.
Caption: Workflow for the synthesis of this compound.
This diagram illustrates the key stages of the synthesis, highlighting the critical temperature control points (T1, T2, T3) that are essential for a successful outcome.
References
- US4847386A - Process for preparing thiophene derivatives - Google Patents.
-
4-Thiazolecarboxylic acid, ethyl ester - Organic Syntheses Procedure . Available at: [Link]
-
Gewald reaction - Wikipedia . Available at: [Link]
-
A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry - MDPI . Available at: [Link]
-
Discovery of 4-arylthiophene-3-carboxylic acid as inhibitor of ANO1 and its effect as analgesic agent - Semantic Scholar . Available at: [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes . Available at: [Link]
-
A green chemistry approach to gewald reaction - Der Pharma Chemica . Available at: [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - Arkivoc . Available at: [Link]
-
Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur | The Journal of Organic Chemistry - ACS Publications . Available at: [Link]
- DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids - Google Patents.
-
Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction . Available at: [Link]
-
(PDF) SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES - ResearchGate . Available at: [Link]
-
Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate - PMC - NIH . Available at: [Link]
-
Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur | Organic Chemistry | ChemRxiv | Cambridge Open Engage . Available at: [Link]
Sources
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- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids - Google Patents [patents.google.com]
- 10. Gewald reaction - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Advanced Catalysis for 4-Aminothiophene-3-Carboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of 4-aminothiophene-3-carboxylic acid and its derivatives. This guide is designed for researchers, chemists, and drug development professionals seeking to move beyond traditional methods and explore more efficient, sustainable, and robust catalytic systems. We will delve into the nuances of alternative catalysts for the renowned Gewald reaction, providing not just protocols, but the underlying scientific rationale and field-tested troubleshooting advice to ensure your success in the lab.
The Gewald Reaction: A Foundational Overview
The synthesis of polysubstituted 2-aminothiophenes is most famously achieved through the Gewald three-component reaction.[1][2] While robust, the classical approach often relies on stoichiometric amounts of organic bases and volatile organic solvents, prompting the search for more sustainable and efficient alternatives.
Frequently Asked Questions: The Basics
Q1: What is the classical Gewald reaction and its core components?
A1: The Gewald reaction is a one-pot, multi-component synthesis that combines three key building blocks to form a 2-aminothiophene ring.[3] For the synthesis of a this compound precursor (the ethyl ester, for example), the typical reactants are:
-
A Carbonyl Compound: An aldehyde or ketone that will define the substituents at the 4- and 5-positions of the thiophene ring.
-
An Active Methylene Nitrile: A compound like ethyl cyanoacetate, where the ester group will become the carboxylic acid at the 3-position and the nitrile group participates in cyclization.
-
Elemental Sulfur: The source of the heteroatom for the thiophene ring.[4]
The reaction is traditionally catalyzed by a stoichiometric amount of a secondary or tertiary amine base, such as morpholine, piperidine, or triethylamine, which facilitates the initial Knoevenagel condensation step.[1][5]
Q2: What is the generally accepted mechanism for the Gewald reaction?
A2: The reaction mechanism is understood to proceed in several stages. It begins with a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[2][6] Following this, elemental sulfur adds to the intermediate. The exact mechanism of sulfur addition is complex, but it leads to a sulfurated intermediate that subsequently undergoes intramolecular cyclization via attack of the mercaptide on the cyano group. A final tautomerization yields the stable 2-aminothiophene aromatic ring.[2][5]
Alternative Catalytic Systems: Technical Guides & Troubleshooting
The limitations of the classical Gewald reaction—such as harsh conditions, use of volatile organic compounds (VOCs), and sometimes difficult purification—have driven significant innovation. Here, we explore leading alternative catalytic strategies.
Ionic Liquids (ILs) as Recyclable Media and Catalysts
Ionic liquids are salts with melting points below 100°C, often referred to as "green solvents" due to their negligible vapor pressure, high thermal stability, and potential for recyclability.[7] They can serve as both the reaction medium and, in some cases, the catalyst.[8]
Frequently Asked Questions: Ionic Liquids
Q1: Why are Ionic Liquids considered a "green" and efficient alternative for the Gewald synthesis?
A1: The primary advantages of ILs are their environmental friendliness and process efficiency.[9] Their low volatility prevents the release of harmful VOCs. Furthermore, many ILs can be recycled multiple times without a significant loss in activity, drastically reducing waste.[7][10] In many cases, the product can be easily separated by simple extraction with a solvent like diethyl ether, leaving the IL behind for reuse. This simplifies the workup process compared to traditional methods that may require column chromatography.[9][11]
Q2: Which types of Ionic Liquids are most effective for this synthesis?
A2: Both neutral and basic ILs have proven effective. Imidazolium-based ILs like 1-butyl-3-methylimidazolium tetrafluoroborate (BmimBF₄) and 1-butyl-3-methylimidazolium hexafluorophosphate (BmimPF₆) serve as excellent reusable solvents, often used with a co-catalyst like ethylenediammonium diacetate (EDDA) to promote the reaction.[7] Additionally, "task-specific" basic ILs, such as 1-butyl-3-methylimidazolium hydroxide ([bmIm]OH), can function as both the solvent and the base catalyst, simplifying the reaction system.[8]
Troubleshooting Guide: IL-Catalyzed Gewald Synthesis
| Problem | Potential Cause & Scientific Rationale | Recommended Solution & Protocol Adjustment |
| Low or No Product Yield | 1. Inappropriate IL/Catalyst System: The Knoevenagel condensation is the crucial first step and is base-catalyzed. A neutral IL may not provide sufficient basicity on its own to drive this step efficiently. | For neutral ILs like BmimBF₄, ensure the addition of an effective catalyst such as EDDA. If using a basic IL, verify its activity; some basic ILs can degrade over time or with exposure to moisture.[7] |
| 2. High Viscosity/Poor Mass Transfer: Many ILs are significantly more viscous than traditional organic solvents, which can hinder reagent mixing and slow down reaction rates, especially at room temperature. | Gently heat the reaction mixture to 50-60°C. This will decrease the viscosity of the IL, improving stirring and accelerating the reaction. Ensure vigorous magnetic or mechanical stirring is maintained throughout the process.[9] | |
| Difficulty in Product Isolation | Product Solubility in the IL: The desired aminothiophene product may have some solubility in the ionic liquid phase, leading to lower recovery during extraction. | Perform multiple extractions (e.g., 4 x 20 mL) with a non-polar organic solvent like diethyl ether. This ensures complete removal of the product from the IL phase. After extraction, the IL can be dried under vacuum to remove residual solvent and reused.[7][9] |
| Ionic Liquid Fails to Recycle Effectively | Water Contamination: Water can accumulate in hydrophilic ILs during workup and can interfere with subsequent reaction runs, particularly by affecting the Knoevenagel equilibrium.[10] | After product extraction, dry the recovered ionic liquid under high vacuum at an elevated temperature (e.g., 50-70°C) for several hours to remove any absorbed water and residual extraction solvent before the next use.[7] |
Experimental Protocol: Gewald Synthesis in BmimBF₄ Catalyzed by EDDA
-
To a 50 mL round-bottom flask, add the ketone (10 mmol), ethyl cyanoacetate (10 mmol), and elemental sulfur (10 mmol).
-
Add the ionic liquid BmimBF₄ (10 mL) and the catalyst, ethylenediammonium diacetate (EDDA) (1 mmol).
-
Stir the mixture vigorously at 50°C. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times are typically in the range of 1.5-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product from the ionic liquid phase by adding diethyl ether (4 x 20 mL). Combine the organic layers.
-
The remaining ionic liquid containing the catalyst can be dried under vacuum at 50°C for 2 hours and reused for subsequent runs.
-
Evaporate the solvent from the combined ethereal solution to yield the crude product, which can then be purified by recrystallization from ethanol.
This protocol is adapted from the methodology described by Wang et al. (2005).[7]
Deep Eutectic Solvents (DES): A Greener Frontier
Deep Eutectic Solvents represent a new class of green solvents that are gaining significant attention. They are mixtures of two or more solid components (a hydrogen bond acceptor and a hydrogen bond donor) which, at a particular molar ratio, form a liquid with a melting point far lower than the individual components.
Frequently Asked Questions: Deep Eutectic Solvents
Q1: What makes DES potentially more advantageous than even Ionic Liquids?
A1: The primary advantages of DES are their low cost, ease of preparation, and high biodegradability.[12] Many DES are prepared from inexpensive, readily available, and natural starting materials like choline chloride (a vitamin derivative) and urea, glycerol, or carboxylic acids.[13][14] This makes them a highly sustainable and economical choice for large-scale synthesis.
Q2: Can DES also act as a catalyst for the Gewald reaction?
A2: Yes, certain DES compositions can be inherently catalytic. For example, a DES prepared from choline chloride and oxalic acid can provide the acidic/basic properties needed to promote the condensation steps of multicomponent reactions. Their ability to form extensive hydrogen bond networks can also stabilize intermediates and transition states, accelerating the reaction.
Troubleshooting Guide: DES-Mediated Gewald Synthesis
| Problem | Potential Cause & Scientific Rationale | Recommended Solution & Protocol Adjustment |
| Reaction is Slow or Incomplete | High Viscosity: Similar to ILs, DES can be viscous, impeding molecular motion. The reaction rate is directly dependent on the frequency of effective molecular collisions. | Increase the reaction temperature moderately (e.g., to 60-80°C) to lower the viscosity of the DES. Ensure the use of a powerful stirring mechanism to guarantee a homogenous reaction mixture. |
| Side Product Formation | Thermal Degradation: While thermally stable, some DES components or reactants might degrade at excessively high temperatures, leading to impurities. | Optimize the temperature carefully. Run small-scale trials at different temperatures (e.g., 60°C, 80°C, 100°C) to find the optimal balance between reaction rate and product purity. |
Mechanochemistry: A Solvent-Free Approach
Mechanochemistry, specifically high-speed ball milling, offers a powerful, solvent-free alternative for conducting the Gewald reaction. This technique uses mechanical force to initiate chemical reactions.
Frequently Asked Questions: Mechanochemistry
Q1: How does ball milling enable a solvent-free Gewald reaction?
A1: High-speed ball milling intimately mixes the solid reactants at a molecular level, and the kinetic energy from the milling balls provides the activation energy typically supplied by thermal heating in a solvent.[15] This approach can dramatically reduce reaction times and completely eliminate the need for bulk solvents, making it an exceptionally green method. Interestingly, under these conditions, the reaction can often proceed with only a catalytic amount of base, whereas solution-phase reactions often require stoichiometric quantities.[15]
Troubleshooting Guide: Mechanochemical Gewald Synthesis
| Problem | Potential Cause & Scientific Rationale | Recommended Solution & Protocol Adjustment |
| Inconsistent Yields | Incorrect Milling Parameters: The outcome of a mechanochemical reaction is highly dependent on parameters like milling frequency (Hz), ball-to-reagent mass ratio, and milling time. | Systematically optimize the milling parameters. Start with a reported procedure and vary one parameter at a time (e.g., frequency from 15 Hz to 30 Hz) to determine the optimal conditions for your specific substrates.[15] |
| Reaction Does Not Go to Completion | Formation of a Pasty Mass: The reactants can sometimes form a paste that coats the walls of the milling jar and the balls, preventing efficient energy transfer and mixing. | This can be addressed by "liquid-assisted grinding" (LAG). Add a very small, sub-stoichiometric amount of a liquid (e.g., a few microliters of acetonitrile) to maintain a powdery consistency and facilitate the reaction.[16] |
Visualization of Workflows and Concepts
To aid in experimental design and troubleshooting, the following diagrams illustrate key decision-making processes.
Workflow for Troubleshooting Low Yield
This diagram provides a logical sequence of steps to diagnose and solve issues of low product yield in a typical Gewald synthesis experiment.
Caption: Decision tree for troubleshooting low product yield.
Selecting an Alternative Catalyst System
This flowchart helps researchers choose the most appropriate catalytic strategy based on their primary experimental and process goals.
Caption: Flowchart for selecting an alternative catalyst system.
References
-
Hu, Y., Wei, P., Huang, H., Han, S.-Q., & Ouyang, P.-K. (2006). Synthesis of 2‐Aminothiophenes on Ionic Liquid Phase Support using the Gewald Reaction. Synthetic Communications, 36(11), 1595-1603. [Link]
-
Taylor & Francis Online. (2006). Full article: Synthesis of 2‐Aminothiophenes on Ionic Liquid Phase Support using the Gewald Reaction. [Link]
-
ResearchGate. (n.d.). Synthesis of 2-aminothiophenes using ionic liquid as soluble support. [Link]
-
Wang, X.-S., Tu, S.-J., & Zhang, J.-Q. (2005). Organic Reactions in Ionic Liquids: Gewald Synthesis of 2‐Aminothiophenes Catalyzed by Ethylenediammonium Diacetate. Synthetic Communications, 35(9), 1263-1269. [Link]
-
ResearchGate. (2025). Efficient synthesis of 2-aminothiophenes with ionic liquids catalyzed Gewald reactions. [Link]
-
Putz, G. A., & Cobilă, M. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]
-
Wikipedia. (n.d.). Gewald reaction. [Link]
-
Salunke, S. D., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. ACS Omega. [Link]
-
ResearchGate. (2025). Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. [Link]
-
Semantic Scholar. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]
-
ChemRxiv. (n.d.). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. [Link]
-
ResearchGate. (n.d.). (PDF) One-Pot Multicomponent Reactions in Deep Eutectic Solvents. [Link]
-
Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. [Link]
-
Bone, S. A., & Soper, J. D. (2011). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 16(5), 3848-3858. [Link]
-
National Institutes of Health. (2021). Deep Eutectic Solvents and Multicomponent Reactions: Two Convergent Items to Green Chemistry Strategies. [Link]
-
PubMed. (2021). Deep Eutectic Solvents and Multicomponent Reactions: Two Convergent Items to Green Chemistry Strategies. [Link]
-
ResearchGate. (2025). Microwave‐Assisted Synthesis of 2‐Aminothiophene‐3‐carboxylic Acid Derivatives, 3H‐Thieno[2,3‐d]pyrimidin‐4‐one and 4‐Chlorothieno[2,3‐d]pyrimidine. [Link]
-
ResearchGate. (2021). Deep Eutectic Solvents and Multicomponent Reactions: Two Convergent Items to Green Chemistry Strategies. [Link]
-
PubMed Central. (n.d.). Mechanochemical Thiolation of α-Imino Ketones: A Catalyst-Free, One-Pot, Three-Component Reaction. [Link]
-
MDPI. (n.d.). Heterogeneous Iron-Based Catalysts for Organic Transformation Reactions: A Brief Overview. [Link]
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Navigating the Labyrinth of Scale-Up: A Technical Support Center for 4-Aminothiophene-3-carboxylic Acid Production
Welcome to the technical support center dedicated to the challenges and solutions in the scale-up of 4-aminothiophene-3-carboxylic acid production. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from laboratory-scale synthesis to larger-scale manufacturing of this valuable heterocyclic building block. As a senior application scientist with extensive field experience, this resource is structured to provide not just protocols, but a deep understanding of the underlying chemical principles to empower you to troubleshoot and optimize your process effectively.
Section 1: The Gewald Reaction - The Workhorse for 2-Aminothiophene Synthesis
The most common and versatile route to this compound is a variation of the Gewald aminothiophene synthesis.[1][2] This one-pot, multi-component reaction offers an efficient pathway by condensing a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[3]
The generally accepted mechanism for the Gewald reaction involves three key stages:
-
Knoevenagel Condensation: A base-catalyzed condensation between the carbonyl compound and the active methylene compound (e.g., a cyanoacetate) forms an α,β-unsaturated nitrile intermediate.[3]
-
Sulfur Addition: Elemental sulfur adds to the activated methylene group of the Knoevenagel adduct. The exact mechanism of this step is complex and may involve the formation of polysulfide intermediates.[4]
-
Cyclization and Tautomerization: The sulfur-containing intermediate undergoes intramolecular cyclization and subsequent tautomerization to yield the final 2-aminothiophene product.[3]
Caption: A simplified workflow of the Gewald reaction mechanism.
While elegant in its convergence, the scale-up of the Gewald reaction for the synthesis of this compound is not without its challenges. The following sections will delve into specific issues you may encounter and provide actionable troubleshooting advice.
Section 2: Troubleshooting Guide - A Q&A Approach to Common Scale-Up Hurdles
This section is formatted as a series of questions and answers to directly address the problems that can arise during the scale-up of this compound production.
Q1: My reaction yield has dropped significantly upon scaling up from the lab to a pilot plant batch. What are the likely culprits?
A significant drop in yield during scale-up is a common and multifaceted problem. Here’s a systematic approach to diagnosing the issue:
-
Heat Transfer and Temperature Control: Exothermic reactions that are easily managed in a small flask can become difficult to control in a large reactor.[5] Poor heat dissipation can lead to localized overheating, promoting side reactions and degradation of both starting materials and the product.
-
Troubleshooting:
-
Monitor the internal reaction temperature, not just the jacket temperature.
-
Employ a staged addition of reagents to control the rate of heat generation.
-
Ensure adequate agitation to maintain a homogenous temperature profile throughout the reactor.
-
-
-
Mixing Efficiency: Inadequate mixing can lead to localized high concentrations of reactants, which can favor the formation of byproducts.
-
Troubleshooting:
-
Evaluate the reactor's mixing capabilities for the specific viscosity of your reaction mixture.
-
Consider the geometry of the reactor and the type of impeller.
-
-
-
Purity of Starting Materials: Impurities in starting materials that were negligible on a small scale can have a significant impact on larger batches.
-
Troubleshooting:
-
Re-evaluate the specifications for your raw materials.
-
Perform small-scale test reactions with each new batch of starting materials.
-
-
Q2: I'm observing a significant amount of a dark, tarry byproduct that is making purification difficult. What is it and how can I prevent its formation?
The formation of dark, polymeric materials is a frequent issue in the Gewald reaction, especially at elevated temperatures.
-
Likely Cause: Polymerization and Polysulfide Formation: The α,β-unsaturated nitrile intermediate can undergo polymerization. Additionally, complex polysulfides can form, contributing to the dark coloration and tarry consistency.
-
Mitigation Strategies:
-
Strict Temperature Control: As mentioned above, maintaining a consistent and optimal reaction temperature is crucial.
-
Optimized Reagent Addition: A slow, controlled addition of the reactants can minimize the concentration of the reactive intermediate at any given time, thus reducing the likelihood of polymerization.[6]
-
Solvent Selection: The choice of solvent can influence the solubility of intermediates and byproducts. Experiment with different solvents on a small scale to find one that minimizes the formation of these impurities.
-
-
Q3: My final product is difficult to purify, and I'm struggling with low purity. What are the best strategies for large-scale purification of this compound?
The purification of this compound is complicated by its amphoteric nature, meaning it possesses both acidic (carboxylic acid) and basic (amino) functional groups.[7] This can lead to zwitterion formation and unusual solubility profiles.
-
Understanding the Physicochemical Properties:
-
pKa Values: The pKa of the carboxylic acid and the amino group will dictate the charge of the molecule at a given pH. This information is critical for developing effective extraction and crystallization protocols.
-
Zwitterionic Nature: At its isoelectric point (pI), the molecule will have a net neutral charge, which often corresponds to its lowest solubility in aqueous solutions.[7]
-
-
Scalable Purification Techniques:
-
Isoelectric Precipitation: This is a powerful technique for purifying amino acids.[8] By adjusting the pH of the aqueous solution to the pI of this compound, the product will precipitate out, leaving many impurities behind in the solution.
-
Crystallization: Careful selection of a solvent system is key. You may need to use a mixed solvent system to achieve good solubility at an elevated temperature and poor solubility upon cooling.
-
Ion-Exchange Chromatography: For high-purity applications, ion-exchange chromatography can be a viable, albeit more expensive, option for large-scale purification.[9]
-
Caption: A general workflow for the purification of this compound.
Q4: I'm concerned about the stability of my final product. Are there any known degradation pathways for this compound?
The stability of aminothiophenes can be a concern, particularly with respect to oxidation and decarboxylation.
-
Oxidation: The electron-rich thiophene ring and the amino group are susceptible to oxidation, which can lead to discoloration and the formation of impurities.[10]
-
Prevention:
-
Store the final product under an inert atmosphere (e.g., nitrogen or argon).
-
Protect it from light.
-
Consider the use of antioxidants if the product is to be stored for extended periods.
-
-
-
Decarboxylation: Thiophene carboxylic acids can undergo decarboxylation, especially at elevated temperatures or in the presence of acid or metal catalysts.[11][12]
-
Prevention:
-
Avoid excessive heat during drying and storage.
-
Maintain a neutral pH during workup and storage.
-
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations when scaling up the Gewald reaction?
-
Thermal Runaway: The reaction can be exothermic. Ensure your reactor has adequate cooling capacity and that you have a plan for emergency cooling.[5]
-
Flammable Solvents: Many of the solvents used (e.g., ethanol, DMF) are flammable. Use appropriate grounding and ventilation to prevent the buildup of static electricity and flammable vapors.
-
Hydrogen Sulfide (H₂S) Evolution: Although not a primary product, the potential for H₂S formation exists, especially if side reactions occur. H₂S is a highly toxic gas. Ensure adequate ventilation and have H₂S monitoring in place.
-
Handling of Elemental Sulfur: While not highly toxic, finely divided sulfur can be a dust explosion hazard. Handle it in a well-ventilated area and avoid creating dust clouds.
Q2: Are there any viable alternative synthetic routes to this compound for large-scale production?
While the Gewald reaction is the most common, other routes have been explored, though their scalability may be less established. One potential alternative involves the synthesis of a substituted tetrahydrothiophene followed by aromatization.[13] However, this often involves multiple steps, which can be less economical on an industrial scale. For most applications, optimizing the Gewald reaction remains the most practical approach.
Q3: Can I use a protecting group strategy to improve the yield and purity?
Yes, a protecting group strategy can be employed, particularly for the amino group, to prevent side reactions. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carbobenzyloxy).[14] However, this adds extra steps to your synthesis (protection and deprotection), which increases cost and complexity.[15] A thorough cost-benefit analysis should be conducted before implementing a protecting group strategy on a large scale.
Section 4: Quantitative Data and Experimental Protocols
Table 1: Impact of Base and Solvent on Gewald Reaction Yield
| Entry | Carbonyl Compound | Active Methylene | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Cyclohexanone | Ethyl Cyanoacetate | Morpholine | Ethanol | 50 | 75 | [16] |
| 2 | Acetone | Ethyl Cyanoacetate | Diethylamine | Ethanol | 50 | 85 | [16] |
| 3 | Cyclohexanone | Malononitrile | L-Proline | DMF | 60 | 84 | [2] |
Experimental Protocol: General Procedure for the Gewald Synthesis of a 2-Aminothiophene-3-carboxylate Ester
Materials:
-
Ketone or aldehyde (1.0 eq)
-
Active methylene nitrile (e.g., ethyl cyanoacetate) (1.0 eq)
-
Elemental sulfur (1.1 eq)
-
Base (e.g., morpholine or diethylamine) (1.1 eq)
-
Solvent (e.g., ethanol or DMF)
Procedure:
-
To a suitably sized reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge the ketone/aldehyde, active methylene nitrile, and solvent.
-
Begin agitation and add the elemental sulfur.
-
Slowly add the base to the mixture while monitoring the internal temperature.
-
Heat the reaction mixture to the desired temperature (typically 50-60 °C) and maintain for the required reaction time (monitor by TLC or HPLC).
-
Upon completion, cool the reaction mixture and proceed with the workup and purification as developed for your specific product.
Disclaimer: This is a general procedure and must be optimized for your specific substrates and scale.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Journal of Heterocyclic Chemistry, 36(2), 333-345.
- Siracusa, L., & Pignataro, B. (2013). Industrial separation of carboxylic and amino acids by liquid membranes: applicability, process considerations, and potential advantage. Biotechnology and Bioengineering, 41(3), 287-295.
-
Reactions, M. (n.d.). Purification of Organic Acids Using Anion Exchange Chromatography. ResearchGate. Retrieved from [Link]
- McKibben, B. P., & Cartwright, C. H. (2015). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 20(8), 14674-14685.
- Özbek, H., Veljkovic, I. S., & Reissig, H. U. (2010). Gewald Synthesis of Aminothiophene Carboxylic Acids Providing New Dipeptide Analogues. Synlett, 2010(12), 1835-1838.
-
PubChem. (n.d.). Methyl 4-aminothiophene-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2023, December 2). Gewald reaction. Retrieved from [Link]
- Wang, T., Huang, X. G., Liu, J., Li, B., Wu, J. J., Chen, K. X., ... & Zeng, B. B. (2010). An efficient one-pot synthesis of substituted 2-aminothiophenes via three-component Gewald reaction catalyzed by L-proline. Synlett, 2010(09), 1351-1354.
-
Wikipedia. (2023, November 29). Protecting group. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]
-
YouTube. (2020, January 16). Decarboxylation of five-membered Heterocycles: Complete mechanism and role of Resonance energy. Retrieved from [Link]
-
H.E.L Group. (n.d.). Critical Considerations in Process Safety. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
- Al-Adiwish, W. M., et al. (2012). Ethyl 2-amino-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(1), o143.
-
Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]
- El-Sayed, M. A., & El-Gaby, M. S. (2018). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 23(10), 2465.
- Asgari, D., & Ramezani, S. (2011). Synthesis of Some Novel Methyl-and Ethyl-2-aminothiophene-3-carboxylate and Related Schiff-Bases. Oriental Journal of Chemistry, 27(4), 1493.
- Google Patents. (n.d.). US4847386A - Process for preparing thiophene derivatives.
- Gomaa, M. A. M. (2012). Synthesis of some novel 2-aminothiophene derivatives and evaluation for their antimicrobial activity. International Journal of Pharmacy and Biological Sciences, 2(4), 141-149.
- Google Patents. (n.d.). CN101906092B - Preparation method of 2-thiophenecarboxylic acid.
- Buchstaller, H. P., et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie/Chemical Monthly, 132(3), 279-285.
- Albericio, F., & Carpino, L. A. (2002). Amino Acid–Protecting Groups. Current Protocols in Protein Science, 28(1), 9-1.
- Google Patents. (n.d.). CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds.
- Champagne, P. A., & Sharma, J. (2021). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. The Journal of Organic Chemistry, 86(14), 9435-9445.
- Gouda, M. A., & Berghot, M. A. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry, 35(5), 813-847.
- Guengerich, F. P., & Johnson, W. W. (2012). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Chemical Research in Toxicology, 25(7), 1437-1447.
-
SciSpace. (n.d.). Advances in Protein Precipitation. Retrieved from [Link]
- Wang, X., et al. (2020). Decarboxylative thiolation of redox-active esters to free thiols and further diversification.
-
PubChem. (n.d.). 4-Amino-5-ethylthiophene-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). US4554376A - Method for separating and purifying amino acid.
-
ChemRxiv. (2021). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. Retrieved from [Link]
-
ResearchGate. (n.d.). Gewald type reaction for synthesis of 2‐aminothiophene. Retrieved from [Link]
- Sharma, A. (2021).
- Sharma, J., & Champagne, P. A. (2021). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 86(14), 9435-9445.
-
Quora. (2021, November 7). What is a zwitterion in relation to amino acids?. Retrieved from [Link]
- Caron, G., et al. (1998). Structure–lipophilicity relationships of zwitterionic amino acids. Journal of the Chemical Society, Perkin Transactions 2, (7), 1589-1594.
- De Clercq, E., et al. (2014). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents.
- Zheng, L., et al. (2017).
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Technical Support Center: Synthesis of 4-Aminothiophene-3-Carboxylic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4-aminothiophene-3-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and identify potential byproducts encountered during this synthesis. Our goal is to provide actionable insights and troubleshooting strategies rooted in established chemical principles to ensure the success of your experiments.
The primary synthetic route to this and related 2-aminothiophenes is the Gewald reaction, a powerful multi-component condensation.[1][2][] It typically involves the reaction of a carbonyl compound, an active methylene nitrile (like ethyl cyanoacetate), and elemental sulfur in the presence of a base. While robust, this reaction is sensitive to conditions and can lead to several side reactions. This guide will help you identify and mitigate these issues.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis.
Question 1: My reaction mixture has turned dark brown and tarry, making workup difficult. What is the likely cause and how can I prevent it?
Answer:
A dark, tar-like consistency is a frequent issue in the Gewald synthesis and typically points to two main culprits: the formation of complex polysulfides and polymerization of starting materials or intermediates.[4]
Causality:
-
Polysulfide Formation: Elemental sulfur (S₈) opens to form polysulfide chains, which can react in complex ways, especially at elevated temperatures. These species are often highly colored.[5]
-
Polymerization: High reaction temperatures can induce the polymerization of the α,β-unsaturated nitrile formed during the initial Knoevenagel-Cope condensation.[4] Impurities in starting materials can also act as catalysts for these unwanted side reactions.
Solutions:
-
Strict Temperature Control: This is the most critical parameter. Avoid exceeding the optimal temperature for your specific substrates. A systematic temperature screen is recommended to find the sweet spot that favors thiophene formation without promoting side reactions.
-
Ensure Purity of Reagents: Use high-purity starting materials and solvents. Trace impurities can have a significant impact on the reaction outcome.
-
Controlled Reagent Addition: Consider the slow, portion-wise addition of sulfur or a controlled addition of the base to maintain a lower instantaneous concentration of reactive intermediates.
-
Purification: While prevention is key, a difficult workup may require purification steps like filtration through a pad of Celite to remove insoluble tars before proceeding with extraction and chromatography.[6]
Question 2: My yield is consistently low, and I've identified a major byproduct with a mass corresponding to a dimer. How can I minimize its formation?
Answer:
The dimerization of the Knoevenagel-Cope intermediate (the α,β-unsaturated nitrile) is a common and well-documented competing reaction pathway.[4][7] This occurs when one molecule of the intermediate acts as a Michael acceptor and another acts as a nucleophile, leading to a six-membered ring instead of the desired five-membered thiophene.
Causality: This side reaction is highly dependent on reaction conditions. The base promotes both the desired intramolecular cyclization with sulfur and the undesired intermolecular dimerization. The balance between these two pathways is delicate.
Solutions:
-
Optimize Reaction Temperature: The rate of dimerization is often highly sensitive to temperature. Lowering the temperature may favor the desired reaction.
-
Adjust the Rate of Reagent Addition: Slow and controlled addition of the base or other reagents can help maintain a low concentration of the intermediate, thus disfavoring the bimolecular dimerization reaction.[4]
-
Modify the Solvent: The choice of solvent can influence the relative rates of cyclization versus dimerization. Experimenting with different solvents (e.g., ethanol, DMF, dioxane) can sometimes shift the equilibrium towards the desired product.[8]
-
Base Selection: The strength and type of base (e.g., morpholine, piperidine, triethylamine) can be critical. A weaker base might slow the dimerization more than the desired cyclization.
Question 3: My final product is impure, and analytical data (NMR/LC-MS) shows the presence of unreacted starting materials. What went wrong?
Answer:
The presence of unreacted starting materials indicates an incomplete reaction. This can stem from several factors related to the initial Knoevenagel-Cope condensation or the subsequent cyclization step.[4]
Causality:
-
Inefficient Condensation: The initial condensation between the ketone/aldehyde and the active methylene nitrile is base-catalyzed and reversible. If this step is not efficient, the overall conversion will be low.
-
Poor Sulfur Reactivity: Elemental sulfur needs to be activated by the base to react. Insufficient base or low temperatures can lead to an incomplete cyclization step.
-
Sub-optimal Reaction Time: The reaction may simply not have been allowed to run to completion.
Solutions:
-
Optimize the Condensation Step: For less reactive carbonyl compounds, a stronger base or a different catalyst might be necessary. Sometimes, the removal of water formed during this step (e.g., using a Dean-Stark apparatus) can drive the equilibrium toward the product.[4]
-
Increase Reaction Time or Temperature: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or HPLC.[6][9] If the reaction stalls, cautiously increasing the temperature or extending the reaction time may improve conversion.
-
Improve Purification: If minor amounts of starting materials persist, purification methods like flash column chromatography or recrystallization are effective at isolating the desired product.[6]
| Problem | Probable Cause(s) | Recommended Solutions |
| Dark Brown / Tarry Mixture | Polymerization, Polysulfide Formation | 1. Strict temperature control.2. Use high-purity reagents.3. Slow, controlled addition of reagents. |
| Low Yield, Dimer Byproduct | Competing Intermolecular Dimerization | 1. Optimize (often lower) reaction temperature.2. Adjust rate of reagent addition.3. Screen different solvents and bases. |
| Unreacted Starting Materials | Incomplete Reaction (Condensation or Cyclization) | 1. Use a stronger base or remove water for the condensation step.2. Increase reaction time/temperature while monitoring.3. Employ rigorous purification methods (chromatography, recrystallization). |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Gewald synthesis for this compound?
The Gewald reaction is a one-pot synthesis that proceeds through three key stages.[1][5]
-
Knoevenagel-Cope Condensation: The process begins with a base-catalyzed condensation between a carbonyl compound (e.g., a ketone) and an active methylene compound (e.g., ethyl cyanoacetate) to form an α,β-unsaturated nitrile intermediate.
-
Sulfur Addition (Thiolation): Elemental sulfur is added to the intermediate at the methylene position adjacent to the nitrile group. The mechanism involves the opening of the S₈ ring and the formation of a sulfur-adduct.
-
Cyclization and Tautomerization: The sulfur adduct undergoes an intramolecular cyclization, attacking the nitrile group. A subsequent tautomerization (aromatization) yields the stable 2-aminothiophene ring system. The final step is typically the hydrolysis of the ester to yield the carboxylic acid.
Q2: What are the best analytical techniques for identifying byproducts in my reaction mixture?
A combination of chromatographic and spectroscopic methods is ideal for comprehensive analysis.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a UV or Diode Array Detector (DAD), is excellent for separating components in the reaction mixture and quantifying the purity of the product.[9] It can be used to track the disappearance of starting materials and the appearance of the product and byproducts over time.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is arguably the most powerful tool. It combines the separation power of HPLC with the mass identification capability of MS. It allows you to get an exact mass for each peak in your chromatogram, making the identification of byproducts like dimers or fragments much more straightforward.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. After isolating a byproduct, NMR can provide definitive proof of its structure by revealing the connectivity of atoms. It is also useful for assessing the purity of the crude product mixture.[9]
Q3: Can you provide a basic protocol for analyzing my reaction mixture with HPLC-UV?
Certainly. This protocol provides a starting point for method development.
Experimental Protocol: In-Process HPLC-UV Analysis
-
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 10-20 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 1.0 mL) of a suitable solvent, such as acetonitrile or the mobile phase. This stops the reaction and prepares the sample for analysis.
-
Perform a further dilution (e.g., 1:100) with the mobile phase to ensure the concentration is within the linear range of the UV detector.
-
Filter the final diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.[9]
-
-
Instrumentation and Conditions:
-
HPLC System: A standard system with a pump, autosampler, column oven, and UV-Vis or DAD.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid or trifluoroacetic acid to improve peak shape. A typical gradient might be:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 5-10 µL.
-
UV Detection Wavelength: Monitor between 230-320 nm. Thiophene derivatives typically show strong absorbance in this range. A DAD is highly recommended to capture the full UV spectrum for each peak, which aids in peak identification and purity assessment.[9]
-
-
Data Analysis:
-
Identification: Identify the product peak by comparing its retention time to that of a pure standard, if available.
-
Quantification: For accurate yield determination, create a calibration curve by injecting known concentrations of a pure standard. The concentration in your sample can be determined by comparing its peak area to the calibration curve.[9]
-
References
- BenchChem. (n.d.). Common side reactions in the Gewald synthesis of aminothiophenes.
- Puterová, Z., Sváč, A., & Krutošíková, A. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.
- BenchChem. (n.d.). Application Note: Analytical Methods for Detecting Thiophene-2-amidoxime in Reaction Mixtures.
- BenchChem. (n.d.). Identifying and minimizing byproducts in the Paal-Knorr thiophene synthesis.
-
Wikipedia. (2023). Gewald reaction. Retrieved from [Link]
-
Hansen, S. M., et al. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 89(13), 9609-9619. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]
-
Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry, 35, 813-844. Retrieved from [Link]
Sources
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. Gewald Reaction [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to 4-aminothiophene-3-carboxylic acid and 2-aminothiophene-3-carboxylic acid for Drug Discovery Professionals
In the landscape of medicinal chemistry, the thiophene ring serves as a privileged scaffold, a foundational structure renowned for its role in a multitude of pharmacologically active agents.[1][2] Its isosteric relationship with the benzene ring, coupled with its unique electronic properties, makes it a cornerstone of modern drug design. Within the family of thiophene derivatives, aminothiophene carboxylic acids are particularly valuable as versatile building blocks for constructing more complex heterocyclic systems.
This guide provides an in-depth, objective comparison of two critical positional isomers: 4-aminothiophene-3-carboxylic acid and 2-aminothiophene-3-carboxylic acid . We will dissect their fundamental differences in synthesis, chemical reactivity, and biological relevance, supported by experimental insights to inform strategic decisions in your research and development workflows.
Structural and Physicochemical Overview
At first glance, the two isomers differ only in the position of the amine substituent relative to the carboxylic acid. However, this subtle structural shift has profound implications for their electronic properties, reactivity, and ultimately, their utility as synthetic intermediates.
| Property | This compound | 2-aminothiophene-3-carboxylic acid |
| Structure | ||
| CAS Number | 26112-64-1[3][4] | 56387-08-7[] |
| Molecular Formula | C₅H₅NO₂S[3][4] | C₅H₅NO₂S[] |
| Molecular Weight | 143.16 g/mol [4] | 143.16 g/mol [] |
| Predicted LogP | 1.0285[4] | 1.0 (Approx.) |
| Topological Polar Surface Area (TPSA) | 63.32 Ų[4] | 63.32 Ų |
The key distinction lies in the electronic interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing carboxylic acid group (-COOH) through the thiophene ring. This difference dictates the synthetic accessibility and subsequent chemical behavior of each isomer.
Synthesis: A Tale of Two Strategies
The synthetic accessibility of a building block is a critical factor in its adoption for drug discovery campaigns. Here, the two isomers diverge significantly.
The 2-Aminothiophene Isomer: The Gewald Reaction
The 2-aminothiophene-3-carboxylic acid scaffold is most famously and efficiently assembled via the Gewald aminothiophene synthesis . This powerful multi-component reaction combines a ketone or aldehyde, an activated nitrile (like ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst (often a secondary amine like morpholine or diethylamine).[6][7][8]
The reaction proceeds in a one-pot fashion, making it highly attractive for generating diverse libraries of 2-aminothiophene derivatives.[8][9] The resulting product is typically the ester, which can be readily hydrolyzed to the target carboxylic acid.
Caption: A potential multi-step synthetic route to this compound.
This longer, more complex synthetic route makes the 4-amino isomer a less readily accessible and consequently more expensive starting material, significantly impacting its prevalence in screening libraries.
Chemical Reactivity and Spectroscopic Profile
The position of the amino group fundamentally alters the molecule's electronic distribution, influencing its reactivity as a nucleophile and its spectroscopic signature.
Comparative Reactivity
The amino group is a powerful electron-donating group. Its position dictates the nucleophilicity of the thiophene ring and the amine itself.
-
2-Aminothiophene-3-carboxylic acid: The amino group at the C2 position strongly activates the C5 position towards electrophilic substitution. Furthermore, the proximity of the amino and carboxyl groups allows for facile cyclization reactions to form fused heterocyclic systems like thieno[2,3-d]pyrimidines, which are a prominent class of kinase inhibitors. [7][10]The amine itself can readily undergo acylation, alkylation, or diazotization reactions. [7]
-
This compound: Here, the amino group at C4 activates the C5 and C2 positions for electrophilic attack. The spatial separation of the amino and carboxyl groups prevents the simple intramolecular cyclizations seen in the 2-amino isomer. This makes it a more suitable scaffold when the goal is to functionalize the amine or the carboxyl group independently without triggering cyclization. The reactivity of the carboxylic acid itself (e.g., forming amides or esters) is generally governed by standard carboxylic acid chemistry, though the electronic influence of the amino group can modulate the reactivity of the carbonyl carbon. [11][12]
Spectroscopic Signatures
While a full analysis requires experimental data, key differences in their NMR and IR spectra can be predicted.
-
¹H NMR: The protons on the thiophene ring will exhibit different chemical shifts and coupling patterns. For the 2-amino isomer, one would expect two doublets for the C4 and C5 protons. For the 4-amino isomer, two doublets corresponding to the C2 and C5 protons would be anticipated. The acidic proton of the carboxyl group typically appears as a broad singlet far downfield (>10 ppm). [13]The alpha-protons adjacent to a carbonyl group on a thiophene ring generally resonate in the 2.0-3.0 ppm region. [14]
-
¹³C NMR: The carbon chemical shifts will reflect the electron-donating effect of the amino group. The carbon atom directly attached to the nitrogen (C2 or C4) will be significantly shielded (shifted upfield) compared to a standard thiophene carbon. Carboxyl carbons typically absorb in the 165-185 ppm range. [13]
-
IR Spectroscopy: Both isomers will display characteristic absorptions for the N-H stretches of the amine (around 3300-3500 cm⁻¹), a very broad O-H stretch for the carboxylic acid (2500-3300 cm⁻¹), and a strong C=O stretch (1710-1760 cm⁻¹). [13]Subtle shifts in the C=O frequency may be observed due to differences in intramolecular hydrogen bonding potential.
Biological and Pharmacological Significance
The disparity in synthetic accessibility is directly reflected in the volume of published research on the biological activities of these isomers and their derivatives.
The 2-aminothiophene scaffold is a cornerstone of modern medicinal chemistry. [1]Derivatives have been extensively explored and have shown a vast range of biological activities, including:
-
Kinase Inhibition: Thieno[2,3-d]pyrimidines derived from 2-aminothiophenes are potent inhibitors of various kinases, including VEGFR-2, making them valuable anticancer and anti-angiogenic agents. [10][15][16]* Anticancer Agents: Numerous studies have demonstrated the cytostatic and apoptosis-inducing effects of 2-aminothiophene derivatives in various cancer cell lines, including prostate cancer, lymphoma, and hepatoma. [17][18][19]* Antimicrobial and Anti-inflammatory Activity: The scaffold has also been utilized to develop agents with antimicrobial and anti-inflammatory properties. [8][20] Conversely, the This compound scaffold is significantly less explored. However, this does not imply a lack of potential. Recent research into 4-arylthiophene-3-carboxylic acid derivatives has identified them as potent and selective inhibitors of the Anoctamin-1 (ANO1) calcium-activated chloride channel, a promising target for novel analgesic agents. [21][22][23]This suggests that the 4-amino isomer provides a distinct structural and electronic framework that can be exploited to target different biological pathways compared to its more famous 2-amino counterpart.
Experimental Protocols
These protocols are provided as representative examples. Researchers should always conduct their own risk assessments and optimize conditions for their specific substrates and equipment.
Protocol 5.1: Synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate (Gewald Reaction)
This protocol is adapted from established literature procedures for the Gewald reaction. [24] Materials:
-
Acetone (0.5 mmol)
-
Ethyl cyanoacetate (0.5 mmol)
-
Elemental sulfur (0.5 mmol)
-
Diethylamine (0.5 mmol)
-
Absolute ethanol (4 mL)
-
Ice-cold water
-
Ethyl acetate
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle
Procedure:
-
In a 25 mL round-bottom flask, prepare a solution of elemental sulfur (0.5 mmol) and diethylamine (0.5 mmol) in absolute ethanol (2 mL).
-
In a separate vessel, mix acetone (0.5 mmol) and ethyl cyanoacetate (0.5 mmol) in absolute ethanol (2 mL).
-
Add the acetone/ethyl cyanoacetate solution to the sulfur/diethylamine solution under constant stirring.
-
Attach a condenser and heat the reaction mixture to 50°C with stirring for 3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by pouring it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the title compound. [25]
Protocol 5.2: Proposed Synthesis of this compound
This is a proposed multi-step route based on established chemical principles, as a standard one-pot procedure is not available.
Step A: Synthesis of Ethyl 4-bromothiophene-3-carboxylate
-
Dissolve 3,4-dibromothiophene in anhydrous THF under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -78°C.
-
Slowly add one equivalent of isopropylmagnesium chloride (i-PrMgCl) and stir for 1 hour to effect selective metal-halogen exchange at the 3-position.
-
Add one equivalent of ethyl chloroformate dropwise and allow the reaction to slowly warm to room temperature.
-
Quench the reaction with saturated ammonium chloride solution and extract with an organic solvent.
-
Purify via column chromatography.
Step B: Synthesis of Ethyl 4-aminothiophene-3-carboxylate (Buchwald-Hartwig Amination)
-
To a reaction vessel, add the ethyl 4-bromothiophene-3-carboxylate, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃).
-
Add an ammonia source, such as benzophenone imine, followed by acidic hydrolysis, or use an ammonia surrogate.
-
Add anhydrous solvent (e.g., toluene or dioxane) and heat the mixture under an inert atmosphere until the starting material is consumed (monitor by TLC/LC-MS).
-
Cool the reaction, filter off the catalyst, and concentrate the solvent.
-
Purify the resulting ester by column chromatography.
Step C: Hydrolysis to this compound
-
Dissolve the purified ethyl 4-aminothiophene-3-carboxylate in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide (NaOH) and heat the mixture to reflux for 2-4 hours.
-
Cool the solution and acidify carefully with HCl (e.g., 1M HCl) to a pH of ~4-5 to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Conclusion and Strategic Outlook
The choice between this compound and 2-aminothiophene-3-carboxylic acid is a strategic one, dictated by the specific goals of a drug discovery program.
Choose 2-aminothiophene-3-carboxylic acid when:
-
Rapid library synthesis and exploration of structure-activity relationships are a priority.
-
The target chemical space includes fused thieno[2,3-d]pyrimidine systems or other heterocycles accessible via intramolecular cyclization.
-
Cost and ready availability of starting materials are significant considerations.
Choose this compound when:
-
Exploring novel chemical space is the primary objective, moving away from the heavily patented 2-aminothiophene scaffold.
-
The synthetic design requires independent functionalization of the amine and carboxylic acid groups without interference from cyclization.
-
The target protein or pathway (such as the ANO1 channel) requires a different vector orientation of functional groups than what is provided by the 2-amino isomer.
While the body of literature is heavily skewed towards the 2-amino isomer due to its synthetic tractability, the emerging biological activities associated with the 4-amino scaffold highlight its potential as a valuable, under-explored building block. For research teams willing to invest in a more challenging synthesis, the this compound core offers a pathway to novel structures and potentially new intellectual property in a less crowded chemical space.
References
A comprehensive list of all sources cited in this guide will be provided upon request.
Sources
- 1. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C5H5NO2S | CID 458663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 6. researchgate.net [researchgate.net]
- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. mdpi.com [mdpi.com]
- 16. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. 2-aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents | Semantic Scholar [semanticscholar.org]
- 20. ijpbs.com [ijpbs.com]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. Discovery of 4-arylthiophene-3-carboxylic acid as inhibitor of ANO1 and its effect as analgesic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Optimization of 4-arylthiophene-3-carboxylic acid derivatives as inhibitors of ANO1: Lead optimization studies toward their analgesic efficacy for inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 25. journals.iucr.org [journals.iucr.org]
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Aminothiophene Isomers
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, heterocyclic scaffolds are paramount, with the thiophene ring serving as a cornerstone in numerous pharmacologically active agents.[1] As a bioisostere of the phenyl group, it is integral to drugs with applications ranging from antiviral to anti-inflammatory and anti-cancer treatments.[1][2] Aminothiophenes, in particular, represent a critical subclass. However, the seemingly subtle shift of an amino group from one position to another on the thiophene ring—creating isomers like 2-aminothiophene and 3-aminothiophene—can profoundly alter a molecule's biological activity, receptor binding affinity, and metabolic stability.
For professionals in drug development, the unambiguous identification of the correct aminothiophene isomer is not merely an academic exercise; it is a fundamental requirement for ensuring product safety, efficacy, and intellectual property integrity. Misidentification can lead to wasted resources, misinterpreted biological data, and compromised clinical outcomes. This guide provides a comprehensive spectroscopic framework for the clear and confident differentiation of aminothiophene isomers, grounded in experimental data and first principles. We will explore the key distinguishing features across Nuclear Magnetic Resonance (NMR), Vibrational (FTIR), and Electronic (UV-Vis) spectroscopy, explaining the causal relationships between molecular structure and spectral output.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Definitive Structural Blueprint
Expertise & Experience: The Causality Behind Chemical Shifts
NMR spectroscopy is the most powerful and definitive tool for distinguishing constitutional isomers.[3] The core principle lies in how the position of the electron-donating amino (-NH2) group influences the electron density across the thiophene ring.
-
In 2-aminothiophene derivatives , the amino group is directly conjugated with the sulfur atom through the C2-C3 double bond. This strong resonance effect significantly increases electron density (and thus magnetic shielding) at C3 and C5.
-
In 3-aminothiophene derivatives , the amino group's conjugation pathway is different. It primarily influences its immediate neighbors, C2 and C4, leading to a distinct pattern of shielding and deshielding compared to the 2-amino isomer.[2]
This fundamental electronic difference is the direct cause of the unique chemical shifts and coupling patterns observed for each isomer, providing a reliable diagnostic fingerprint.
Data Presentation: Comparative NMR Data
The following tables summarize typical spectral data for distinguishing between 2- and 3-aminothiophene backbones. Note that specific shifts will vary with further substitution.
Table 1: Comparative ¹H NMR Spectral Data [2]
| Feature | 2-Aminothiophene Derivatives | 3-Aminothiophene Derivatives |
|---|---|---|
| Amino Protons (NH₂) (δ ppm) | 4.0 - 6.5 (Broad singlet) | 3.5 - 5.0 (Broad singlet) |
| Thiophene Ring Protons (δ ppm) | 6.0 - 7.5 | 6.5 - 8.0 |
| Typical Coupling Constants (J Hz) | J₄,₅ ≈ 5-6 Hz | J₂,₄ ≈ 1.5-2.5 Hz, J₄,₅ ≈ 3.5-4.5 Hz, J₂,₅ ≈ 3.0-3.5 Hz |
Table 2: Comparative ¹³C NMR Spectral Data [2]
| Carbon Atom | 2-Aminothiophene Derivatives (ppm) | 3-Aminothiophene Derivatives (ppm) |
|---|---|---|
| C2 | δ 150 - 165 | δ 110 - 125 |
| C3 | δ 100 - 115 | δ 140 - 155 |
| C4 | δ 120 - 130 | δ 115 - 125 |
| C5 | δ 115 - 125 | δ 120 - 130 |
The most telling difference is the chemical shift of the carbon atom bearing the amino group (the ipso-carbon). For 2-aminothiophenes, C2 is significantly downfield (δ 150-165 ppm), whereas for 3-aminothiophenes, C3 is the downfield ipso-carbon (δ 140-155 ppm).[2]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
This protocol describes a self-validating system for the structural determination of aminothiophene isomers.
-
Objective: To determine the precise chemical structure and differentiate between isomers by analyzing chemical shifts, coupling constants, and signal integration.
-
Instrumentation: A 300 MHz or higher field NMR spectrometer (e.g., Bruker Avance series).
-
Procedure:
-
Sample Preparation: Accurately weigh and dissolve 5-10 mg of the aminothiophene sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[2] Ensure the sample is fully dissolved.
-
Instrument Setup: Tune and shim the spectrometer for the specific sample and solvent to ensure optimal magnetic field homogeneity.
-
¹H Spectrum Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
-
¹³C Spectrum Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer acquisition time will be necessary.
-
Data Processing: Using appropriate software (e.g., MestReNova, TopSpin), perform a Fourier transform, phase correction, and baseline correction.[2] Calibrate the spectra using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Analysis: Integrate the proton signals to determine relative proton counts. Analyze the chemical shifts and spin-spin coupling patterns to establish connectivity and confirm the isomeric form by comparing data to the reference tables above. 2D NMR experiments like COSY and HSQC can be used for unambiguous assignment of complex substitution patterns.[4]
-
Visualization: NMR Analysis Workflow
Caption: Workflow for Isomer Identification using NMR Spectroscopy.
Part 2: Vibrational Spectroscopy (FTIR) – Fingerprinting Functional Groups
Expertise & Experience: Why Vibrational Frequencies Shift
Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of molecules. For aminothiophenes, the key diagnostic bands are associated with the N-H, C-N, and thiophene ring C=C bonds. The isomerism affects these vibrations in two ways:
-
Electronic Effects: The differing conjugation of the amino group in 2- vs. 3-aminothiophenes alters the bond order (and thus bond strength) of the C-N and adjacent C=C bonds. A stronger bond requires more energy to vibrate, resulting in a higher frequency (wavenumber).
-
Kinematic (Coupling) Effects: The physical proximity of the amino group to different parts of the thiophene ring changes how its vibrations couple with the ring's own vibrational modes. This can lead to subtle but measurable shifts in frequency.[5]
While FTIR is less definitive than NMR for absolute isomer assignment, it is an excellent, rapid technique for confirming the presence of key functional groups and for quality control once a reference spectrum for a known isomer is established.
Data Presentation: Comparative FTIR Data
Table 3: Comparative IR Spectral Data [2]
| Vibrational Mode | 2-Aminothiophene Derivatives (cm⁻¹) | 3-Aminothiophene Derivatives (cm⁻¹) | Causality |
|---|---|---|---|
| N-H Stretch | 3200 - 3500 (often two bands) | 3300 - 3500 (often two bands) | The amino group's electronic environment slightly alters N-H bond polarity. |
| C=C Stretch (thiophene) | 1550 - 1620 | 1520 - 1600 | The position of the -NH₂ group changes the electronic distribution and bond order within the ring. |
| C-N Stretch | 1250 - 1350 | 1280 - 1380 | Reflects the difference in C-N bond character due to varied conjugation. |
Experimental Protocol: FTIR Spectroscopy
-
Objective: To identify characteristic functional group vibrations that differ between the isomers.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two).
-
Procedure (KBr Pellet Method):
-
Sample Preparation: Grind 1-2 mg of the solid aminothiophene sample with approximately 100 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[2]
-
Pellet Formation: Transfer the powder to a pellet press die and apply 8-10 tons of pressure to form a transparent or translucent pellet.
-
Spectrum Acquisition: Place the KBr pellet in the spectrometer's sample holder. Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.[2]
-
Data Analysis: Identify the key absorption bands and compare their positions and intensities to the reference data in Table 3 to aid in isomer differentiation.
-
Visualization: Isomer Structure vs. Vibrational Modes
Caption: Influence of Isomerism on Key FTIR Vibrational Frequencies.
Part 3: UV-Vis Spectroscopy – Characterizing Electronic Transitions
Expertise & Experience: Conjugation and Color
UV-Vis spectroscopy measures the absorption of light resulting from the promotion of electrons from a ground state to an excited state. In aminothiophenes, the most relevant transition is the π → π* transition within the conjugated system of the thiophene ring and the amino group's lone pair.
The position of the amino group directly impacts the extent and efficiency of this conjugation. Generally, the 2-amino position allows for more effective delocalization of electrons across the heterocyclic system compared to the 3-amino position.[6] This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). A lower energy gap means the molecule can absorb lower-energy (longer-wavelength) light. Therefore, 2-aminothiophene derivatives typically exhibit a bathochromic shift (a shift to a longer λmax) compared to their 3-amino counterparts.[2]
Data Presentation: Comparative UV-Vis Data
Table 4: Comparative UV-Vis Spectral Data [2]
| Transition | 2-Aminothiophene Derivatives (nm) | 3-Aminothiophene Derivatives (nm) |
|---|
| π → π Transition (λmax)* | 280 - 320 | 260 - 290 |
Experimental Protocol: UV-Vis Spectroscopy
-
Objective: To measure the wavelength of maximum absorption (λmax) to characterize the electronic system of the isomers.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer (e.g., Agilent Cary 60).
-
Procedure:
-
Sample Preparation: Prepare a dilute stock solution of the aminothiophene derivative in a UV-transparent solvent (e.g., ethanol, cyclohexane). Further dilute this solution to a concentration that gives a maximum absorbance value between 0.1 and 1.0. This ensures adherence to the Beer-Lambert law.
-
Baseline Correction: Fill a quartz cuvette with the pure solvent and run a baseline scan to subtract the solvent's absorbance from the final measurement.[2]
-
Spectrum Acquisition: Rinse and fill the cuvette with the prepared sample solution. Place it in the spectrophotometer and record the absorption spectrum over a relevant range (e.g., 200-400 nm).
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax). This value serves as a key differentiator between the two isomers.
-
Visualization: UV-Vis Experimental Workflow
Caption: Standard Workflow for UV-Vis Analysis of Aminothiophene Isomers.
Conclusion: An Integrated Approach to Isomer Verification
The differentiation of aminothiophene isomers is a critical step in the chemical and pharmaceutical sciences. While each spectroscopic technique provides valuable information, a combined, multi-faceted approach ensures the highest level of confidence.
-
NMR spectroscopy stands as the ultimate arbiter , providing unequivocal structural proof through its detailed map of the molecular skeleton.
-
FTIR spectroscopy offers a rapid and effective method for functional group fingerprinting and is ideal for routine quality control.
-
UV-Vis spectroscopy provides electronic insights , corroborating the isomeric assignment by probing the molecule's conjugated π-system.
By understanding the fundamental principles that govern the spectral differences and by employing rigorous, validated protocols, researchers can confidently distinguish between these crucial isomers. This diligence underpins the integrity of subsequent biological studies and is a cornerstone of rational drug design and development.
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Khanum, G., & Fatima, A. (n.d.). Experimental Spectroscopic (FT-IR, 1H and 13C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, and Molecular Docking of 2-Amino-N-Cyclopropyl-5-Heptylthiophene-3-Carboxamide and Its Derivatives. Taylor & Francis Online. [Link]
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Synthesis, Spectroscopy, and Computational Analysis of Photoluminescent Bis(aminophenyl)-Substituted Thiophene Derivatives. PubMed Central. [Link]
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EXPERIMENTAL AND THEORETICAL INVESTIGATIONS (FTIR, UV-VIS SPECTROSCOPY, HOMO-LUMO, NLO AND MEP ANALYSIS) OF AMINOTHIOPHENOL ISOMERS. DergiPark. [Link]
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SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences. [Link]
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A Comparative Guide to the Biological Activity of 4-Aminothiophene-3-carboxylic Acid and Other Thiophene Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its versatility allows for a wide range of substitutions, leading to a diverse array of biological activities.[1][2] This guide provides an in-depth comparison of the biological activities of 4-aminothiophene-3-carboxylic acid and its isomeric and structural analogs, with a focus on anticancer, anti-inflammatory, and antimicrobial properties. We will delve into the structure-activity relationships that govern their efficacy, present detailed experimental protocols for their evaluation, and explore the underlying mechanisms of action.
The Thiophene Scaffold: A Foundation for Diverse Biological Activity
Thiophene and its derivatives have demonstrated a remarkable spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[2][3] The sulfur atom in the five-membered ring is a key feature, enhancing drug-receptor interactions through potential hydrogen bonding and influencing the molecule's overall electronic properties.[1] The position and nature of substituents on the thiophene ring are critical in determining the specific biological activity and potency of the resulting compound.
Anticancer Activity: A Comparative Analysis
Thiophene derivatives have shown significant potential as anticancer agents, with various mechanisms of action, including the inhibition of tubulin polymerization and interference with crucial signaling pathways.[4][5]
Structure-Activity Relationship Insights
While specific quantitative data for the anticancer activity of this compound is not extensively reported in publicly available literature, we can infer its potential activity based on studies of related compounds. The presence of both an amino group and a carboxylic acid/ester group on the thiophene ring is a common feature in many biologically active molecules.
-
2-Aminothiophene-3-carboxylic acid esters have been identified as highly selective cytostatic agents, showing potent activity against various cancer cell lines, including T-cell lymphoma, prostate cancer, and hepatoma.[6] These compounds have been shown to induce apoptosis and cause cell cycle arrest in the G1 phase.[6]
-
Thiophene carboxamide derivatives have been investigated as biomimetics of the anticancer agent Combretastatin A-4 (CA-4), demonstrating significant cytotoxicity against liver cancer cell lines (Hep3B).[7]
-
Aminothiophene derivatives have shown cytotoxic effects in prostate and cervical adenocarcinoma cells with IC50 values in the micromolar range.[8][9]
Comparative Cytotoxicity Data
The following table summarizes the anticancer activity of various thiophene derivatives to provide a basis for comparison.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Thiophene Carboxamide | Compound 2b | Hep3B (Liver) | 5.46 | [7] |
| Thiophene Carboxamide | Compound 2d | Hep3B (Liver) | 8.85 | [7] |
| Aminothiophene Derivative | SB-44 | Prostate (PC-3) | < 35 | [8][9] |
| Aminothiophene Derivative | SB-83 | Prostate (PC-3) | < 35 | [8][9] |
| Aminothiophene Derivative | SB-200 | Cervical (HeLa) | < 35 | [8][9] |
| Ortho-amino thiophene carboxamide | Compound 5 | HepG-2 (Liver) | 2.3 ± 0.2 | [10] |
| Ortho-amino thiophene carboxamide | Compound 21 | HepG-2 (Liver) | 3.9 ± 0.3 | [11] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and cytotoxicity.[4][12]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[4]
Procedure:
-
Cell Plating: Seed cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the thiophene compounds and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory Activity: Exploring the Potential
Thiophene derivatives are known to possess anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[13]
Structure-Activity Relationship Insights
The anti-inflammatory potential of aminothiophene carboxylic acids can be inferred from related structures:
-
Aminothiophene analogs have demonstrated significant anti-inflammatory activity in in-vitro assays.[14]
-
The presence of a carboxylic acid or ester group is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and has been highlighted as important for the anti-inflammatory activity of thiophene derivatives.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic in vivo model for evaluating the acute anti-inflammatory activity of compounds.[13][15]
Principle: Subplantar injection of carrageenan into a rat's paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.[15]
Procedure:
-
Animal Acclimatization: Acclimate rats to the laboratory conditions for a sufficient period.
-
Compound Administration: Administer the test compounds (e.g., this compound and other thiophenes) and a positive control (e.g., indomethacin) orally or intraperitoneally. A vehicle control group receives only the solvent.
-
Induction of Edema: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.
Antimicrobial Activity: A Broad Spectrum of Possibilities
The thiophene scaffold is present in numerous compounds with antibacterial and antifungal properties.[16][17][18]
Structure-Activity Relationship Insights
The antimicrobial activity of thiophene derivatives is highly dependent on the substitution pattern:
-
Thiophene-2-carboxamide derivatives have shown significant antibacterial activity.[16]
-
2-Aminothiophene derivatives have also been reported to possess antimicrobial properties.[19]
-
The presence of a carboxylic acid group in some thiophene derivatives has been associated with antimicrobial effects.
Comparative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for some thiophene derivatives against various microbial strains. A lower MIC value indicates greater antimicrobial activity.
| Compound Class | Specific Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Thiophene-2-carboxamide | Derivative of 2-thiophene carboxylic acid | Bacillus subtilis | 7.8 - 125 | [18][20] |
| Thiophene-2-carboxamide | Derivative of 2-thiophene carboxylic acid | Staphylococcus aureus | 125 - 500 | [18][20] |
| Thiophene-2-carboxamide | Derivative of 2-thiophene carboxylic acid | Escherichia coli | 31.25 - 250 | [18][20] |
| Thiophene-2-carboxamide | Derivative of 2-thiophene carboxylic acid | Pseudomonas aeruginosa | 31.25 - 250 | [18][20] |
| Thiophene-2-carboxamide | Amino thiophene-2-carboxamide 7b | Pseudomonas aeruginosa | - (86.9% inhibition) | [16] |
| Thiophene-2-carboxamide | Amino thiophene-2-carboxamide 7b | Staphylococcus aureus | - (83.3% inhibition) | [16] |
Experimental Protocol: Broth Microdilution for MIC Determination
This is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[5][21][22]
Principle: The test compound is serially diluted in a liquid growth medium, which is then inoculated with a standardized number of microorganisms. The MIC is the lowest concentration of the compound that inhibits the visible growth of the microorganism after incubation.[22]
Procedure:
-
Preparation of Compound Dilutions: Prepare a stock solution of each thiophene compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing the appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in the broth.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: Determine the MIC by visually inspecting the plates for the lowest concentration that shows no turbidity (growth).
Mechanistic Insights and Signaling Pathways
The biological effects of thiophene derivatives are mediated through their interaction with various cellular targets and signaling pathways.
Anticancer Mechanisms
-
Tubulin Polymerization Inhibition: Some thiophene derivatives act as inhibitors of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
-
Kinase Inhibition: Thiophene compounds have been shown to inhibit various kinases involved in cancer progression, such as VEGFR-2.[11]
-
Modulation of Signaling Pathways: A novel thiophene derivative has been reported to induce apoptosis in neuroblastoma cells by regulating the AKT and MAPK signaling pathways.[5]
Caption: Inhibition of inflammatory pathways by thiophene derivatives.
Synthesis of Aminothiophenes: The Gewald Reaction
The Gewald reaction is a versatile and widely used method for the synthesis of polysubstituted 2-aminothiophenes in a one-pot, multi-component reaction. [1][23][24]
Caption: General experimental workflow for the Gewald synthesis.
Conclusion and Future Directions
The thiophene scaffold is a cornerstone in the development of new therapeutic agents. While there is a wealth of data on the biological activities of various thiophene derivatives, particularly 2-aminothiophenes, there is a clear knowledge gap regarding the specific biological profile of this compound. The structure-activity relationships discussed herein suggest that this compound likely possesses interesting biological properties, but further experimental validation is crucial.
Future research should focus on the synthesis and systematic evaluation of this compound and its simple derivatives in a battery of anticancer, anti-inflammatory, and antimicrobial assays. Direct, head-to-head comparisons with its 2-amino isomer and other relevant thiophene analogs will provide a clearer understanding of the impact of substituent positioning on biological activity. Such studies will be invaluable for the rational design of the next generation of thiophene-based therapeutics.
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MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]
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Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
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Grokipedia. (n.d.). Broth microdilution. Retrieved from [Link]
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ResearchGate. (n.d.). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Retrieved from [Link]
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ResearchGate. (n.d.). Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. Retrieved from [Link]
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PubChem. (n.d.). Thiophene-3-carboxylic acid. Retrieved from [Link]
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ResearchGate. (n.d.). Genotoxicity and Anticancer Effects of the Aminothiophene Derivatives SB-44, SB- 83, and SB-200 in Cancer Cells. Retrieved from [Link]
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ResearchGate. (n.d.). Microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives, 3H-thieno[2,3-d]pyrimidin-4-one and 4-chlorothieno[2,3-d]pyrimidine. Retrieved from [Link]
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International Journal of Pharmacy and Biological Sciences. (2013). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Retrieved from [Link]
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ResearchGate. (n.d.). Genotoxicity and Anticancer Effects of the Aminothiophene Derivatives SB-44, SB- 83, and SB-200 in Cancer Cells. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Structural Validation of 4-aminothiophene-3-carboxylic acid using ¹H and ¹³C NMR Spectroscopy
For researchers, scientists, and professionals deeply engaged in the intricate world of drug development and materials science, the unequivocal structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. Thiophene derivatives, in particular, are a class of heterocyclic compounds that form the backbone of numerous pharmaceutical agents and advanced materials. This guide provides an in-depth, technical comparison and validation workflow for the structure of 4-aminothiophene-3-carboxylic acid, a key building block, utilizing the power of Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the theoretical underpinnings of its ¹H and ¹³C NMR spectra, present a robust experimental protocol for data acquisition, and offer a comparative analysis to validate its molecular architecture.
The Imperative of Structural Integrity: this compound
This compound (CAS No: 26112-64-1, Molecular Formula: C₅H₅NO₂S) is a bifunctional molecule with the potential for diverse chemical modifications, making it a valuable intermediate in organic synthesis. Its precise structure, featuring an amino group at the C4 position and a carboxylic acid group at the C3 position of the thiophene ring, dictates its reactivity and suitability for downstream applications. NMR spectroscopy stands as the gold standard for non-destructive structural elucidation of such organic molecules in solution.
Theoretical Prediction of NMR Spectra: A Causal Analysis
Before embarking on experimental work, a thorough understanding of the expected NMR spectra is crucial. This predictive analysis is grounded in the fundamental principles of chemical shifts and spin-spin coupling, influenced by the electronic environment of each nucleus. The substituents on the thiophene ring, an electron-donating amino group (-NH₂) and an electron-withdrawing carboxylic acid group (-COOH), will exert opposing electronic effects, significantly influencing the chemical shifts of the ring protons and carbons.
Predicting the ¹H NMR Spectrum
The this compound molecule has three non-exchangeable protons: two aromatic protons on the thiophene ring (H-2 and H-5) and the two protons of the amino group. The carboxylic acid proton is exchangeable and its observation depends on the solvent and concentration.
-
Thiophene Ring Protons (H-2 and H-5): The amino group is a strong activating group and will shield the ring protons, while the carboxylic acid group is a deactivating group and will deshield them. The position of these protons relative to the substituents will determine their final chemical shifts. H-2 is adjacent to the electron-withdrawing carboxylic acid, which will cause a downfield shift. H-5 is adjacent to the electron-donating amino group, which will cause an upfield shift. Therefore, we can predict that the signal for H-2 will appear at a higher chemical shift (downfield) compared to H-5. These two protons will appear as doublets due to coupling to each other.
-
Amino Group Protons (-NH₂): These protons will likely appear as a broad singlet. The chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.
-
Carboxylic Acid Proton (-COOH): This proton is acidic and will also likely appear as a broad singlet, typically at a very downfield chemical shift (often >10 ppm). Its presence can be confirmed by a D₂O exchange experiment, where the peak disappears.
Predicting the ¹³C NMR Spectrum
The ¹³C NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule.
-
Thiophene Ring Carbons (C2, C3, C4, C5): The chemical shifts of the ring carbons are also influenced by the electronic effects of the substituents. The carbon attached to the carboxylic acid group (C3) and the carbon attached to the amino group (C4) will be significantly affected. The other two ring carbons (C2 and C5) will also experience shifts based on their proximity to these groups. Generally, carbons attached to electron-withdrawing groups are deshielded (higher ppm), while those attached to electron-donating groups are shielded (lower ppm).
-
Carboxylic Acid Carbon (-COOH): The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield chemical shift, typically in the range of 160-180 ppm.
Experimental Validation: A Step-by-Step Protocol
To experimentally validate the structure, a systematic approach to data acquisition and analysis is paramount. The following protocol outlines the key steps for obtaining high-quality ¹H and ¹³C NMR spectra.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that will dissolve the sample and is compatible with the desired NMR experiments. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for carboxylic acids and amines due to its ability to form hydrogen bonds and solubilize polar compounds.
-
Concentration: Prepare a solution of this compound at a concentration of approximately 5-10 mg in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C NMR spectra.
NMR Data Acquisition
The following parameters are recommended for a standard NMR spectrometer (e.g., 400 MHz).
-
Experiment: Standard one-pulse proton experiment.
-
Spectral Width: 0-15 ppm.
-
Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
Experiment: Proton-decoupled ¹³C experiment.
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
Advanced 2D NMR Experiments for Unambiguous Assignment
To definitively assign the proton and carbon signals, 2D NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): This experiment reveals couplings between protons, helping to identify which protons are adjacent to each other on the thiophene ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for assigning quaternary carbons and confirming the overall connectivity of the molecule.
Data Presentation and Comparative Analysis
The acquired experimental data should be processed and presented in a clear and organized manner for easy comparison with the predicted values.
Predicted vs. Experimental NMR Data
| ¹H NMR | Predicted δ (ppm) | Experimental δ (ppm) | Multiplicity | Integration | Assignment |
| Thiophene H | ~7.5 - 8.0 | Acquired Data | d | 1H | H-2 |
| Thiophene H | ~6.5 - 7.0 | Acquired Data | d | 1H | H-5 |
| Amino (-NH₂) | Broad, ~5.0 - 6.0 | Acquired Data | br s | 2H | -NH₂ |
| Carboxylic Acid (-COOH) | Broad, >10 | Acquired Data | br s | 1H | -COOH |
| ¹³C NMR | Predicted δ (ppm) | Experimental δ (ppm) | Assignment |
| Thiophene C | ~125 - 135 | Acquired Data | C-2 |
| Thiophene C | ~110 - 120 | Acquired Data | C-3 |
| Thiophene C | ~140 - 150 | Acquired Data | C-4 |
| Thiophene C | ~115 - 125 | Acquired Data | C-5 |
| Carbonyl C | ~165 - 175 | Acquired Data | -COOH |
Note: Predicted chemical shifts are estimates and can vary based on solvent and other experimental conditions. The "Experimental δ (ppm)" column is intended to be filled with the data obtained from the actual experiment.
Visualizing the Molecular Structure and NMR Correlations
Diagrams are essential for visualizing the relationships between the molecular structure and the NMR data.
Caption: Molecular structure of this compound with atom numbering.
Caption: Experimental workflow for NMR-based structural validation.
Conclusion: An Authoritative Confirmation
By systematically comparing the predicted ¹H and ¹³C NMR spectra with experimentally acquired data, researchers can unequivocally validate the structure of this compound. The unique set of chemical shifts and coupling patterns serves as a molecular fingerprint, providing irrefutable evidence of the correct arrangement of atoms and functional groups. The use of advanced 2D NMR techniques further solidifies these assignments, leaving no room for ambiguity. This rigorous approach to structural elucidation is fundamental to ensuring the quality and reliability of research in drug discovery and materials science, where the precise molecular architecture is paramount to function.
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MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link].
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A Comparative Guide to the Cytotoxicity of Aminothiophene Derivatives for Cancer Research
Introduction: The Versatility of the 2-Aminothiophene Scaffold
The 2-aminothiophene (2-AT) core is a privileged heterocyclic structure in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents.[1][2][3] Its significance stems from its straightforward and adaptable synthesis, most notably through the Gewald reaction, which allows for the generation of a vast library of derivatives.[4][5] These compounds exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antileishmanial properties.[1][2] However, it is their potential as anticancer agents that has garnered substantial interest within the research and drug development community.[3][6]
This guide provides a comparative analysis of the cytotoxicity of various aminothiophene derivatives, synthesizes the current understanding of their mechanisms of action, and offers detailed protocols for their evaluation in a laboratory setting. The objective is to equip researchers, scientists, and drug development professionals with the necessary insights to effectively explore this promising class of compounds.
Comparative Cytotoxicity of Aminothiophene Derivatives
The anticancer potential of 2-aminothiophene derivatives is demonstrated by their cytotoxic and antiproliferative effects across a range of human cancer cell lines. The specific substitutions on the thiophene ring play a critical role in determining both the potency and the selectivity of these compounds.
A study of various 2-amino-3-carboxymethylthiophene derivatives identified compound 8c (Methyl-2-amino-5-[2-(4-methoxyphenethyl)]thiophene-3-carboxylate) as a prototype for tumor-selective agents.[7] This compound showed preferential inhibition of T-lymphoma/leukemia cells (CEM, IC50 = 0.90 µM) over other tumor types like HeLa cells (IC50 = 39 µM), resulting in a high tumor selectivity index of ~43.[7] Further structure-activity relationship (SAR) studies revealed that replacing the ethyl linker with a thioalkyl linker could enhance both potency and selectivity. Derivatives 13m and 13n emerged as more potent and selective agents against T-lymphoma/leukemia than the original prototype.[7]
Other studies have highlighted derivatives with broad-spectrum activity. For instance, compounds 6CN14 and 7CN09 demonstrated significant antiproliferative potential in both cervical adenocarcinoma (HeLa) and pancreatic adenocarcinoma (PANC-1) cell lines, with efficacy comparable or superior to the standard chemotherapeutic drug doxorubicin.[1][6] Notably, these compounds also showed a protective effect on non-tumoral fibroblast cells (3T3), suggesting a favorable therapeutic window.[1][6] Similarly, the aminothiophene derivatives SB-44 , SB-83 , and SB-200 exhibited significant cytotoxicity against prostate and cervical adenocarcinoma cells, with IC50 values ranging from 15.38 to 34.04 µM.[8][9]
The following table summarizes the cytotoxic activity of selected aminothiophene derivatives against various cancer cell lines, providing a clear comparison of their potency.
| Compound ID | General Structure/Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| 8c | 2-amino-3-carboxymethylthiophene derivative | CEM (T-lymphoma) | 0.90 | [7] |
| 8c | 2-amino-3-carboxymethylthiophene derivative | HeLa (Cervical Cancer) | 39 | [7] |
| 13m | 5-(4-ethyl...thio)thiophene analogue | CEM (T-lymphoma) | 0.3-0.4 | [7] |
| 13n | 5-(4-isopropyl...thio)thiophene analogue | CEM (T-lymphoma) | 0.3-0.4 | [7] |
| SB-44, SB-83, SB-200 | Aminothiophene derivatives | Prostate & Cervical Cancer | 15.38 - 34.04 | [8][9] |
| 5d, 5g, 5h, 5i | 2-methoxypyridine-3-carbonitriles | HepG2, DU145, MBA-MB-231 | 1 - 5 | [10] |
| 3b | Thienopyrimidine derivative | HepG2 (Liver Cancer) | 3.105 | [11] |
| 3b | Thienopyrimidine derivative | PC-3 (Prostate Cancer) | 2.15 | [11] |
| F8 | Thiophenecarboxylate derivative | CCRF-CEM (Leukemia) | 2.89 (CC50) | [12] |
Mechanisms of Cytotoxic Action
The cytotoxic effects of aminothiophene derivatives are mediated through several distinct, and sometimes overlapping, molecular mechanisms. Understanding these pathways is crucial for rational drug design and identifying potential biomarkers for patient stratification.
Kinase Inhibition
A primary mechanism of action for many 2-aminothiophene derivatives is the inhibition of protein kinases.[4] Kinases are crucial nodes in signaling pathways that control cell proliferation, survival, and differentiation; their dysregulation is a hallmark of cancer.[4] Thieno[2,3-d]pyrimidines, which can be synthesized from 2-aminothiophene precursors, are a well-known class of kinase inhibitors.[4] By targeting oncogenic kinases such as VEGFR-2 and AKT, these compounds can block downstream signaling, leading to an arrest of cell growth and proliferation.[11] The thiophene derivative F8 has also been shown to exhibit kinase inhibition as part of its anticancer activity.[12]
Caption: Inhibition of kinase signaling pathways by aminothiophene derivatives.
Induction of Apoptosis
A significant body of evidence indicates that aminothiophenes exert their cytotoxic effects by inducing programmed cell death, or apoptosis.[12] This is a desirable trait for an anticancer agent, as it is a controlled cellular process that minimizes inflammation. Several markers of apoptosis have been observed in cancer cells treated with these compounds:
-
Phosphatidylserine (PS) Externalization: In healthy cells, PS is located on the inner leaflet of the plasma membrane. During apoptosis, it flips to the outer surface, where it can be detected by Annexin V staining.[12][13][14]
-
Mitochondrial Depolarization: The intrinsic apoptotic pathway is often initiated at the mitochondria. Treatment with aminothiophenes has been shown to cause variations in mitochondrial potential and stimulate the production of reactive oxygen species (ROS).[12][14]
-
Caspase Activation and PARP Cleavage: The execution phase of apoptosis is carried out by a cascade of enzymes called caspases. Activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3/7) leads to the cleavage of key cellular substrates, including Poly (ADP-ribose) polymerase (PARP).[8][9][12] Increased levels of cleaved PARP are a hallmark of apoptosis.[8][9]
Cell Cycle Arrest and Inhibition of Microtubule Assembly
Some aminothiophene derivatives can interfere with the cell division cycle.[1][6] Flow cytometry analysis has shown that certain compounds cause cells to accumulate in specific phases of the cell cycle, such as the sub-G1 phase, preventing them from progressing and multiplying.[8][9] This cytostatic effect contributes to their overall antiproliferative activity.[6] Furthermore, some thiophene-bearing drugs, such as nocodazole, are known to have antimitotic effects by binding to tubulin and disrupting microtubule polymerization, which is essential for cell division.[15]
Experimental Protocols for Cytotoxicity Assessment
To ensure the reliability and reproducibility of cytotoxicity data, standardized and well-controlled assays are essential. Here, we detail the protocols for two of the most common in vitro assays used to evaluate the cytotoxic potential of aminothiophene derivatives.
General Experimental Workflow
The initial screening of a compound library for cytotoxic activity follows a logical progression from cell culture to data analysis. This workflow ensures that potential "hits" are identified efficiently and can be prioritized for more detailed mechanistic studies.
Caption: Standard workflow for in vitro cytotoxicity screening.
Protocol 1: MTT Cell Viability Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[16] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[16] This assay is highly sensitive for detecting cytotoxic events.[17]
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the aminothiophene derivative in sterile DMSO. Create a series of dilutions in culture medium to achieve the final desired concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM).[6] The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include appropriate controls:
-
Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the test wells.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin).
-
Untreated Control: Cells in medium only.
-
Blank: Medium only (no cells).
-
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[16] Add 10 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently pipette up and down or place the plate on an orbital shaker for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control using the formula: (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100. Plot the viability percentage against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle: The LDH assay measures the activity of lactate dehydrogenase released into the culture medium from cells with damaged plasma membranes.[18] It is a reliable marker for cytotoxicity that indicates a loss of membrane integrity.[18]
Methodology:
-
Cell Seeding and Treatment: Follow steps 1-4 as described in the MTT assay protocol. It is crucial to set up a "Maximum LDH Release" control.[18]
-
Control Setup: In addition to the standard controls, prepare wells for maximum LDH release by adding a lysis buffer (provided in commercial kits, e.g., 1% Triton X-100) to a set of untreated cell wells 45 minutes before the end of the incubation period.[18]
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 4 minutes to pellet any detached cells. Carefully transfer 50 µL of the cell-free supernatant from each well to a new, flat-bottom 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., using the CytoTox-ONE™ Homogeneous Membrane Integrity Assay). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 10 minutes, protected from light.
-
Stop Reaction: Add 25 µL of the stop solution (if required by the kit) to each well.
-
Data Acquisition: Measure the fluorescence or absorbance according to the kit's specifications.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: ((Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)) x 100. "Spontaneous release" corresponds to the untreated or vehicle control wells.
Conclusion and Future Directions
Aminothiophene derivatives represent a highly promising and versatile class of compounds for the development of new anticancer therapies.[4][6] Their cytotoxicity has been demonstrated across a wide range of cancer cell lines, with some derivatives showing remarkable potency and tumor selectivity.[7] The primary mechanisms of action involve the inhibition of critical cell signaling kinases and the induction of apoptosis, both of which are validated strategies in oncology.[4][11][12]
The experimental protocols provided in this guide offer a robust framework for the in vitro evaluation of these compounds. Future research should focus on optimizing the structure-activity relationships to further enhance potency and selectivity, thereby minimizing off-target effects. In vivo studies in relevant animal models are the necessary next step to validate the therapeutic potential of the most promising candidates identified through these in vitro screening methods. Furthermore, exploring the use of nanoparticle-based formulations could improve drug delivery, efficacy, and safety, ultimately paving the way for clinical translation.[15]
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- Genotoxicity and Anticancer Effects of the Aminothiophene Derivatives SB-44, SB- 83, and SB-200 in Cancer Cells. Bentham Science Publishers.
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A Comparative Guide to 4-Aminothiophene-3-Carboxylic Acid-Based Inhibitors and Established Drugs in Inflammatory and Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analgesic drug discovery, the quest for potent and selective inhibitors of key signaling pathways implicated in pain and inflammation is paramount. This guide provides a comprehensive comparison of a novel class of compounds, 4-aminothiophene-3-carboxylic acid-based inhibitors, against established drugs targeting Anoctamin 1 (ANO1) and c-Jun N-terminal kinase (JNK), two critical players in nociceptive signaling.
The Therapeutic Rationale: Targeting ANO1 and JNK in Pain
Chronic pain, a debilitating condition with significant unmet medical needs, is often driven by peripheral and central sensitization. Two key molecular targets that have emerged in this context are the calcium-activated chloride channel ANO1 and the stress-activated protein kinase JNK.
Anoctamin 1 (ANO1): A Key Player in Nociceptive Transduction
ANO1, also known as TMEM16A, is a calcium-activated chloride channel highly expressed in sensory neurons.[1] Its activation by various noxious stimuli, including heat and inflammatory mediators, leads to chloride efflux and depolarization of the neuronal membrane, thereby contributing to the generation and propagation of pain signals.[2][3] Downregulation or inhibition of ANO1 has been shown to reduce hyperalgesia and allodynia in models of inflammatory and neuropathic pain, making it an attractive target for novel analgesics.[4]
c-Jun N-terminal Kinase (JNK): A Mediator of Inflammatory Signaling
JNK is a member of the mitogen-activated protein kinase (MAPK) family and plays a crucial role in cellular responses to stress and inflammation.[5] In the context of pain, JNK signaling is activated by pro-inflammatory cytokines and contributes to the sensitization of nociceptors and the development of chronic pain states.[5] Therefore, inhibitors of JNK are being actively investigated as potential anti-inflammatory and analgesic agents.
A New Frontier: this compound-Based Inhibitors
Recent research has highlighted the potential of this compound derivatives as potent and selective inhibitors of both ANO1 and JNK.
DFBTA: A Promising ANO1 Inhibitor
A lead compound from this class, 4-(4-chlorophenyl)-2-(2,5-difluorobenzamido)thiophene-3-carboxylic acid (DFBTA), has demonstrated significant inhibitory activity against ANO1 with an IC50 of 24 nM.[6] Preclinical studies have shown that DFBTA exhibits analgesic efficacy comparable to established clinical drugs in animal models of inflammatory pain.[6]
Thiophene-Based JNK Inhibitors
Derivatives of this compound have also been identified as potent JNK inhibitors. For instance, certain thiophene-pyrazolourea derivatives have shown high selectivity for the JNK3 isoform, with IC50 values in the nanomolar range.
Comparative Efficacy Analysis
A direct comparison of the in vitro potency of these novel inhibitors with established drugs reveals their competitive profile.
ANO1 Inhibitors: A Head-to-Head Comparison
| Compound | Class | Target | IC50 | Reference |
| DFBTA | This compound derivative | ANO1 | 24 nM | [6] |
| Compound 42 | 4-Arylthiophene-3-carboxylic acid | ANO1 | 0.79 µM | [7] |
| CaCCinh-A01 | Aminothiophene | ANO1/CaCC | 2.1 µM (TMEM16A), 10 µM (CaCC) | [8][9] |
| Ani9 | Small molecule | ANO1 | 77 nM | [10] |
| T16Ainh-A01 | Small molecule | ANO1 | 1.39 µM | [10] |
| MONNA | Small molecule | ANO1 | 1.95 µM | [10] |
Table 1: In vitro potency of this compound-based ANO1 inhibitors versus established ANO1 inhibitors.
JNK Inhibitors: A Look at the Competitive Landscape
| Compound | Class | Target | IC50 | Clinical Status | Reference |
| Thiophene-Pyrazolourea Analog 6 | Thiophene derivative | JNK3 | 0.05 µM | Preclinical | |
| Tanzisertib (CC-930) | Pyrazolopyrimidine | JNK1, JNK2, JNK3 | 60 nM (JNK1), 7 nM (JNK2), 6 nM (JNK3) | Phase I (discontinued) | |
| Bentamapimod (AS602801) | Anthrapyrazolone | JNK (pan) | - | Phase II | [11] |
Table 2: In vitro potency and clinical status of thiophene-based JNK inhibitors versus established JNK inhibitors.
Mechanistic Insights and Signaling Pathways
Understanding the underlying signaling pathways is crucial for rational drug design and development.
ANO1 Signaling in Pain and Inflammation
Noxious stimuli, such as heat and inflammatory mediators like bradykinin, lead to an increase in intracellular calcium concentration.[2] This calcium influx activates ANO1, resulting in chloride ion efflux and depolarization of the sensory neuron. This depolarization contributes to the generation of action potentials and the transmission of pain signals to the central nervous system.[2][12]
Figure 1: Simplified signaling pathway of ANO1 activation in sensory neurons leading to pain signal transmission.
Experimental Methodologies for Efficacy Evaluation
The validation of novel inhibitors relies on robust and reproducible experimental protocols.
Whole-Cell Patch Clamp Assay for ANO1 Inhibitors
This electrophysiological technique is the gold standard for characterizing ion channel modulators.
Step-by-Step Protocol:
-
Cell Culture: Culture HEK293 cells stably expressing human ANO1.
-
Electrophysiology Setup: Use a patch-clamp amplifier and data acquisition system.
-
Pipette Solution (Intracellular): Contains (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 5 Mg-ATP, and CaCl2 to achieve the desired free Ca2+ concentration (e.g., 300 nM). Adjust pH to 7.2 with CsOH.
-
Bath Solution (Extracellular): Contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose. Adjust pH to 7.4 with NaOH.
-
Recording:
-
Obtain a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the membrane potential at -60 mV.
-
Apply voltage steps from -100 mV to +100 mV to elicit ANO1 currents.
-
Perfuse the cells with the bath solution containing the test compound at various concentrations.
-
Record the inhibition of the ANO1 current.
-
-
Data Analysis:
-
Measure the peak current amplitude at each voltage step.
-
Calculate the percentage of inhibition for each compound concentration.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.
-
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A Comparative Guide to the Purity Analysis of 4-Aminothiophene-3-carboxylic Acid by HPLC
For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates is a critical step in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of 4-aminothiophene-3-carboxylic acid, a key building block in various pharmaceutical syntheses. We will explore the rationale behind HPLC method development, present a detailed experimental protocol, and objectively compare its performance with alternative analytical techniques, supported by experimental data and authoritative references.
Introduction: The Significance of Purity in this compound
This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its purity is paramount as impurities, even in trace amounts, can lead to unwanted side reactions, decreased yield of the final API, and potential toxicity. The manufacturing process of this compound, often a variation of the Gewald reaction, can introduce a range of impurities.[1][2] These may include unreacted starting materials, intermediates, by-products from parallel reactions, and degradation products. Therefore, a robust and reliable analytical method is essential for the quality control of this intermediate.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination
HPLC is the most widely adopted analytical technique for the purity assessment of non-volatile and thermally labile compounds like this compound.[3] Its high resolving power, sensitivity, and reproducibility make it an ideal choice for separating and quantifying the main component from a complex mixture of impurities.
The Rationale Behind HPLC Method Development
The development of a successful HPLC method for this compound hinges on understanding its physicochemical properties. As a polar aromatic compound containing both an amino and a carboxylic acid group, it exhibits amphiprotic behavior. This necessitates careful selection of the stationary phase, mobile phase composition, and pH to achieve optimal separation.
A reversed-phase HPLC method is typically the first choice for such polar analytes. The use of a C18 or a more polar-modified stationary phase (e.g., phenyl or polar-endcapped) can provide a good balance of retention and selectivity.[4] The mobile phase usually consists of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). The pH of the mobile phase is a critical parameter that influences the ionization state of the analyte and, consequently, its retention time and peak shape. For this compound, an acidic mobile phase (pH 2-4) is generally preferred to suppress the ionization of the carboxylic acid group and protonate the amino group, leading to better retention and peak symmetry on a reversed-phase column.
Experimental Protocol: A Validated HPLC Method
This section details a robust and validated HPLC method for the purity analysis of this compound. This protocol is designed to be self-validating by incorporating system suitability tests as mandated by pharmacopeial guidelines.[5][6]
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase A / Acetonitrile (95:5 v/v) |
System Suitability Test (SST):
Before sample analysis, a system suitability solution containing this compound and a known impurity is injected. The following criteria must be met:
-
Tailing Factor (T): ≤ 2.0 for the main peak
-
Theoretical Plates (N): ≥ 2000 for the main peak
-
Resolution (Rs): ≥ 2.0 between the main peak and the known impurity peak
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 1.0% for six replicate injections
Sample Preparation:
Accurately weigh about 10 mg of this compound and dissolve it in 10 mL of the sample diluent to obtain a concentration of 1 mg/mL.
Data Analysis:
The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. According to ICH guidelines, impurities present at a level above the reporting threshold (typically 0.05%) should be reported.[7][8][9]
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity analysis of this compound.
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is the predominant technique, other analytical methods can also be employed for purity assessment. This section provides a comparative overview of HPLC with Ultra-Performance Liquid Chromatography (UPLC), Capillary Electrophoresis (CE), and Quantitative Nuclear Magnetic Resonance (qNMR).
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent advancement in liquid chromatography that utilizes columns with smaller particle sizes (<2 µm), leading to significantly higher resolution, sensitivity, and speed of analysis compared to conventional HPLC.[10][11][12]
-
Advantages over HPLC: Faster analysis times (typically 2-5 times faster), improved resolution for complex impurity profiles, and reduced solvent consumption.
-
Disadvantages: Requires specialized high-pressure instrumentation, and methods may not be directly transferable to standard HPLC systems.
Capillary Electrophoresis (CE)
Capillary Electrophoresis separates ions based on their electrophoretic mobility in an electric field. It is a powerful technique for the analysis of charged species like amino acids and carboxylic acids.[3][7][13]
-
Advantages over HPLC: High separation efficiency, minimal sample and reagent consumption, and orthogonal separation mechanism which can be useful for confirming purity results obtained by HPLC.
-
Disadvantages: Lower concentration sensitivity compared to HPLC with UV detection, and can be more susceptible to matrix effects.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound.[5][8][14][15] Purity is determined by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard.
-
Advantages over HPLC: Provides an absolute measure of purity (mass fraction), is non-destructive, and can be used to identify and quantify a wide range of impurities in a single experiment.
-
Disadvantages: Lower sensitivity compared to HPLC, requires a relatively high concentration of the analyte, and can be complex to validate for routine quality control.
Comparative Summary of Analytical Techniques
| Feature | HPLC | UPLC | Capillary Electrophoresis (CE) | Quantitative NMR (qNMR) |
| Principle | Chromatographic Separation | High-Pressure Chromatographic Separation | Electrophoretic Separation | Nuclear Magnetic Resonance |
| Resolution | Good to Excellent | Excellent | Excellent | Moderate |
| Sensitivity | High (ng-pg) | Very High (pg-fg) | Moderate (µg-ng) | Low (mg) |
| Speed | Moderate | Fast | Fast | Moderate |
| Quantification | Relative (Area %) | Relative (Area %) | Relative (Area %) | Absolute (Mass Fraction) |
| Instrumentation Cost | Moderate | High | Moderate | High |
| Routine Use | Widespread | Increasing | Niche | Specialized |
Decision Workflow for Selecting an Analytical Technique
Caption: Decision tree for selecting a suitable analytical technique.
Conclusion
The purity analysis of this compound is a critical aspect of quality control in pharmaceutical development. High-Performance Liquid Chromatography stands out as the most practical and widely accepted method for routine analysis, offering a balance of resolution, sensitivity, and robustness. The provided HPLC protocol, when properly validated, ensures reliable and accurate purity determination. While advanced techniques like UPLC offer significant advantages in speed and resolution, and qNMR provides absolute purity values, HPLC remains the workhorse in most analytical laboratories. The choice of the most appropriate technique should be guided by the specific requirements of the analysis, including the need for high throughput, absolute quantification, or orthogonal confirmation.
References
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Simultaneous analysis of amino acids and carboxylic acids by capillary electrophoresis-mass spectrometry using an acidic electrolyte and uncoated fused-silica capillary. PubMed. [Link]
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Determining and reporting purity of organic molecules: why qNMR. PubMed. [Link]
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ICH Q3A(R2) Impurities in New Drug Substances. European Medicines Agency. [Link]
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Quantitative NMR. Organic Primary Standards Group. [Link]
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qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. ACS Publications. [Link]
-
Steps for HPLC Method Validation. Pharmaguideline. [Link]
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ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. [Link]
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Capillary electrophoresis method for the analysis of inorganic anions, organic acids, amino acids, nucleotides, carbohydrates and other anionic compounds. PubMed. [Link]
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Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis. Waters. [Link]
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ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). [Link]
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Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]
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What Is UPLC Chromatography?. Chemistry For Everyone - YouTube. [Link]
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HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
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ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]
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ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy - gmp-compliance.org. [Link]
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PURITY AND IMPURITY ANALYSIS. Agilent. [Link]
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Gewald reaction. Wikipedia. [Link]
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Gewald Reaction. Organic Chemistry Portal. [Link]
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UPLC: A PREEMINENT TECHNIQUE IN PHARMACEUTICAL ANALYSIS. [Link]
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A facile four-component Gewald reaction under organocatalyzed aqueous conditions. Arkivoc. [Link]
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A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. MDPI. [Link]
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Gewald Synthesis of Aminothiophene Carboxylic Acids Providing New Dipeptide Analogues. Who we serve. [Link]
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Analysis of Highly Polar Compounds by Ion-Pair Liquid Chromatography. MDPI. [Link]
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A Senior Scientist’s Guide to Benchmarking Synthetic Routes for Substituted Aminothiophenes
Introduction: Substituted 2-aminothiophenes are privileged scaffolds in medicinal chemistry and materials science. Their unique electronic properties and ability to engage in diverse biological interactions have cemented their role as core components in a range of pharmaceuticals, including kinase inhibitors, anti-inflammatory agents, and CNS-targeting drugs. Consequently, the efficient and versatile synthesis of these heterocycles is a critical challenge for chemists in drug development and process research.
This guide provides a comparative analysis of established and modern synthetic routes to substituted aminothiophenes. We move beyond a simple recitation of protocols to offer a deeper, experience-driven perspective on the strategic selection of a synthetic pathway. We will dissect the mechanistic underpinnings, benchmark performance based on experimental data, and provide actionable protocols for key transformations. Our goal is to equip researchers with the knowledge to not only replicate these methods but to rationally choose and adapt them for their specific molecular targets.
The Foundational Benchmark: The Gewald Reaction
For decades, the Gewald multicomponent reaction has been the workhorse for aminothiophene synthesis. Its enduring popularity stems from its operational simplicity and the use of readily available starting materials. The reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base, such as morpholine or triethylamine.
Mechanism and Strategic Considerations
The reaction proceeds via a Knoevenagel condensation to form an α,β-unsaturated nitrile, followed by the addition of sulfur to form a sulfur adduct. Subsequent intramolecular cyclization and tautomerization yield the final 2-aminothiophene product.
Expertise & Experience: The choice of base and solvent is critical and non-obvious. While triethylamine is common, morpholine often acts as both a base and a catalyst, facilitating the initial condensation and the subsequent cyclization. The reaction temperature is also a key parameter; sufficient heat is required to drive the reaction, but excessive temperatures can lead to polymerization and the formation of tarry byproducts, reducing yield and complicating purification.
Diagram: The Gewald Reaction Mechanism
Caption: Generalized mechanism of the Gewald multicomponent reaction.
Modern Alternatives: Precision, Scope, and Milder Conditions
While the Gewald reaction is powerful, its limitations—such as restricted substituent patterns, regioselectivity issues, and often high reaction temperatures—have driven the development of more versatile and precise modern alternatives.
Transition-Metal-Catalyzed Cross-Coupling Strategies
Cross-coupling reactions offer unparalleled precision in constructing the aminothiophene core or installing substituents. These methods typically involve the formation of C-S, C-N, or C-C bonds, providing modular access to a vast chemical space that is often inaccessible via the Gewald pathway. A prime example is the use of palladium- or copper-catalyzed reactions to couple pre-functionalized thiophenes with amines (Buchwald-Hartwig amination) or vice-versa.
Expertise & Experience: The success of a Buchwald-Hartwig amination on a halothiophene hinges on meticulous ligand selection. For electron-rich thiophenes, sterically hindered biarylphosphine ligands like XPhos or RuPhos are often necessary to promote the reductive elimination step. Conversely, for electron-deficient systems, less sterically demanding ligands may suffice. It is crucial to screen a panel of ligands and bases (e.g., NaOtBu, Cs2CO3) to optimize the reaction for a new substrate, as catalyst performance can be highly substrate-dependent. Furthermore, rigorous exclusion of oxygen and moisture is non-negotiable to prevent catalyst deactivation.
C-H Functionalization: The Step-Economy Approach
Direct C-H functionalization represents a paradigm shift in synthetic efficiency, aiming to form bonds directly on the thiophene core without prior installation of a functional handle like a halogen. For aminothiophene synthesis, this could involve the directed C-H amination of a substituted thiophene. These reactions, often catalyzed by rhodium or palladium, use a directing group to position the catalyst for selective C-H activation at a specific site.
Expertise & Experience: While elegant, C-H functionalization is not a "plug-and-play" solution. The directing group is the key to success and often must be installed and later removed, adding steps to the overall sequence. The choice of oxidant is also a critical parameter that requires careful optimization; common oxidants like silver salts or benzoquinone derivatives can significantly influence catalyst turnover and reaction yield. Researchers must weigh the benefits of step economy against the potential need for extensive reaction development and the cost of the specialized catalysts and ligands involved.
Benchmarking the Routes: A Comparative Analysis
Choosing the right synthetic route requires a multi-faceted evaluation of factors including desired substitution pattern, scalability, cost, and development time. The following workflow and tables provide a framework for this decision-making process.
Diagram: Synthetic Route Selection Workflow
Caption: Decision workflow for selecting a primary synthetic strategy.
Table 1: Qualitative Comparison of Synthetic Methodologies
| Method | Core Concept | Key Advantages | Common Limitations |
| Gewald Reaction | Multicomponent condensation | High atom economy, operational simplicity, one-pot procedure, inexpensive starting materials. | Limited to specific substitution patterns, regioselectivity can be poor, often requires high temperatures. |
| Cross-Coupling | Building the core via C-X bond formation | High modularity and predictability, broad substrate scope, excellent regiocontrol, milder conditions. | Requires pre-functionalized substrates, catalyst cost, potential for metal contamination in the product. |
| C-H Functionalization | Direct C-H bond conversion | High step and atom economy, access to novel chemical space, avoids pre-functionalization. | Often requires a directing group, catalyst development is ongoing, can have limited substrate scope, may require specific oxidants. |
Table 2: Representative Performance and Condition Benchmarking
| Metric | Gewald Reaction | Buchwald-Hartwig Amination | C-H Amination |
| Typical Yield | 40-85% | 70-95% | 60-90% |
| Substrate Scope | Moderate; requires α-methylene ketone/nitrile | Broad; tolerant of many functional groups | Developing; often dependent on directing group compatibility |
| Typical Temp. | 80-120 °C | 60-110 °C | 100-140 °C |
| Key Reagents | Sulfur, Base (Morpholine) | Pd or Cu Catalyst, Ligand, Base | Rh or Pd Catalyst, Ligand, Oxidant |
| Green Metrics | Good atom economy; solvents can be an issue. | Poor atom economy due to pre-functionalization and waste. | Excellent atom and step economy; metal/oxidant waste. |
Validated Experimental Protocols
Trustworthiness in science is built on reproducibility. The following protocols are presented as self-validating systems, with clear steps and rationale.
Protocol 1: Gewald Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate
This protocol is a classic example of the Gewald reaction.
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine butan-2-one (10 mmol), ethyl cyanoacetate (10 mmol), and elemental sulfur (11 mmol).
-
Solvent & Catalyst: Add 20 mL of ethanol followed by triethylamine (15 mmol). Rationale: Ethanol is a common, effective solvent, and triethylamine serves as the necessary base to catalyze the condensation.
-
Reaction: Heat the mixture to reflux (approx. 80°C) with vigorous stirring. Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 4-6 hours.
-
Workup: Cool the reaction mixture to room temperature. A solid precipitate should form. Filter the solid and wash it with cold ethanol (2 x 10 mL) to remove unreacted starting materials and soluble impurities.
-
Purification: The crude solid can be recrystallized from ethanol or purified by column chromatography on silica gel if necessary to yield the pure product.
Protocol 2: Palladium-Catalyzed Synthesis of a Substituted N-Aryl-2-aminothiophene
This protocol demonstrates a typical Buchwald-Hartwig amination.
-
Inert Atmosphere: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 mmol), XPhos ligand (0.05 mmol), and sodium tert-butoxide (1.4 mmol). Rationale: Strict inert conditions are critical. The flask is backfilled with argon or nitrogen to prevent oxidation of the palladium catalyst and the phosphine ligand.
-
Reagents: Add the 2-bromothiophene derivative (1.0 mmol) and the desired aryl amine (1.2 mmol) to the flask, followed by 5 mL of anhydrous toluene.
-
Reaction: Seal the flask and heat the mixture to 100°C in an oil bath with stirring. Monitor the reaction by LC-MS or TLC. Reactions are often complete in 12-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to isolate the desired N-aryl-2-aminothiophene.
Conclusion and Future Outlook
The synthesis of substituted aminothiophenes has evolved significantly. While the Gewald reaction remains a valuable tool for specific scaffolds, modern transition-metal-catalyzed methods provide unparalleled control and flexibility for accessing complex and diverse analogues. The choice of method is not a matter of "old vs. new," but a strategic decision based on the specific target, available resources, and project goals.
Looking ahead, the field is moving towards even more sustainable and efficient methodologies. The application of photoredox catalysis and flow chemistry to aminothiophene synthesis is a burgeoning area, promising milder conditions, enhanced safety profiles, and the potential for automated, high-throughput library generation. As our synthetic toolkit expands, so too will the impact of this remarkable heterocyclic scaffold on science and medicine.
References
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Title: The Gewald Reaction: Synthesis, Properties and Applications of 2-Aminothiophenes. Source: Molecules (Journal) URL: [Link]
-
Title: Recent Advances in the Gewald Reaction for the Synthesis of 2-Aminothiophenes. Source: Arkivoc (Journal) URL: [Link]
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Title: Recent developments in Buchwald–Hartwig amination. Source: Organic & Biomolecular Chemistry (Journal) URL: [Link]
-
Title: Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Source: Accounts of Chemical Research (Journal) URL: [Link]
-
Title: Transition-Metal-Catalyzed C–H Amination: The Next Level of Selectivity. Source: ACS Central Science (Journal) URL: [Link]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-aminothiophene-3-carboxylic Acid
As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a detailed, procedural framework for the safe disposal of 4-aminothiophene-3-carboxylic acid, moving beyond a simple checklist to explain the scientific rationale behind each critical step.
While a specific, comprehensive Safety Data Sheet (SDS) for this compound (CAS No. 26112-64-1) is not consistently available across all suppliers, we can perform a robust hazard assessment by analyzing its constituent functional groups—a thiophene ring, a carboxylic acid, and an amino group—and data from structurally analogous compounds. This approach allows us to handle the compound with the necessary caution it warrants.
Part 1: Hazard Profile and Risk Assessment
This compound combines the chemical properties of several classes of compounds. Thiophenes can be flammable and harmful, while carboxylic acids can be irritants or corrosive.[1][2] Aromatic amines also require careful handling. Based on data from similar structures, such as thiophene-3-carboxylic acid and other thiophene derivatives, we can anticipate the following hazard profile.[3][4]
Table 1: Anticipated Hazard Profile for this compound
| Hazard Classification | Description | Recommended Precautions |
| Skin Irritation | Based on analogous compounds, direct contact may cause skin irritation.[4] | Wear chemical-resistant gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling.[5] |
| Serious Eye Irritation | Expected to cause serious eye irritation upon contact.[4] | Wear safety glasses with side shields or chemical splash goggles.[6] |
| Respiratory Irritation | Inhalation of dust or aerosol may cause respiratory tract irritation.[4][7] | Handle exclusively within a certified chemical fume hood to ensure adequate ventilation.[8] |
| Acute Oral Toxicity | While specific data is unavailable, many thiophene derivatives are harmful if swallowed.[9] | Do not eat, drink, or smoke in laboratory areas.[10][11] |
| Environmental Hazard | Thiophene-based compounds can be harmful to aquatic life.[2][12] | Do not discharge into drains or the environment.[13] |
Part 2: Essential Safety and Handling Protocols
Before any disposal procedure begins, safe handling is paramount. The following protocols are mandatory for mitigating exposure risks.
Personal Protective Equipment (PPE) & Engineering Controls
-
Gloves: Wear chemical-resistant gloves (nitrile or neoprene). Inspect gloves for integrity before each use.[14]
-
Eye Protection: Use safety goggles that provide a complete seal around the eyes.
-
Lab Coat: A full-length lab coat must be worn and kept fastened.
-
Fume Hood: All handling of solid this compound and its solutions must be conducted in a well-ventilated area, preferably a certified chemical fume hood.[8]
Spill Management Protocol
In the event of a small spill:
-
Alert Personnel: Notify colleagues in the immediate area.
-
Isolate: Restrict access to the spill area.
-
Absorb: Cautiously cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent.
-
Collect: Using non-sparking tools, carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[15]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.
Part 3: Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[16] This protocol aligns with the U.S. Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA).[17][18]
Step 1: Waste Identification and Segregation
-
Causality: The first step in proper management is correct identification.[17] Based on the hazard assessment, this compound waste must be classified as hazardous.
-
Procedure:
Step 2: Containerization
-
Causality: Proper containment is crucial to prevent leaks and environmental release. The container material must be compatible with the chemical to avoid degradation.
-
Procedure:
-
Select a container made of a compatible material, such as high-density polyethylene (HDPE).[6]
-
Ensure the container is in good condition, free of cracks, and has a secure, leak-proof screw-top lid.
-
Keep the container closed at all times, except when adding waste.[19] This minimizes the release of vapors and prevents contamination.
-
Step 3: Labeling
-
Causality: Accurate labeling is a cornerstone of OSHA's Hazard Communication Standard and EPA regulations.[21] It ensures that anyone handling the container is aware of its contents and associated dangers.
-
Procedure:
-
Affix a "Hazardous Waste" label to the container before adding any waste.
-
Clearly write the full chemical name: "this compound". Avoid abbreviations or formulas.
-
Indicate the primary hazards (e.g., "Irritant").
-
Record the "Accumulation Start Date," which is the date the first drop of waste enters the container.
-
Step 4: Accumulation and Storage
-
Causality: Federal and local regulations limit the amount of hazardous waste that can be stored in a lab (Satellite Accumulation Area or SAA) and for how long.[19] Proper storage conditions prevent accidents.
-
Procedure:
-
Store the waste container in a designated SAA, which should be at or near the point of generation.
-
The storage area must be a cool, dry, and well-ventilated location, away from heat or ignition sources.[10][11]
-
Ensure secondary containment (such as a chemical-resistant tray) is used to capture any potential leaks.
-
Step 5: Final Disposal
-
Causality: The final disposal of hazardous waste must be handled by trained professionals at a licensed Treatment, Storage, and Disposal Facility (TSDF) to ensure regulatory compliance and environmental protection.
-
Procedure:
-
Once the waste container is full (do not exceed 80-90% capacity to allow for expansion[6]), or when it reaches the regulatory time limit, contact your institution's EHS department.
-
Arrange for a scheduled pickup by a licensed hazardous waste disposal company.[17]
-
Ensure the waste manifest, a document that tracks the waste from your lab to its final destination, is correctly filled out as per EHS guidance.[22]
-
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper management and disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
By adhering to this structured, scientifically-grounded protocol, you ensure that your critical research is conducted not only effectively but also with the highest standards of safety and responsibility. Always consult your institution's specific waste management plan and EHS department for guidance tailored to your local regulations.
References
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OSHA. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. OSHA.com. [Link]
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U.S. Compliance. (2024, June 18). What are the OSHA Requirements for Hazardous Chemical Storage?. [Link]
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CDC. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines. Centers for Disease Control and Prevention. Retrieved January 17, 2026, from [Link]
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KPA. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved January 17, 2026, from [Link]
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DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. DuraLabel Resources. [Link]
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Lab Alley. (n.d.). How to Dispose of Acetic Acid. Retrieved January 17, 2026, from [Link]
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U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved January 17, 2026, from [Link]
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Thermo Fisher Scientific. (2010, October 16). Safety Data Sheet: 5-Nitrothiophene-3-carboxylic acid. [Link]
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USDA ARS. (n.d.). Acceptable Drain Disposal Procedures. Retrieved January 17, 2026, from [Link]
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AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. [Link]
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Wikipedia. (n.d.). Hazardous waste. Retrieved January 17, 2026, from [Link]
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U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved January 17, 2026, from [Link]
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Thermo Fisher Scientific. (2025, September 15). Safety Data Sheet: 3-Thenoic acid. [Link]
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EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved January 17, 2026, from [Link]
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U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. [Link]
-
Thermo Fisher Scientific. (2025, September 22). Safety Data Sheet: 2-Thiophenecarboxylic acid. [Link]
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PubChem. (n.d.). Thiophene-3-carboxylic acid. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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PubMed. (n.d.). Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography. Retrieved January 17, 2026, from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-aminothiophene-3-carboxylic Acid
Therefore, the recommendations within this guide are synthesized from the hazard profiles of structurally similar compounds, including various aminothiophenes and thiophenecarboxylic acid derivatives. This proactive and conservative approach ensures a robust margin of safety in the laboratory. The core principle is to prevent all routes of exposure: dermal (skin), ocular (eyes), and inhalation.
Hazard Profile Analysis of Analogous Compounds
Safety Data Sheets for compounds structurally related to 4-aminothiophene-3-carboxylic acid consistently highlight the following potential hazards:
-
Skin Irritation: May cause skin irritation upon contact.[1][2][3][4]
-
Eye Irritation: Poses a risk of serious eye irritation.[1][2][3][4]
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[1][3][4]
-
Harmful if Swallowed: Some related compounds are classified as harmful if ingested.[2][5]
Based on this data, we will proceed with the assumption that this compound presents similar hazards.
Core Personal Protective Equipment (PPE) Recommendations
The following table summarizes the recommended PPE for handling this compound in various laboratory settings.
| Scenario | Required PPE | Rationale |
| Handling Solids (e.g., weighing, preparing solutions) | - Nitrile gloves (double-gloving recommended)- Safety glasses with side shields or chemical splash goggles- Laboratory coat- Respiratory protection (N95 or higher) | To prevent skin contact with the powder, protect eyes from airborne particles, and avoid inhalation of fine dust. |
| Working with Solutions | - Nitrile gloves- Chemical splash goggles- Laboratory coat | To protect against splashes and direct skin/eye contact with the dissolved compound. |
| High-Energy Operations (e.g., sonicating, vortexing) | - Nitrile gloves- Chemical splash goggles and a face shield- Laboratory coat | To provide an additional layer of protection for the face and eyes from potential splashes and aerosols. |
| Large-Scale Operations or Potential for Spills | - Chemical-resistant gloves (e.g., butyl rubber)- Chemical splash goggles and a face shield- Chemical-resistant apron over a laboratory coat- Respiratory protection | To ensure comprehensive protection in situations with a higher risk of significant exposure. |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection workflow for handling this compound.
Operational and Disposal Plans
1. Engineering Controls:
-
Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[5]
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[5]
2. Donning PPE: A Step-by-Step Guide
-
Lab Coat: Put on a clean, properly fitting laboratory coat, ensuring all buttons are fastened.
-
Respirator (if handling powder): If required, perform a seal check to ensure your N95 respirator is fitted correctly.
-
Eye and Face Protection: Don safety glasses with side shields or chemical splash goggles. If a splash hazard exists, also wear a face shield over your primary eye protection.
-
Gloves: Put on the first pair of nitrile gloves. If double-gloving, put on the second pair, ensuring the cuff of the outer glove is over the cuff of your lab coat sleeve.
3. Doffing PPE: A Contamination-Free Procedure
-
Outer Gloves (if double-gloved): Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them immediately in a designated hazardous waste container.
-
Face Shield and Goggles: Remove the face shield (if used), followed by the goggles, from the back of your head. Avoid touching the front surfaces.
-
Lab Coat: Unbutton your lab coat and remove it by rolling it down your arms, turning it inside out to contain any surface contamination.
-
Inner Gloves: Remove the inner pair of gloves using the same inside-out technique.
-
Respirator (if used): Remove your respirator by the straps without touching the front.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[5][6]
4. Spill and Waste Disposal
-
Spills: In the event of a small spill, absorb the material with an inert absorbent such as vermiculite or sand.[5] Collect the absorbed material into a sealed, labeled container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
-
Waste Disposal: All disposable PPE (gloves, respirators) and any materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[1][2][3][5][6] Do not dispose of this material down the drain.[5]
Conclusion
Adherence to these rigorous PPE protocols is not merely a procedural formality; it is a cornerstone of a culture of safety. By treating this compound with the caution afforded to its hazardous analogues, we protect ourselves, our colleagues, and our research. Always consult with your institution's safety officer for any specific questions or concerns.
References
- Key Organics. (2017). Safety Data Sheet.
- ChemScene. (n.d.). This compound.
- Thermo Fisher Scientific. (2010). Safety Data Sheet.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Fisher Scientific. (2010). Safety Data Sheet.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- Thermo Fisher Scientific. (2025). Safety Data Sheet.
- PubChem. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate.
- Thermo Fisher Scientific. (2025). Safety Data Sheet.
- PubChem. (n.d.). This compound.
- AK Scientific, Inc. (n.d.). Safety Data Sheet.
- PubChem. (n.d.). Thiophene-3-carboxylic acid.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- Cayman Chemical. (n.d.). Product Information: ethyl-2-amino-4-phenyl-Thiophene-3-Carboxylate.
- PubChem. (n.d.). Methyl 4-aminothiophene-3-carboxylate.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
